Product packaging for beta-L-ribopyranose(Cat. No.:CAS No. 7296-62-0)

beta-L-ribopyranose

Cat. No.: B11927120
CAS No.: 7296-62-0
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-FCAWWPLPSA-N
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Description

Beta-L-Ribopyranose is an enantiomer of the more common D-ribose, characterized as an L-ribopyranose with a beta-configuration at the anomeric position . This organic compound, with the molecular formula C5H10O5 and a molecular weight of 150.13 g/mol, belongs to the class of pentoses . Its structure features an oxane ring with four hydroxyl groups, forming a stable aliphatic heteromonocyclic compound . This compound serves as a valuable non-natural sugar building block in scientific research. It is actively investigated in carbohydrate chemistry, particularly in glycosylation reactions for the synthesis of novel nucleoside analogs and other complex molecules . As a stereoisomer of natural D-ribose, this compound is a crucial tool for studying enzyme specificity and the mechanisms of carbohydrate-processing proteins . Furthermore, its transformation pathways, such as its acid-catalyzed conversion to furfural, are subjects of mechanistic study, providing insights into sugar chemistry and degradation processes . While not approved for any therapeutic use, research into its interactions with biological targets, such as the angiotensin-converting enzyme, highlights its utility in basic biochemical research . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B11927120 beta-L-ribopyranose CAS No. 7296-62-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7296-62-0

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2S,3S,4S,5S)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m0/s1

InChI Key

SRBFZHDQGSBBOR-FCAWWPLPSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

physical_description

White odorless powder;  [Alfa Aesar MSDS]

Origin of Product

United States

Foundational & Exploratory

The History and Discovery of L-Ribose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-ribose, the enantiomer of the naturally occurring D-ribose, has transitioned from a laboratory curiosity to a critical component in the synthesis of antiviral and anticancer nucleoside analogues. This technical guide provides an in-depth exploration of the history, discovery, and synthesis of L-ribose. It details the initial preparation by Emil Fischer and Oscar Piloty in 1891 and contrasts it with modern chemical and enzymatic production methods. The guide also summarizes the key physicochemical properties of L-ribose and elucidates its primary biological significance as a precursor to L-nucleoside therapeutics, including their mechanism of action. Detailed experimental protocols for synthesis and characterization, along with graphical representations of key pathways and workflows, are provided to support researchers, scientists, and drug development professionals.

Introduction

Ribose, a five-carbon aldopentose, is a fundamental building block of life, forming the backbone of ribonucleic acid (RNA). In nature, ribose exists predominantly as D-ribose. Its mirror image, L-ribose, is an unnatural sugar that is not typically found in biological systems.[1] The initial synthesis of L-ribose was a landmark achievement in stereochemistry and carbohydrate chemistry. Today, L-ribose is of significant interest to the pharmaceutical industry as a chiral precursor for the synthesis of L-nucleoside analogues, which have demonstrated potent antiviral and anticancer activities.[2] This guide delves into the historical context of L-ribose's discovery, its synthesis, properties, and its crucial role in modern medicine.

History of the Discovery of L-Ribose

The story of L-ribose is intrinsically linked to the pioneering work of German chemist Emil Fischer, a Nobel laureate whose research laid the foundations of carbohydrate chemistry.

  • 1891: First Preparation by Fischer and Piloty: L-ribose was first prepared in 1891 by Emil Fischer and his student, Oscar Piloty.[1] Their work was published in the scientific journal Berichte der deutschen chemischen Gesellschaft.[3] They synthesized L-ribonic acid, the precursor to L-ribose, from L-arabinose. At the time, this was a significant achievement in understanding the stereoisomerism of sugars. Fischer named the new sugar "ribose" as a partial rearrangement of the name of the starting sugar, "arabinose."[1]

  • 1909: Recognition of D-Ribose as the Natural Enantiomer: It was not until nearly two decades later, in 1909, that the biological significance of the other enantiomer, D-ribose, was uncovered. The Russian-American biochemist Phoebus Levene, along with Walter Jacobs, recognized D-ribose as a natural product and an essential component of nucleic acids.[1] They correctly identified Fischer and Piloty's product as the unnatural enantiomer, L-ribose.

Physicochemical Properties of L-Ribose

L-ribose is a white, crystalline powder with physical and chemical properties that are largely similar to its D-enantiomer, with the key difference being its opposite optical rotation.

PropertyValueReference
Molecular Formula C₅H₁₀O₅[1]
Molar Mass 150.13 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 85-92 °C[2]
Solubility in Water Soluble (100 mg/ml)
Specific Optical Rotation ([α]D)+19° to +21° (c=2, water)[2]

Synthesis of L-Ribose

While historically prepared through chemical epimerization, modern methods for L-ribose synthesis include both advanced chemical routes and more sustainable biotechnological approaches.

Historical Chemical Synthesis: Epimerization of L-Arabinose

Fischer and Piloty's original synthesis involved the epimerization of L-arabinose at the C2 position. While the exact protocol from their 1891 paper is not detailed here, the general principle involved converting the aldehyde group of L-arabinose to a carboxylic acid to form L-arabinonic acid. This was followed by a series of reactions to invert the stereochemistry at the C2 carbon, and subsequent reduction back to the aldehyde to yield L-ribose. This process was crucial in establishing the stereochemical relationship between the pentose (B10789219) sugars.

Antiviral_Mechanism cluster_0 Host Cell L_Nucleoside L-Nucleoside Analogue L_Nucleoside_TP L-Nucleoside Triphosphate (Active Form) L_Nucleoside->L_Nucleoside_TP Phosphorylation Viral_Polymerase Viral DNA/RNA Polymerase L_Nucleoside_TP->Viral_Polymerase Competitive Inhibition Viral_Replication_Blocked Viral Replication Blocked Viral_Polymerase->Viral_Replication_Blocked Chain Termination

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stereochemistry of β-L-Ribopyranose

This guide provides a detailed examination of the stereochemical features of β-L-ribopyranose, a pentose (B10789219) sugar of significant interest in medicinal chemistry and drug development. As the enantiomer of the naturally abundant D-ribose, a core component of RNA, L-ribose and its derivatives are crucial for the synthesis of L-nucleoside analogues, which are potent antiviral and anticancer agents.[1][2] Understanding the precise three-dimensional arrangement of this molecule is fundamental to designing effective therapeutic agents.

Fundamental Concepts in Carbohydrate Stereochemistry

To fully appreciate the stereochemistry of β-L-ribopyranose, a review of fundamental carbohydrate terminology is necessary.

  • Chirality and Enantiomers: Carbohydrates contain multiple chiral centers, giving rise to stereoisomers. The D- and L- a designation for a monosaccharide is determined by the configuration of the chiral center furthest from the carbonyl group.[3] In the Fischer projection of L-ribose, the hydroxyl group on C-4 points to the left. β-L-ribopyranose is the enantiomer, or non-superimposable mirror image, of β-D-ribopyranose.[4][5]

  • Cyclization and Anomers: In solution, pentoses and hexoses exist in equilibrium between their open-chain aldehyde or ketone form and cyclic hemiacetal or hemiketal structures.[6][7] The cyclization of ribose involves the reaction of the C-4 hydroxyl group with the C-1 aldehyde, forming a six-membered ring known as a pyranose. This process creates a new chiral center at C-1, the anomeric carbon.[6]

  • α and β Anomers: The two possible stereoisomers at the anomeric carbon are called anomers, designated as alpha (α) and beta (β).[6][8] For L-sugars in a Haworth projection, the β anomer is defined as having the anomeric hydroxyl group cis (on the same side) to the substituent on the stereocenter that defines the L-configuration (the C-4 hydroxyl group). In the more stable chair conformation, this results in the anomeric hydroxyl group typically being in an equatorial position.[8]

Conformational Analysis of β-L-Ribopyranose

The six-membered pyranose ring is not planar and adopts puckered chair conformations to minimize steric strain and torsional strain. For β-L-ribopyranose, two primary chair conformations exist in equilibrium: ¹C₄ and ⁴C₁.

  • Chair Conformations (¹C₄ and ⁴C₁): The notation indicates which carbon atoms are positioned "up" (superscript, on the left) and "down" (subscript, on the right) relative to a reference plane. For L-sugars, the ¹C₄ conformation (the mirror image of the ⁴C₁ conformation of D-sugars) is generally more stable.

  • Substituent Orientation: In the ¹C₄ conformation of β-L-ribopyranose, the hydroxyl groups at C-1 (anomeric), C-2, and C-3 are in equatorial positions, while the hydroxyl group at C-4 is axial. The alternative ⁴C₁ conformation would place the C-1, C-2, and C-3 hydroxyls in axial positions, which is sterically unfavorable.

  • Anomeric Effect: The anomeric effect is a stereoelectronic phenomenon that favors the axial orientation of an electronegative substituent at the anomeric carbon, despite potential steric hindrance.[9] However, in aqueous solutions, steric factors and solvation effects often dominate, leading to the equatorial anomer being more stable. Computational studies on D-ribose have shown that the two β-pyranose chair conformers are the lowest in energy.[10]

chair_equilibrium cluster_C1_4 ¹C₄ Details cluster_C4_1 ⁴C₁ Details C1_4 ¹C₄ Conformation (More Stable) C4_1 ⁴C₁ Conformation (Less Stable) C1_4->C4_1 Ring Flip C1_4_details C1-OH: Equatorial C2-OH: Equatorial C3-OH: Equatorial C4-OH: Axial C4_1_details C1-OH: Axial C2-OH: Axial C3-OH: Axial C4-OH: Equatorial

Quantitative Structural Data

While extensive experimental data specifically for β-L-ribopyranose is scarce due to its non-natural origin, computational studies provide valuable insights. The data presented below are derived from computational analyses of D-ribopyranose, which, as the enantiomer, possesses identical bond lengths, bond angles, and relative conformational energies.

ParameterConformationValueSource
Relative Free Energy (ΔG) β-pyranose (¹C₄ vs ⁴C₁)The two chair conformers are within 0.9 kJ/mol of each other.Computational Study[10]
Anomeric Torsion Angle (H-C1-O1-H) β-pyranose-10.9° in a related deoxy-sugar crystal structure.X-ray Crystallography[11]
Ring Torsion Angles β-pyranose (¹C₄)Varies, consistent with a puckered chair structure.Computational Study[10][12]

Note: Precise bond lengths and angles are highly dependent on the specific crystalline form or computational model used. The values serve as representative estimates.

Experimental Protocols for Stereochemical Determination

The elucidation of carbohydrate stereochemistry relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR is the most powerful tool for studying the structure and conformational dynamics of carbohydrates in solution.[13]

  • Objective: To determine the connectivity, configuration, and conformation of β-L-ribopyranose in solution, and to quantify the equilibrium between different isomers (anomers, conformers).[14]

  • Methodology:

    • Sample Preparation: Dissolve a pure sample of L-ribose (which will exist as an equilibrium mixture in solution) in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).

    • ¹H NMR Spectroscopy:

      • Acquire a one-dimensional ¹H NMR spectrum. The anomeric proton (H-1) signal is typically well-resolved and appears at a distinct chemical shift (around 4.5-5.5 ppm).

      • The chemical shift and, more importantly, the coupling constant (³J) between H-1 and H-2 are diagnostic of the anomeric configuration. For β-pyranosides with a trans-diaxial relationship between H-1 and H-2, a large coupling constant (~8-10 Hz) is expected. For an axial-equatorial or equatorial-equatorial relationship, a smaller coupling constant (~1-4 Hz) is observed.

    • ¹³C NMR Spectroscopy:

      • Acquire a ¹³C NMR spectrum. The chemical shift of the anomeric carbon (C-1) is sensitive to its configuration.

    • 2D NMR Experiments (COSY, HSQC, HMBC, NOESY):

      • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the assignment of all proton signals in the spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, confirming the overall structure.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining the relative orientation of substituents and confirming the chair conformation. For example, strong NOEs between protons at positions 1, 3, and 5 indicate they are on the same face of the ring (axial).

  • Data Interpretation: By integrating the signals corresponding to the α and β anomers in the ¹H NMR spectrum, their relative populations in solution at equilibrium can be determined.[15]

X-ray crystallography provides an unambiguous, high-resolution three-dimensional structure of a molecule in its solid, crystalline state.

  • Objective: To determine the precise bond lengths, bond angles, and solid-state conformation of β-L-ribopyranose.

  • Methodology:

    • Crystallization: The primary challenge is to grow a high-quality single crystal of the desired anomer, β-L-ribopyranose. This is often achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., water, ethanol). It can be difficult to crystallize a single anomer from the equilibrium mixture.[15]

    • Data Collection: Mount the single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

    • Structure Solution and Refinement:

      • The diffraction pattern (a collection of reflection intensities and positions) is processed to determine the unit cell dimensions and space group of the crystal.

      • The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

      • A molecular model is built into the electron density map.

      • The model is refined by iteratively adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

  • Data Presentation: The final result is a detailed 3D model of the molecule, including precise atomic coordinates, from which all geometric parameters (bond lengths, angles, torsion angles) can be calculated.[16][17]

experimental_workflow cluster_nmr NMR Spectroscopy (Solution State) cluster_xray X-Ray Crystallography (Solid State) nmr_sample Dissolve L-Ribose in D₂O nmr_1d Acquire 1D Spectra (¹H, ¹³C) nmr_sample->nmr_1d nmr_2d Acquire 2D Spectra (COSY, NOESY, etc.) nmr_1d->nmr_2d nmr_analysis Analyze Coupling Constants, Chemical Shifts, NOEs nmr_2d->nmr_analysis nmr_result Determine Solution Conformation & Anomer Ratio nmr_analysis->nmr_result xray_crystal Grow Single Crystal xray_data Collect Diffraction Data xray_crystal->xray_data xray_solve Solve & Refine Structure xray_data->xray_solve xray_result Determine Precise 3D Structure (Bond Lengths/Angles) xray_solve->xray_result

Conclusion

The stereochemistry of β-L-ribopyranose is defined by its L-configuration, the β-orientation of its anomeric hydroxyl group, and its preference for a ¹C₄ chair conformation in which the majority of its hydroxyl substituents occupy equatorial positions. This specific three-dimensional architecture is paramount to its interaction with enzymes and its function as a building block for L-nucleoside analogues. A thorough understanding of its conformational preferences and the experimental methods used for its characterization is essential for professionals engaged in the design and synthesis of novel carbohydrate-based therapeutics.

References

Conformational Landscape of L-Ribopyranose Anomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational analysis of L-ribopyranose anomers, providing a comprehensive overview of their stable conformations, the underlying stereoelectronic principles, and the experimental and computational methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers in glycobiology, medicinal chemistry, and drug development, where a thorough understanding of carbohydrate structure is paramount.

Introduction to L-Ribopyranose Conformations

L-ribose, an aldopentose, is a crucial component of various biological molecules. In solution, it exists as an equilibrium mixture of cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, with the pyranose form generally being predominant. The pyranose ring of L-ribose can exist as two anomers, α-L-ribopyranose and β-L-ribopyranose, which differ in the stereochemistry at the anomeric carbon (C-1). Each of these anomers can adopt several conformations, primarily the stable chair conformations and the less stable boat and skew-boat forms.

The conformational equilibrium of these anomers is governed by a delicate balance of steric and stereoelectronic effects. The primary factors influencing the stability of different conformers include:

  • Steric Interactions: Bulky substituents, such as hydroxyl groups, preferentially occupy equatorial positions to minimize 1,3-diaxial interactions, which are sterically unfavorable.

  • Anomeric Effect: This stereoelectronic phenomenon describes the tendency of an electronegative substituent at the anomeric carbon to favor an axial orientation.[1] This effect is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding σ* orbital of the C1-O1 bond.[1]

Due to the enantiomeric relationship, the conformational behavior of L-ribopyranose is expected to mirror that of its more extensively studied counterpart, D-ribopyranose, in an achiral solvent. Experimental data for D-ribose in aqueous solution indicates that the pyranose form constitutes the majority of the equilibrium mixture, with the β-anomer being more abundant than the α-anomer.[2][3]

Conformational Equilibrium of L-Ribopyranose Anomers

The pyranose ring, analogous to cyclohexane, can adopt two primary chair conformations, designated as ⁴C₁ (the number of the carbon at the "head" of the chair and the carbon at the "foot") and ¹C₄. For L-sugars, the ¹C₄ conformation is often more stable. The relative populations of these conformers are dictated by the energetic balance between steric hindrance and the anomeric effect.

Quantitative Conformational Analysis

The following tables summarize the key quantitative data regarding the conformational equilibrium of L-ribopyranose anomers in aqueous solution. The data for the relative populations of the α and β anomers are based on experimental studies of D-ribose, and it is assumed that the enantiomeric L-ribose exhibits a similar distribution.[2][3] The relative energies and populations of the individual chair conformers are derived from computational studies on D-ribose.

AnomerPyranose Form Population (%)
β-L-ribopyranose~59
α-L-ribopyranose~20

Table 1: Experimentally derived equilibrium populations of L-ribopyranose anomers in aqueous solution (inferred from D-ribose data).[2][3]

AnomerConformationRelative Free Energy (kcal/mol)Population (%)
α-L-ribopyranose ¹C₄0.00Major
⁴C₁> 1.0Minor
β-L-ribopyranose ¹C₄0.00Major
⁴C₁~0.2Minor

Table 2: Calculated relative free energies and populations of the major chair conformations of L-ribopyranose anomers in the gas phase (inferred from D-ribose data). In aqueous solution, the relative populations may vary due to solvation effects.

AnomerProton PairDihedral Angle (°C, ¹C₄)Typical ³J(H,H) (Hz)
α-L-ribopyranose H1-H2~602-4
H2-H3~1808-10
H3-H4~602-4
H4-H5ax~1808-10
H4-H5eq~602-4
β-L-ribopyranose H1-H2~1808-10
H2-H3~602-4
H3-H4~1808-10
H4-H5ax~602-4
H4-H5eq~602-4

Table 3: Typical vicinal proton-proton coupling constants (³J(H,H)) for the ¹C₄ conformation of L-ribopyranose anomers. These values are estimated based on the Karplus equation and experimental data from related aldopentoses.

AnomerCarbon¹³C Chemical Shift (ppm)
α-L-ribopyranose C1~94
C2~71
C3~70
C4~69
C5~62
β-L-ribopyranose C1~94
C2~73
C3~71
C4~70
C5~62

Table 4: Approximate ¹³C NMR chemical shifts for L-ribopyranose anomers in D₂O. These values are based on data from D-ribose and other pentoses.

Experimental and Computational Protocols

The determination of the conformational preferences of L-ribopyranose anomers relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[4] For carbohydrates, a suite of 1D and 2D NMR experiments is typically employed to assign all proton and carbon signals and to derive conformational information.

3.1.1. Sample Preparation

  • Dissolve 5-10 mg of L-ribose in 0.5 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.96%).

  • Lyophilize the sample and redissolve in D₂O two to three times to exchange all hydroxyl protons for deuterons, simplifying the ¹H NMR spectrum.

  • For the final measurement, dissolve the sample in 0.5 mL of D₂O.

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for enhanced sensitivity. The sample temperature should be maintained at 298 K.

  • ¹H NMR (1D):

    • Acquire a standard 1D ¹H spectrum to assess the overall quality of the sample and to observe the anomeric proton signals (typically in the range of 4.5-5.5 ppm).

    • Typical parameters: 16 scans, 2s relaxation delay, 16k data points.

  • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy):

    • This experiment is used to identify scalar-coupled protons, allowing for the tracing of the proton connectivity within each sugar ring.

    • Typical parameters: 4-8 scans, 2k x 1k data points, 2s relaxation delay.

  • 2D TOCSY (Total Correlation Spectroscopy):

    • Provides correlations between all protons within a spin system, which is particularly useful for assigning overlapping proton signals.

    • Typical parameters: 8-16 scans, 2k x 512 data points, 2s relaxation delay, 80-100 ms (B15284909) mixing time.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.

    • Typical parameters: 4-8 scans, 2k x 256 data points, 1.5s relaxation delay.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Shows correlations between protons and carbons separated by two or three bonds, which is useful for confirming assignments and identifying long-range connectivities.

    • Typical parameters: 16-32 scans, 2k x 512 data points, 1.5s relaxation delay.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Detects through-space correlations between protons that are close to each other (< 5 Å), providing crucial information about the stereochemistry and conformation.

    • Typical parameters: 16-32 scans, 2k x 512 data points, 2s relaxation delay, 200-500 ms mixing time.

3.1.3. Data Analysis

  • Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova).

  • Assign all ¹H and ¹³C resonances using the suite of 2D spectra.

  • Extract vicinal ¹H-¹H coupling constants (³J(H,H)) from the high-resolution 1D ¹H or DQF-COSY spectra.

  • Use the Karplus equation to relate the measured ³J(H,H) values to the dihedral angles between the coupled protons, thereby determining the ring conformation.

  • Analyze NOESY/ROESY spectra to identify key through-space interactions that confirm the assigned conformation. For example, strong NOEs between axial protons on the same face of the ring (e.g., H1ax-H3ax, H1ax-H5ax) are characteristic of a chair conformation.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry provides a powerful means to investigate the relative energies of different conformers and to complement experimental data.

3.2.1. Structure Preparation

  • Build the initial 3D structures of the α- and β-anomers of L-ribopyranose in both the ¹C₄ and ⁴C₁ chair conformations, as well as any relevant boat or skew-boat conformations. This can be done using molecular building software (e.g., Avogadro, GaussView).

  • For each conformer, perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

3.2.2. DFT Calculations

Perform all calculations using a quantum chemistry software package such as Gaussian.

  • Geometry Optimization and Frequency Calculation:

    • For each conformer, perform a full geometry optimization and frequency calculation in the gas phase using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

    • The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

    • To model the behavior in solution, perform the same calculations incorporating a solvent model, such as the Polarizable Continuum Model (PCM) with water as the solvent.

  • Single-Point Energy Refinement:

    • To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a higher level of theory and a larger basis set (e.g., B3LYP/6-311+G(d,p) or M06-2X/6-311+G(d,p)).

3.2.3. Data Analysis

  • From the output of the frequency calculations, extract the Gibbs free energies (G) for each conformer in the gas phase and in solution.

  • Calculate the relative free energies (ΔG) of all conformers with respect to the most stable conformer.

  • Use the Boltzmann distribution to calculate the equilibrium population of each conformer at a given temperature (e.g., 298 K).

Visualization of Conformational Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the conformational analysis of L-ribopyranose anomers.

conformational_equilibrium cluster_alpha α-L-Ribopyranose cluster_beta β-L-Ribopyranose a_1C4 ¹C₄ (Major) a_4C1 ⁴C₁ (Minor) a_1C4->a_4C1 Ring Inversion a_boat Boat/Skew a_1C4->a_boat b_1C4 ¹C₄ (Major) a_1C4->b_1C4 Anomerization a_4C1->a_boat b_4C1 ⁴C₁ (Minor) b_1C4->b_4C1 Ring Inversion b_boat Boat/Skew b_1C4->b_boat b_4C1->b_boat

Caption: Conformational equilibria of L-ribopyranose anomers.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep L-Ribose in D₂O nmr_1d 1D ¹H prep->nmr_1d nmr_2d 2D Experiments (COSY, TOCSY, HSQC, NOESY) nmr_1d->nmr_2d assign Signal Assignment nmr_2d->assign coupling Extract ³J(H,H) assign->coupling noe Identify NOEs assign->noe karplus Karplus Equation coupling->karplus structure Determine Conformation and Population noe->structure karplus->structure

Caption: Experimental workflow for NMR-based conformational analysis.

computational_workflow cluster_build Structure Building cluster_dft DFT Calculations cluster_analysis Data Analysis build Build α/β Anomers (¹C₄, ⁴C₁, Boat) opt_freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) build->opt_freq solvent Incorporate Solvent Model (PCM) opt_freq->solvent energy Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) solvent->energy free_energy Extract Gibbs Free Energies energy->free_energy boltzmann Boltzmann Distribution free_energy->boltzmann populations Calculate Relative Energies and Populations boltzmann->populations

Caption: Computational workflow for DFT-based conformational analysis.

Conclusion

The conformational landscape of L-ribopyranose is characterized by a dynamic equilibrium between its α and β anomers, each predominantly adopting a ¹C₄ chair conformation in aqueous solution. The subtle interplay of steric and anomeric effects governs the relative stability of these conformers. A comprehensive understanding of this conformational behavior is essential for elucidating the structure-function relationships of ribose-containing biomolecules and for the rational design of novel therapeutics. The integrated application of high-field NMR spectroscopy and quantum mechanical calculations, as detailed in this guide, provides a robust framework for the detailed characterization of the conformational preferences of L-ribopyranose and other complex carbohydrates.

References

An In-Depth Technical Guide to the Anomeric Effect in β-L-Ribopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. In β-L-ribopyranose, this effect, arising primarily from hyperconjugation, significantly influences the equilibrium between its various chair conformations. Understanding and quantifying this effect is critical for comprehending the three-dimensional structure, stability, and biological activity of ribose-containing molecules, including nucleic acids and novel therapeutics. This guide provides a detailed examination of the theoretical underpinnings of the anomeric effect in β-L-ribopyranose, presents quantitative data from computational studies, outlines detailed experimental protocols for its characterization, and discusses its implications in modern drug development.

The Core Principle: The Anomeric Effect

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy an axial position, a counterintuitive finding when considering steric hindrance alone.[1][2] This stabilization is estimated to be between 4-8 kJ/mol in sugars.[2] While several theories exist, the most widely accepted explanation is rooted in a stereoelectronic interaction known as hyperconjugation.[2]

This model posits a stabilizing delocalization of electrons from a lone pair (n) on the endocyclic ring oxygen (O5) into the adjacent anti-bonding sigma orbital (σ) of the exocyclic C1-substituent bond.[2] This n → σ interaction is geometrically optimal when the lone pair and the C1-substituent bond are anti-periplanar (dihedral angle of 180°), a condition perfectly met when the substituent is in the axial position. A secondary, less dominant explanation involves the minimization of dipole-dipole repulsion between the ring oxygen and the exocyclic substituent, which is more pronounced in the equatorial conformation.[2]

Caption: Stereoelectronic origin of the anomeric effect.

Conformational Landscape of β-L-Ribopyranose

Like other pyranoses, β-L-ribopyranose exists predominantly in two chair conformations: ⁴C₁ and ¹C₄. In the case of β-L-ribopyranose, all four hydroxyl groups are in equatorial positions in the ⁴C₁ conformation, while they are all in axial positions in the ¹C₄ conformation.

Despite the apparent steric favorability of having all bulky hydroxyl groups in equatorial positions (⁴C₁), the anomeric effect complicates this picture. The C1-OH group is equatorial in the ⁴C₁ chair and axial in the ¹C₄ chair. Therefore, the anomeric effect provides a stabilizing influence on the ¹C₄ conformation, where the C1-OH is axial. However, the severe steric clash of having three other hydroxyl groups in axial positions in the ¹C₄ form generally outweighs this stabilization. As a result, the ⁴C₁ conformer remains the most populated species in solution.[3] Computational studies on the enantiomer, D-ribose, have shown that the two β-pyranose chair conformations are the lowest energy isomers.[3]

C41 [label=< ⁴C₁ Conformation More Stable

>];

C14 [label=< ¹C₄ Conformation Less Stable

>];

C41 -> C14 [dir=both, label=" Ring Flip"]; } /dot

Caption: Chair conformational equilibrium of β-L-ribopyranose.

Quantitative Analysis

Computational chemistry provides precise data on the energetic and geometric consequences of the anomeric effect. The data presented below is derived from high-level density functional theory (DFT) calculations on D-ribopyranose, the enantiomer of L-ribopyranose. The relative energies and geometric parameters are identical for both enantiomers.

Table 1: Relative Conformational Energies

Gas-phase calculations highlight the intrinsic stability of different conformers. The β-pyranoses in both chair conformations are found to be the most stable isomers of ribose.[3]

Conformer/AnomerComputational MethodRelative Gibbs Free Energy (ΔG, 298K)Citation
β-D-Ribopyranose (⁴C₁)G40.00 kJ/mol (Global Minimum)[3]
β-D-Ribopyranose (¹C₄)G4+0.9 kJ/mol[3]
α-D-Ribopyranose (⁴C₁)G4+2.5 kJ/mol[3]
Table 2: Geometric and Stereoelectronic Parameters from NBO Analysis

Natural Bond Orbital (NBO) analysis quantifies the key n → σ* hyperconjugative interaction responsible for the anomeric effect. A higher stabilization energy (E(2)) indicates a stronger interaction.

ParameterConformationValueSignificanceCitation
Stabilization Energy
E(2) for n(O5) → σ(C1-O1)α-anomer (axial OH)~13.5 kcal/molStrong anomeric stabilization[4]
E(2) for n(O1) → σ(C1-O5)β-anomer (equatorial OH)~15-17 kcal/molStrong exo-anomeric effect[4]
Bond Lengths
C1-O5 BondAxial AnomerShorterStrengthened by electron delocalization[5][6]
C1-O1 BondAxial AnomerLongerWeakened by σ* orbital population[5][6]

Note: Specific bond lengths and E(2) values can vary slightly based on the computational model used. The values presented reflect general trends observed in pyranose systems.

Experimental Methodologies

The characterization of the anomeric effect and the conformational equilibrium of β-L-ribopyranose relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying carbohydrate conformations in solution.

NMR_Workflow cluster_exp Experimental Protocol cluster_analysis Data Analysis A Sample Preparation (5-10 mg in 0.6 mL D₂O) B NMR Data Acquisition (1D ¹H, ¹³C; 2D COSY, HSQC) A->B C Identify Anomeric Signals (¹H: δ 4.5-5.5 ppm) B->C D Measure ³J(H₁,H₂) Coupling Constants C->D F Integrate Anomeric ¹H Signals C->F E Assign Anomers (β: large J, ~7-9 Hz; α: small J, ~2-4 Hz) D->E G Calculate Anomer Ratio (%β = [Int(β) / (Int(α)+Int(β))] * 100) F->G

Caption: Experimental workflow for NMR analysis of anomeric configuration.

Detailed Protocol:

  • Sample Preparation : Dissolve 5-10 mg of the L-ribopyranose sample in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O) in a 5 mm NMR tube. Ensure complete dissolution. D₂O is used to eliminate the large water solvent signal and allow for the observation of exchangeable hydroxyl protons if desired.

  • Data Acquisition :

    • Acquire a 1D ¹H NMR spectrum. The anomeric proton (H1) signals are typically found in the downfield region between δ 4.5 and 5.5 ppm.[7]

    • Acquire a 1D ¹³C NMR spectrum. The anomeric carbon (C1) signals are sensitive to configuration and appear around δ 95-100 ppm.

    • Acquire 2D correlation spectra such as COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign all proton and carbon signals by establishing through-bond connectivities.[7]

  • Spectral Analysis :

    • Chemical Shift (δ) : Identify the anomeric proton signals. Typically, the β-anomeric proton resonates at a higher field (lower ppm) than the α-anomeric proton.

    • Coupling Constant (³JH1,H2) : Measure the scalar coupling constant between H1 and H2. This is the most diagnostic feature.[8] For a β-anomer in a ⁴C₁ chair, H1 and H2 are typically trans-diaxial, resulting in a large coupling constant of 7-9 Hz.[8] An α-anomer would show a smaller coupling (2-4 Hz).

    • Quantification : Integrate the signals corresponding to the anomeric protons of the α and β forms. The relative ratio of the anomers in solution can be calculated directly from these integrals.

Single-Crystal X-ray Crystallography

This technique provides the definitive solid-state structure of a molecule, offering precise bond lengths and angles that can serve as benchmarks for computational models.[9]

Detailed Protocol:

  • Crystallization : Grow single crystals of β-L-ribopyranose suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution in a suitable solvent system (e.g., water/ethanol).

  • Data Collection : Mount a suitable crystal on a goniometer head.[9] Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage. Collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement : Process the diffraction data to obtain electron density maps. Solve the phase problem to build an initial model of the molecule. Refine the atomic coordinates and thermal parameters against the experimental data to achieve the final, high-resolution crystal structure.[10] The refined structure will provide precise measurements of the C1-O5 and C1-O1 bond lengths, confirming the shortening and lengthening predicted by the anomeric effect theory.

Computational Modeling

In silico methods are essential for calculating the energies of different conformers and quantifying the underlying electronic interactions.[5]

Detailed Protocol:

  • Structure Building : Construct 3D models of the desired β-L-ribopyranose conformers (e.g., ⁴C₁ and ¹C₄ chairs) using molecular modeling software.

  • Geometry Optimization : Perform a full geometry optimization using a reliable quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)).[5]

  • Frequency Calculation : Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy.

  • Energy Analysis : Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and predict the equilibrium population.

  • NBO Analysis : Perform a Natural Bond Orbital (NBO) analysis on the optimized structures.[11][12] This calculation will identify and quantify the stabilization energy (E(2)) associated with the key n(O5) → σ*(C1-O1) hyperconjugative interaction, providing a direct measure of the anomeric effect's electronic contribution.

Implications in Drug Development

The conformation of a carbohydrate is intrinsically linked to its biological function and its ability to bind to target receptors, such as enzymes or proteins.

  • Receptor Binding : The precise 3D arrangement of hydroxyl groups, governed by the ring conformation, is critical for molecular recognition. A drug designed to mimic a natural carbohydrate must adopt the correct conformation to ensure high-affinity binding. The anomeric effect is a key determinant of this conformation.

  • Glycosidic Linkage Stability : The anomeric effect influences the reactivity of the anomeric center. For instance, the stability of glycosidic bonds in glycoside-based drugs can be modulated by stereoelectronic effects, impacting the drug's metabolic stability and pharmacokinetic profile.

  • Rational Drug Design : Computational models that accurately account for the anomeric effect are essential for the in silico design and screening of carbohydrate-based drugs. Predicting the most stable conformation of a potential drug molecule allows for more accurate docking studies and a more rational approach to lead optimization.

Conclusion

The anomeric effect is a powerful, non-classical stereoelectronic force that dictates the structure and stability of β-L-ribopyranose. Its preference for an axial orientation of the anomeric hydroxyl group, driven by n → σ* hyperconjugation, significantly modulates the molecule's conformational equilibrium. A multi-pronged approach combining high-resolution NMR spectroscopy, X-ray crystallography, and high-level computational modeling is essential for a comprehensive understanding of this phenomenon. For scientists in drug development, a thorough grasp of the anomeric effect is indispensable for the rational design of effective and specific carbohydrate-based therapeutics.

References

Solution Equilibrium of α- and β-L-Ribopyranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solution equilibrium of α- and β-L-ribopyranose. It covers the quantitative aspects of the equilibrium, detailed experimental protocols for its characterization, and the significant role of L-ribose in pharmaceutical applications, particularly in the development of antiviral and anticancer nucleoside analogs.

Introduction to L-Ribopyranose and its Anomeric Equilibrium

L-ribose, a pentose (B10789219) monosaccharide, is the enantiomer of the naturally occurring D-ribose. While not found in nature, L-ribose is a critical chiral building block in the synthesis of L-nucleoside analogs, which are potent antiviral and anticancer agents.[1][2][3] In aqueous solution, L-ribose, like its D-counterpart, exists as an equilibrium mixture of different isomeric forms. This process, known as mutarotation, involves the interconversion between the cyclic pyranose and furanose forms, as well as a small amount of the open-chain aldehyde form. The primary focus of this guide is the equilibrium between the two six-membered ring pyranose anomers: α-L-ribopyranose and β-L-ribopyranose.

The position of the hydroxyl group on the anomeric carbon (C1) determines whether the anomer is α or β. Understanding the distribution and interconversion kinetics of these anomers is crucial for their application in drug synthesis and for comprehending their potential biological interactions.

Quantitative Data on L-Ribopyranose Equilibrium

The equilibrium distribution of the different forms of D-ribose in aqueous solution at room temperature has been reported, and as L-ribose is its enantiomer, the equilibrium composition is expected to be identical. The majority of the sugar exists in the pyranose form.

Table 1: Equilibrium Distribution of L-Ribose Anomers in Aqueous Solution at Room Temperature

Tautomeric FormAnomerPercentage at Equilibrium (%)
L-Ribopyranose α ~20%
β ~56%
L-Ribofuranose α~6%
β~18%
Open-chain -<1%

Note: The data is extrapolated from studies on D-ribose.

Thermodynamic and Kinetic Parameters

Experimental Protocols for Characterizing the Anomeric Equilibrium

The determination of the anomeric equilibrium of L-ribopyranose can be achieved through several analytical techniques. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and polarimetry.

Quantitative ¹H-NMR Spectroscopy

Principle: ¹H-NMR spectroscopy is a powerful technique for the quantitative analysis of anomers in solution. The anomeric protons of α- and β-ribopyranose resonate at distinct chemical shifts, allowing for their individual integration and the determination of their relative concentrations. For accurate quantification, it is crucial to ensure complete relaxation of the protons between scans.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of L-ribose (e.g., 10 mg) in a known volume of deuterium (B1214612) oxide (D₂O, e.g., 0.7 mL) in an NMR tube.

    • Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for several hours to ensure that the mutarotation has reached equilibrium.

  • NMR Data Acquisition:

    • Acquire ¹H-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use a pulse sequence suitable for quantitative analysis, such as a simple pulse-acquire sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest. A pre-saturation sequence (e.g., noesypr1d) can be used to suppress the residual HOD signal.[7][8]

    • Key acquisition parameters to optimize include:

      • Pulse width (e.g., 90° pulse)

      • Relaxation delay (D1): 10-30 seconds

      • Number of scans (NS): 16 or higher for good signal-to-noise ratio

      • Acquisition time (AQ): at least 3 seconds

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals corresponding to the anomeric protons of α-L-ribopyranose and β-L-ribopyranose.[9][10] The anomeric proton signals for ribose typically appear in the downfield region of the spectrum.

    • Calculate the percentage of each anomer by dividing the integral of its anomeric proton signal by the sum of the integrals of all anomeric proton signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis A Dissolve L-Ribose in D2O B Equilibrate Solution A->B C Acquire 1H-NMR Spectrum (Quantitative Parameters) B->C D Process FID C->D E Integrate Anomeric Signals D->E F Calculate Anomer Percentages E->F

Figure 1: Workflow for quantitative ¹H-NMR analysis of L-ribopyranose anomers.
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC can be used to separate and quantify the anomers of L-ribose. Due to the high polarity and lack of a strong chromophore in sugars, specific columns and detection methods are required. Amine-based or amide-based columns are commonly used with a mobile phase of acetonitrile (B52724) and water. Evaporative Light Scattering Detection (ELSD) is a suitable detection method for non-UV-absorbing compounds like ribose.[11][12]

Detailed Protocol:

  • Instrumentation and Columns:

    • An HPLC system equipped with a pump, autosampler, column oven, and an ELSD detector.

    • A suitable column for sugar analysis, such as a Chiralpak AD-H column for enantiomeric and anomeric separation or an amino/amide column (e.g., Phenomenex Luna NH2).[11][13]

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water. Isocratic elution is often sufficient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) is crucial for reproducible retention times.

    • ELSD Settings:

      • Nebulizer temperature: e.g., 40 °C

      • Evaporator temperature: e.g., 60 °C

      • Gas flow rate (Nitrogen): e.g., 1.5 L/min

  • Sample Preparation and Analysis:

    • Prepare a standard solution of L-ribose in the mobile phase at a known concentration.

    • Allow the solution to equilibrate to reach mutarotational equilibrium.

    • Inject the sample into the HPLC system.

    • Identify the peaks corresponding to the α- and β-anomers based on their retention times (which may require initial identification using pure anomers if available).

    • Quantify the amount of each anomer by integrating the peak areas and comparing them to a calibration curve.

Polarimetry

Principle: Polarimetry measures the change in the optical rotation of a solution over time as the sugar undergoes mutarotation. By starting with a pure anomer (if available) and monitoring the optical rotation until it reaches a constant value (equilibrium), the kinetics of the mutarotation can be determined.

Detailed Protocol:

  • Instrumentation: A polarimeter with a sodium lamp (589 nm) and a thermostatted cell.

  • Procedure:

    • Calibrate the polarimeter with a blank solvent (e.g., water).

    • Prepare a solution of L-ribose of known concentration. If starting with a pure anomer, dissolve it quickly and immediately start the measurement.

    • Record the optical rotation at regular time intervals until the reading becomes constant.

    • The equilibrium concentrations of the α and β anomers can be calculated if the specific rotations of the pure anomers are known. The rate constant for mutarotation can be determined by plotting the data according to first-order kinetics.

Biological Relevance and Application in Drug Development

While D-ribose is a fundamental component of essential biomolecules like RNA and ATP, L-ribose is not naturally incorporated into biological systems. However, its significance in the pharmaceutical industry is substantial, primarily as a chiral precursor for the synthesis of L-nucleoside analogs.[1][2][3]

L-Nucleoside Analogs in Antiviral and Anticancer Therapy

L-nucleoside analogs are synthetic compounds that are structurally similar to natural D-nucleosides but have the opposite stereochemistry at the sugar moiety. This structural difference is key to their therapeutic effect.

Mechanism of Action:

Many L-nucleoside analogs function as chain terminators in viral DNA or RNA synthesis.[14][15][16][17] The general mechanism is as follows:

  • Cellular Uptake and Activation: The L-nucleoside analog is transported into the host cell and is phosphorylated by cellular or viral kinases to its active triphosphate form.

  • Incorporation into Viral Nucleic Acids: The viral polymerase (e.g., reverse transcriptase in HIV or RNA-dependent RNA polymerase in HCV) recognizes the L-nucleoside triphosphate as a substrate and incorporates it into the growing viral DNA or RNA chain.

  • Chain Termination: Due to the modification in the sugar ring (often the absence of a 3'-hydroxyl group in the L-configuration), the addition of the next nucleotide is blocked, leading to the termination of the nucleic acid chain.

  • Inhibition of Viral Replication: The premature termination of viral genome synthesis prevents the virus from replicating.

The L-configuration of these analogs often provides advantages such as increased resistance to degradation by cellular enzymes and a different toxicity profile compared to their D-counterparts.

L_Nucleoside_MoA cluster_cell Host Cell cluster_virus Viral Replication A L-Nucleoside Analog (from L-Ribose) B Phosphorylation (Kinases) A->B C L-Nucleoside Triphosphate (Active Drug) B->C F Incorporation of L-Nucleoside Triphosphate C->F D Viral Polymerase E Growing Viral DNA/RNA Chain D->E E->F G Chain Termination F->G H Inhibition of Viral Replication G->H

Figure 2: General mechanism of action of L-nucleoside analogs in antiviral therapy.

Examples of Drugs Derived from L-Ribose:

  • Lamivudine (3TC): An L-nucleoside analog used in the treatment of HIV and Hepatitis B.

  • Telbivudine: An L-nucleoside analog used to treat Hepatitis B.

  • Clevudine: An L-nucleoside analog with activity against Hepatitis B.

The synthesis of these and other antiviral and anticancer drugs often starts with L-ribose, making the understanding of its chemistry and stereochemistry of paramount importance for drug development professionals.[1]

Conclusion

The solution equilibrium of α- and β-L-ribopyranose is a fundamental aspect of the chemistry of this important synthetic precursor. While quantitative data for L-ribose itself is not extensively published, the data from its enantiomer, D-ribose, provides a reliable basis for understanding its behavior in solution. The experimental protocols outlined in this guide, including NMR spectroscopy and HPLC, are robust methods for the characterization of the anomeric equilibrium. For researchers in drug development, a thorough understanding of the properties of L-ribose is essential for the design and synthesis of novel L-nucleoside analogs with potential therapeutic applications.

References

An In-depth Technical Guide on the Thermodynamic Stability of beta-L-Ribopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of beta-L-ribopyranose. A thorough understanding of the conformational preferences and thermodynamic parameters of this molecule is essential for its application in drug design, glycobiology, and related fields where molecular recognition and stability are critical. This document synthesizes quantitative data from experimental and computational studies, outlines detailed methodologies for its determination, and presents visual workflows to illustrate key concepts.

Introduction to the Thermodynamic Stability of L-Ribose

L-ribose, a pentose (B10789219) monosaccharide, is the enantiomer of the naturally abundant D-ribose. In solution, L-ribose exists as a dynamic equilibrium mixture of different isomers, including the six-membered pyranose and five-membered furanose ring structures. Each of these cyclic forms can exist as α and β anomers, which differ in the stereochemistry at the anomeric carbon (C1). The thermodynamic stability of each of these isomers dictates their relative populations at equilibrium, which in turn influences the overall physicochemical and biological properties of L-ribose solutions.

The pyranose form of L-ribose can adopt several conformations, primarily the stable chair conformations (¹C₄ and ⁴C₁) and the more flexible boat and skew-boat conformations. The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect. For this compound, the hydroxyl group at the anomeric center is in an equatorial position in the more stable chair conformation, which is generally favored from a steric perspective. However, the interplay of various non-covalent interactions in an aqueous environment modulates the conformational landscape.

Quantitative Thermodynamic Data

While extensive experimental thermodynamic data specifically for L-ribose is limited in the literature, the data for its enantiomer, D-ribose, is applicable as enantiomers possess identical thermodynamic properties. The following tables summarize the key thermodynamic parameters for the anomeric and conformational equilibria of ribose.

Anomeric and Tautomeric Equilibrium of L-Ribose in Aqueous Solution

At room temperature, L-ribose in an aqueous solution establishes an equilibrium between its pyranose and furanose forms, as well as the α and β anomers of each. The approximate mole fractions are presented in Table 1.

Tautomer/AnomerMole Fraction (%)
Pyranose Forms ~76
alpha-L-Ribopyranose~25.3
This compound~50.7
Furanose Forms ~24
alpha-L-Ribofuranose~6
beta-L-Ribofuranose~18
Acyclic Form ~0.1

Data derived from studies on D-ribose in aqueous solution at room temperature.[1][2]

Calculated Gas-Phase Gibbs Free Energies of D-Ribopyranose Conformers

Computational studies have provided insights into the relative stabilities of the different chair conformations of D-ribopyranose in the gas phase. These values are crucial for understanding the intrinsic stability of the conformers, absent the influence of a solvent. As enantiomers, L-ribopyranose will have identical relative free energies.

Conformer of beta-D-RibopyranoseRelative Gibbs Free Energy (ΔG) at 298 K (kJ/mol)
¹C₄ Chair0.9
⁴C₁ Chair0.0 (Reference)

Data from computational studies on D-ribose.[3]

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic stability of this compound is determined through a combination of techniques that measure the equilibrium distribution of isomers and the energetic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful non-destructive method for quantifying the different tautomers and anomers of a sugar at equilibrium in solution.[4]

Objective: To determine the relative concentrations of α- and β-pyranose, α- and β-furanose, and the acyclic form of L-ribose in an aqueous solution.

Methodology:

  • Sample Preparation: A solution of L-ribose is prepared in deuterium (B1214612) oxide (D₂O) at a known concentration (e.g., 20-50 mM).

  • Equilibration: The solution is allowed to reach mutarotational equilibrium by incubating it at a constant temperature (e.g., 298 K) for a sufficient period (typically several hours).

  • ¹H NMR Spectroscopy:

    • A high-resolution NMR spectrometer (e.g., 500 MHz or higher) is used to acquire a one-dimensional ¹H NMR spectrum.

    • The anomeric proton signals for each isomer are well-resolved and appear in a distinct region of the spectrum (typically 4.5-5.5 ppm).

    • The relative populations of the different isomers are determined by integrating the corresponding anomeric proton signals.

  • ¹³C NMR Spectroscopy:

    • A one-dimensional ¹³C NMR spectrum is acquired, often with proton decoupling.

    • The anomeric carbon signals (C1) are particularly sensitive to the anomeric configuration and ring size, appearing in the 90-110 ppm region.

    • Integration of these signals provides a quantitative measure of the relative abundance of each isomer.[5]

  • Two-Dimensional (2D) NMR:

    • Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to unambiguously assign the proton and carbon signals for each isomer, confirming their identity.

Calorimetry for Enthalpy Determination

Calorimetry is employed to measure the heat changes associated with the dissolution of crystalline this compound, which can be used to determine its enthalpy of solution and subsequently contribute to the calculation of its enthalpy of formation.

Objective: To determine the standard enthalpy of solution of crystalline this compound.

Methodology:

  • Instrumentation: An isoperibol solution calorimeter or an Isothermal Titration Calorimeter (ITC) is used.

  • Sample Preparation: A precisely weighed amount of pure, crystalline this compound is used. The solvent is typically deionized water.

  • Measurement of Enthalpy of Solution (ΔH_soln):

    • A known volume of water is placed in the calorimeter cell and allowed to reach thermal equilibrium.

    • The crystalline sugar is then added to the water, and the heat change upon dissolution is measured.

    • The enthalpy of solution is calculated from the measured heat change and the amount of substance dissolved.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are valuable for predicting the relative thermodynamic stabilities of different conformers.

Objective: To calculate the relative Gibbs free energies of the ¹C₄ and ⁴C₁ chair conformations, as well as boat and skew-boat conformations of this compound.

Methodology:

  • Model Building: The 3D structures of the different conformers of this compound are generated.

  • Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)).[6] A continuum solvation model (e.g., PCM) can be included to simulate an aqueous environment.[2]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain thermal corrections to the electronic energies.

  • Energy Calculation: The Gibbs free energy (G) for each conformer is calculated from the electronic energy and the thermal corrections. The relative stabilities of the conformers are then determined from their free energy differences.

Visualizations of Workflows and Equilibria

Conformational Equilibrium of this compound

The following diagram illustrates the dynamic equilibrium between the major chair conformations of this compound.

G Conformational Equilibrium of this compound C1_4 ¹C₄ Chair Conformation Boat Boat/Skew-Boat Conformations (Higher Energy Intermediates) C1_4->Boat C4_1 ⁴C₁ Chair Conformation C4_1->Boat G Workflow for Thermodynamic Stability Assessment cluster_exp Experimental Determination cluster_comp Computational Modeling cluster_data Thermodynamic Parameters NMR NMR Spectroscopy (in D₂O) Equilibrium Equilibrium Mole Fractions (α/β, pyranose/furanose) NMR->Equilibrium Calorimetry Calorimetry (in H₂O) Enthalpy Enthalpy of Solution (ΔH_soln) Calorimetry->Enthalpy Gibbs Gibbs Free Energy (ΔG) Equilibrium->Gibbs Enthalpy_H Enthalpy (ΔH) Enthalpy->Enthalpy_H DFT Quantum Mechanics (DFT) (in vacuo and solvated) Conformers Relative Free Energies of Conformers (¹C₄, ⁴C₁, etc.) DFT->Conformers Conformers->Gibbs Entropy Entropy (ΔS) Gibbs->Entropy Enthalpy_H->Entropy

References

An In-depth Technical Guide to the Physical and Chemical Properties of beta-L-ribopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of beta-L-ribopyranose, a significant stereoisomer of ribose utilized in the synthesis of therapeutic nucleoside analogs. The information is presented to support research, development, and application of this important monosaccharide.

Physical Properties

This compound is the pyranose form of L-ribose, an aldopentose sugar. As the enantiomer of the naturally occurring D-ribose, it shares many physical properties, with the notable exception of its optical activity.

PropertyValueSource(s)
Molecular Formula C₅H₁₀O₅[1][2]
Molecular Weight 150.13 g/mol [1]
Appearance White to off-white crystalline powder[3]
Melting Point Approximately 88-92 °C (for D-ribose)[4]
Specific Rotation [α]²⁰D +19 to +21° (c=1 in H₂O for L-ribose)[3]
Solubility Soluble in water.[4]

Note: As an enantiomer of D-ribose, the melting point of L-ribose is expected to be identical. The specific rotation is equal in magnitude but opposite in sign to D-ribose.

Chemical Properties and Reactivity

This compound, as a reducing sugar, exhibits reactivity characteristic of aldopentoses. The anomeric hydroxyl group and the secondary hydroxyl groups are the primary sites of chemical transformations.

Oxidation

The aldehyde group in the open-chain form of L-ribose can be oxidized. Mild oxidizing agents, such as Benedict's or Tollens' reagents, will oxidize the aldehyde to a carboxylic acid, forming L-ribonic acid.[5][6] Stronger oxidizing agents can oxidize both the aldehyde and the primary alcohol group, yielding an aldaric acid.[5][6]

Reduction

The aldehyde group of L-ribose can be reduced to a primary alcohol, yielding the sugar alcohol L-ribitol. This reduction can be achieved using reducing agents such as sodium borohydride. L-ribitol is a key intermediate in some enzymatic pathways for the production of L-ribose.[7]

Glycosylation

The anomeric hydroxyl group of this compound is reactive and can undergo glycosylation to form L-glycosides. This reaction is fundamental in the synthesis of L-nucleoside analogs, where a nitrogenous base is attached at the anomeric carbon. This process is a cornerstone of the production of various antiviral and anticancer drugs.[8]

Biological Significance

While D-ribose is a fundamental component of RNA, ATP, and various metabolic pathways in most living organisms, L-ribose is considered an "unnatural" sugar and is not typically found in biological systems.[9] However, its importance in the pharmaceutical industry is substantial. L-ribose serves as a crucial chiral precursor for the synthesis of L-nucleoside analogs, which are potent antiviral and anticancer agents.[8][10] The stereochemistry of these L-analogs often confers them with unique pharmacological properties, including increased metabolic stability and reduced toxicity compared to their D-counterparts.[10]

Experimental Protocols & Analysis

The characterization and quantification of this compound rely on standard analytical techniques used for carbohydrates.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis and purification of L-ribose.

  • Method for Analysis of Ribose and Ribitol (B610474):

    • Column: A β-cyclobond 2000 analytical column can be used to separate ribose and ribitol.[11][12]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically employed.[13]

    • Detection: Evaporative Light Scattering Detection (ELSD) or Refractive Index (RI) detection is suitable for these non-UV absorbing compounds.[11][13]

    • Sample Preparation: Enzymatic reaction solutions can often be directly injected after quenching the reaction.[12]

  • Chiral Separation:

    • To separate D- and L-ribose enantiomers, a chiral column such as a Chiralpak AD-H can be utilized.[14]

Capillary Electrophoresis (CE)

CE offers a high-resolution method for the separation of ribose enantiomers.

  • Methodology:

    • Derivatization: Derivatization with a reagent like 7-aminonaphthalene-1,3-disulfonic acid is necessary to introduce a charge and a chromophore for detection.[11][12]

    • Electrolyte: An electrolyte solution containing a chiral selector, such as β-cyclodextrin, in a tetraborate (B1243019) buffer is used to achieve enantiomeric separation.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives.

  • ¹H NMR: The proton NMR spectrum of L-ribose in D₂O shows a complex pattern of signals due to the equilibrium between the α and β anomers of both the pyranose and furanose forms.[15][16] The anomeric proton signals are typically found in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum provides distinct signals for each carbon atom in the different isomeric forms present in solution, allowing for detailed structural analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of L-ribose and its derivatives.

  • Ionization: Electrospray ionization (ESI) is commonly used for the analysis of sugars.[17]

  • Fragmentation: Collision-induced dissociation (CID) of deprotonated L-ribose typically results in the loss of water (H₂O) and formaldehyde (B43269) (CH₂O) units.[17] Analysis of these fragmentation patterns can provide structural information.

Visualizations

Signaling Pathway and Production

The following diagram illustrates a key biological process involving L-ribose: its enzymatic production from L-arabinose, a critical pathway for generating the precursor for L-nucleoside synthesis.[18]

L_Ribose_Production L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-arabinose isomerase beta_L_ribopyranose This compound L_Ribulose->beta_L_ribopyranose L-ribose isomerase L_Nucleosides L-Nucleoside Analogs (Antiviral/Anticancer) beta_L_ribopyranose->L_Nucleosides Chemical Synthesis Experimental_Workflow cluster_synthesis Synthesis/Isolation cluster_purification Purification & Separation cluster_characterization Structural Characterization Synthesis Synthesis of L-Ribose (e.g., from L-arabinose) Purification Purification (e.g., Crystallization) Synthesis->Purification HPLC HPLC Analysis (Purity & Enantiomeric Excess) Purification->HPLC CE Capillary Electrophoresis (Enantiomeric Separation) Purification->CE NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS

References

A Technical Guide to the Natural Occurrence of L-Ribose and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: In the realm of carbohydrate chemistry, D-sugars are overwhelmingly prevalent in nature, serving as fundamental building blocks for energy and structure. Their stereoisomers, the L-sugars, are comparatively rare. This guide provides a detailed examination of the natural occurrence of L-ribose (B16112) and its aldopentose isomers: L-arabinose, L-xylose, and L-lyxose. While most L-pentoses are scarce, L-arabinose is a notable exception, found widely in plant polysaccharides. Conversely, L-ribose, a critical precursor for the synthesis of antiviral and anticancer L-nucleoside analogs, is considered a non-natural sugar, though trace amounts have been reported in specific organisms. This document synthesizes current knowledge on the abundance of these rare sugars, details experimental protocols for their detection and quantification, and illustrates key metabolic and enzymatic pathways relevant to their synthesis and biological interactions.

Introduction to L-Pentoses

Pentoses are five-carbon monosaccharides that play crucial roles in biological systems. The stereochemical configuration of the hydroxyl group on the chiral carbon furthest from the aldehyde group determines whether the sugar is in the D- (dextrorotatory) or L- (levorotatory) form. While D-ribose is a cornerstone of life as a component of RNA and energy carriers like ATP, its enantiomer, L-ribose, and other L-pentoses are found sparingly in nature. Despite their rarity, these molecules are of significant interest to researchers and pharmaceutical developers. L-nucleosides synthesized from L-ribose, for example, exhibit potent antiviral properties and are often less toxic than their D-counterparts.[1] This guide explores the natural distribution of L-ribose and its isomers, providing a foundational resource for professionals in biochemistry and drug development.

Natural Occurrence of L-Pentoses

The natural distribution of L-pentoses is sparse and varies significantly among the different isomers.

L-Ribose

L-ribose is generally considered a "rare" or "non-natural" sugar, meaning it is not found in abundance in nature and is primarily produced synthetically or via biocatalysis for research and pharmaceutical applications.[2][3] However, its complete absence from nature is not definitive. Reports indicate that L-ribose is produced as a metabolite by Escherichia coli and has been detected in the plant Medicago sativa (alfalfa).[4][5] Despite these instances, L-ribose is not a readily available free monosaccharide in any known natural source. Its primary value lies as a synthetic building block.[1][3]

L-Arabinose

In stark contrast to other L-sugars, L-arabinose is the most abundant L-pentose in nature.[6] It is a major constituent of various plant cell wall polysaccharides, including hemicellulose (such as arabinoxylans) and pectin.[7][8] L-arabinose can be released from these polymers through acid-catalyzed or enzymatic hydrolysis.[8] Due to its prevalence in agricultural side-streams, it is an important substrate for microbial conversion into value-added products.[6]

  • Common Sources: Sugar beet pulp, corn cobs, wheat bran, and various plant gums.[6][8]

L-Xylose

L-xylose is the enantiomer of D-xylose, the second most abundant sugar in nature after glucose.[9][10] While D-xylose is a primary component of xylan (B1165943) in hemicellulose, L-xylose is exceptionally rare in nature.[9][10][11] Its synthesis is primarily achieved through chemical or enzymatic methods, such as the isomerization of L-xylulose.[12]

L-Lyxose

L-lyxose is another rare aldopentose that is not naturally abundant. It is primarily regarded as a synthetic intermediate for the production of pharmaceutical compounds.[1]

Quantitative Data on L-Pentose Abundance

Quantitative data for rare sugars is often limited to specific studies and materials. The following table summarizes available information on the concentration of L-pentoses and their common D-isomer counterparts in various natural sources.

SugarSourceComponentConcentration (% of Component or Dry Weight)Reference
L-Arabinose Plant Cell WallsHemicellulose, PectinVaries widely, can be a major component[7][8]
Chickpeas (Kabuli)Total MonosaccharidesPresent, but less than Glucose & Galactose[13]
D-Xylose Birch WoodHemicellulose (Xylan)~30%[10]
Spruce and PineHemicellulose (Xylan)~9%[10]
CorncobsDry Weight2.8%[9]
L-Ribose Medicago sativaPlant MetabolitesDetected, but not quantified[4][14]

Experimental Methodologies

Accurate detection and quantification of L-pentoses require sensitive and specific analytical techniques. Furthermore, due to the rarity of L-ribose, biocatalytic production methods are essential.

Protocol 1: Analysis of Neutral Sugars by Gas Chromatography (GC)

This widely used method involves the hydrolysis of polysaccharides, reduction of the resulting monosaccharides to their corresponding alditols, and subsequent acetylation to form volatile derivatives (alditol acetates) suitable for GC analysis.[15]

Methodology:

  • Hydrolysis: The sample (e.g., purified plant cell wall material) is hydrolyzed to release monosaccharides. A common procedure uses 2M trifluoroacetic acid (TFA) at 121°C for 1 hour for non-cellulosic polysaccharides.[15] For complete hydrolysis including cellulose, a two-stage sulfuric acid procedure is used.[15]

  • Reduction: The dried hydrolysate is dissolved in a solution of sodium borohydride (B1222165) (NaBH₄) in DMSO or ammonia (B1221849) to reduce the monosaccharides to their corresponding alditols. The reaction is typically incubated for 90 minutes at 40°C.[15]

  • Acetylation: The reaction is quenched with acetic acid. The resulting alditols are then acetylated using acetic anhydride (B1165640) with 1-methylimidazole (B24206) as a catalyst for 10 minutes at room temperature.[16]

  • Extraction: The resulting alditol acetates are partitioned into an organic solvent like ethyl acetate (B1210297) or chloroform.[17][18]

  • GC Analysis: The extracted derivatives are injected into a gas chromatograph, typically equipped with a flame ionization detector (FID) and a capillary column (e.g., Silar 10C or Rtx-225).[16][17] Identification is based on retention times compared to authentic standards, and quantification is achieved using an internal standard.[15]

Protocol 2: Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for analyzing carbohydrates without the need for derivatization. It is particularly useful for complex mixtures and can be coupled with mass spectrometry (MS) for definitive identification.[19][20]

Methodology:

  • Sample Preparation: Samples containing free sugars are diluted in ultrapure water. Polysaccharides must first be hydrolyzed as described in Protocol 1.

  • Chromatographic Separation: The sample is injected into an HPAEC system equipped with a strong anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ series).

  • Elution: Carbohydrates are eluted under high pH conditions (using a sodium hydroxide (B78521) gradient) which ionizes their hydroxyl groups. A sodium acetate gradient is often used in conjunction with sodium hydroxide to elute more tightly bound carbohydrates like oligosaccharides.[21]

  • Detection (PAD): The eluted carbohydrates are detected by a pulsed amperometric detector. This involves applying a series of electric potentials to a gold electrode, which oxidizes the analytes and generates a current proportional to their concentration.[22]

  • Coupling to MS (Optional): For structural confirmation, the eluent can be directed to a mass spectrometer. An online membrane-based desalter is required to remove non-volatile salts (NaOH, NaOAc) from the mobile phase before it enters the ESI-MS interface.[19]

Protocol 3: Enzymatic Assay for L-Arabinose Isomerase Activity

This protocol is used to measure the activity of L-arabinose isomerase (L-AI), a key enzyme in the biocatalytic production of L-ribose. The assay measures the formation of the keto-sugar product (L-ribulose from L-arabinose, or D-tagatose from D-galactose).[23][24]

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared in a microcentrifuge tube containing:

    • 50 mM L-arabinose (or D-galactose) as the substrate.

    • 50 mM buffer (e.g., sodium phosphate (B84403) at pH 6.0-7.5).[23][25]

    • Metal cofactors (e.g., 1 mM MnCl₂ or CoCl₂), as many isomerases are metal-dependent.[24][25]

    • Enzyme solution (purified enzyme or cell lysate).

  • Incubation: The reaction is initiated by adding the enzyme and incubated at the optimal temperature (e.g., 60-65°C) for a defined period (e.g., 10-20 minutes).[24][25]

  • Reaction Termination: The reaction is stopped by heat inactivation (e.g., 95°C for 5 minutes).[24]

  • Quantification of Product: The amount of L-ribulose (or D-tagatose) formed is determined colorimetrically using the cysteine–carbazole–sulfuric-acid method, which measures absorbance at 560 nm.[25] Alternatively, the product can be quantified by HPLC.[23]

  • Activity Calculation: One unit of enzyme activity is defined as the amount of enzyme required to produce 1 µmol of product per minute under the specified assay conditions.[23][26]

Relevant Metabolic and Signaling Pathways

While L-sugars are not central to mainstream metabolism, their interactions and biosynthesis are of significant interest.

Biocatalytic Production of L-Ribose

Given its pharmaceutical importance and natural scarcity, L-ribose is often produced via enzymatic conversion from the more abundant L-arabinose. This is typically a two-step process.[3][27]

L_Ribose_Production cluster_process L-Ribose Bioconversion Pathway Arabinose L-Arabinose (Abundant Precursor) Ribulose L-Ribulose (Intermediate) Arabinose->Ribulose L-Arabinose Isomerase (L-AI) Ribose L-Ribose (Target Product) Ribulose->Ribose L-Ribose Isomerase (L-RI) or Mannose-6-Phosphate (B13060355) Isomerase (MPI)

Biocatalytic pathway for L-ribose synthesis from L-arabinose.

This workflow shows the conversion of L-arabinose into the intermediate L-ribulose, catalyzed by L-arabinose isomerase (L-AI).[3] Subsequently, L-ribulose is isomerized to the final product, L-ribose, by an L-ribose isomerase (L-RI) or a similar enzyme like mannose-6-phosphate isomerase (MPI).[3][27] This entire process can be carried out using whole recombinant microbial cells or purified enzymes.[2][28]

L-Arabinose Catabolism in E. coli

E. coli can utilize L-arabinose as a carbon source through a well-studied metabolic pathway encoded by the araBAD operon. This provides insight into how microorganisms process this common plant-derived L-sugar.

L_Arabinose_Catabolism cluster_cell E. coli Cell Ara_in L-Arabinose Ribulokinase L-Ribulose Ara_in->Ribulokinase araA (L-Arabinose Isomerase) Ribulose_P L-Ribulose-5-Phosphate Ribulokinase->Ribulose_P araB (Ribulokinase) Xylulose_P D-Xylulose-5-Phosphate Ribulose_P->Xylulose_P araD (L-Ribulose-5-P 4-Epimerase) PPP Pentose (B10789219) Phosphate Pathway Xylulose_P->PPP Ara_out L-Arabinose (extracellular) Ara_out->Ara_in araE, araFGH (Transporters)

Simplified pathway of L-arabinose catabolism in E. coli.

In this pathway, L-arabinose is transported into the cell and isomerized to L-ribulose by the enzyme encoded by araA.[29] L-ribulose is then phosphorylated to L-ribulose-5-phosphate by the araB gene product (ribulokinase). Finally, the araD gene product, an epimerase, converts it to D-xylulose-5-phosphate, which enters the central pentose phosphate pathway for energy production.[30]

Mechanism of Sucrase Inhibition by L-Arabinose

L-arabinose has gained attention as a functional food ingredient due to its ability to selectively inhibit the intestinal enzyme sucrase. This action reduces the digestion of sucrose (B13894) and can help manage postprandial glycemic response.[7][31]

Sucrase_Inhibition cluster_normal Normal Digestion cluster_inhibition Inhibition by L-Arabinose Sucrase Sucrase (Enzyme) Active Site Products Glucose + Fructose (Absorbed) Sucrase->Products Hydrolyzes Sucrose Sucrose Sucrose->Sucrase Binds Sucrase_i Sucrase-Sucrose Complex Sucrose->Sucrase_i Binds Arabinose L-Arabinose Arabinose->Sucrase_i Binds Complex Sucrase-Sucrose-Arabinose Complex Inactive

Uncompetitive inhibition of sucrase by L-arabinose.

Studies have shown that L-arabinose acts as an uncompetitive inhibitor of sucrase.[31][32] This means that L-arabinose does not bind to the free enzyme, but rather to the enzyme-substrate (sucrase-sucrose) complex. This binding forms a stable, inactive ternary complex, which prevents the hydrolysis of sucrose into glucose and fructose, thereby delaying or reducing sugar absorption into the bloodstream.[7][31][32]

Conclusion

The natural world overwhelmingly favors D-configuration sugars, rendering L-pentoses, with the notable exception of L-arabinose, as biochemical rarities. L-ribose, L-xylose, and L-lyxose are not found in significant quantities in nature, making biocatalytic and synthetic production methods essential for their application in research and drug development. L-arabinose, being abundant in plant biomass, serves as a valuable starting material for producing other rare sugars and possesses unique biological activities, such as sucrase inhibition. The methodologies and pathways detailed in this guide provide a comprehensive technical overview for scientists and researchers, highlighting the distinct characteristics and scientific potential of this unique class of monosaccharides.

References

The Unseen Majority: A Technical Guide to the Biological Significance of L-Sugars in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While D-sugars dominate the landscape of cellular metabolism and structure, their chiral counterparts, the L-sugars, play a surprisingly diverse and vital role in the natural world. This technical guide provides an in-depth exploration of the biological significance of L-sugars, moving beyond their common perception as rare and metabolically inert. We delve into their natural occurrences, metabolic pathways, and crucial functions in cell wall architecture, glycosylation, and intercellular signaling. With a focus on key L-sugars such as L-fucose, L-rhamnose, and L-arabinose, this document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, immunology, and drug development, aiming to stimulate further investigation into the untapped potential of L-sugars in diagnostics and therapeutics.

Introduction: The Chirality of Life and the Role of L-Sugars

The homochirality of biomolecules is a fundamental characteristic of life on Earth, with a strong preference for D-sugars and L-amino acids.[1] This stereochemical bias has profound implications for molecular recognition, enzymatic activity, and the assembly of complex biological structures. However, the "unnatural" L-sugars are not merely laboratory curiosities. They are found across various domains of life, from bacteria and plants to, in some cases, as components of complex glycans in animals.[1][2] Their unusual stereochemistry often imparts unique properties, making them resistant to degradation by common metabolic enzymes and allowing them to participate in highly specific biological interactions. This guide will illuminate the significant, yet often overlooked, roles of these fascinating molecules.

Natural Occurrence and Abundance of L-Sugars

L-sugars are integral components of a variety of biopolymers and glycoconjugates. Their abundance varies significantly depending on the organism and the specific tissue or cellular structure.

L-Arabinose

L-arabinose is a major constituent of plant cell walls, where it is a key component of hemicelluloses and pectins.[3][4] It is the second most abundant pentose (B10789219) sugar in lignocellulosic biomass after xylose.[3]

L-Fucose

L-fucose, a 6-deoxy-L-galactose, is widely distributed in nature. It is a prominent component of algal polysaccharides called fucoidans, where it can be the main monosaccharide.[2][5] In mammals, L-fucose is a crucial terminal sugar on many N- and O-linked glycans, including those found in human milk oligosaccharides (HMOs).[6][7]

L-Rhamnose

L-rhamnose, a 6-deoxy-L-mannose, is commonly found in the cell walls of plants and is a significant component of pectins.[1][8] It is also a key constituent of the lipopolysaccharides (LPS) on the outer membrane of many Gram-negative bacteria, such as Pseudomonas aeruginosa and Klebsiella pneumoniae.[9][10][11]

Table 1: Quantitative Abundance of Key L-Sugars in Various Natural Sources

L-SugarSourceComponentAbundance
L-Arabinose Plant Cell WallsHemicellulose (Arabinoxylan)5-10% of cell wall saccharides in Arabidopsis and rice[4]
Agro-industrial by-productsWheat bran, Corn fiber, Sugar beet pulp~10.6%, ~12.0%, ~18.0% respectively[3]
L-Fucose Brown Algae (Fucus vesiculosus)Fucoidan (B602826)Can exceed 90% of total sugar composition[5]; Commercially available fucoidan from F. vesiculosus contains 44.1% fucose[12]
Human MilkHuman Milk Oligosaccharides (HMOs)Fucosylated oligosaccharides constitute 35-50% of total HMOs[13]; 2'-Fucosyllactose can reach concentrations of ~3 g/L in early lactation[6]
L-Rhamnose Plant Cell WallsPectin (Rhamnogalacturonan I)The backbone of Rhamnogalacturonan I is a repeating disaccharide of galacturonic acid and rhamnose[1]
Chickpea HuskPectinRhamnose constitutes 10.4% of the monosaccharide composition[14]
Pseudomonas aeruginosaLipopolysaccharide (LPS)L-rhamnose is a component of the outer core and O-antigen[9][11]
Klebsiella pneumoniaeO12 antigenComposed of an N-acetylglucosamine and rhamnose polymer[10]

Metabolism of L-Sugars

While most organisms cannot utilize L-sugars as a primary energy source in the same way as D-sugars, specific metabolic pathways exist for their synthesis and degradation, particularly in bacteria and plants.

L-Arabinose Metabolism in Bacteria

The metabolism of L-arabinose in Escherichia coli is a classic model of gene regulation. The araBAD operon encodes the enzymes necessary to convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway.[5][12] The enzymes involved are L-arabinose isomerase (AraA), ribulokinase (AraB), and L-ribulose-5-phosphate 4-epimerase (AraD).[5]

L-Fucose Metabolism

In mammals, L-fucose can be synthesized de novo from GDP-mannose or salvaged from dietary sources.[15] The salvage pathway involves the phosphorylation of L-fucose to L-fucose-1-phosphate, followed by its conversion to GDP-L-fucose, the donor substrate for fucosyltransferases.[15]

L-Rhamnose Metabolism in Bacteria

Bacteria that utilize L-rhamnose typically employ a pathway that converts it to L-rhamnulose, which is then phosphorylated and cleaved into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde.[13][16] The enzymes involved include L-rhamnose isomerase, rhamnulokinase, and L-rhamnulose-1-phosphate aldolase.[13][16]

Table 2: Kinetic Parameters of Key Enzymes in L-Sugar Metabolism

EnzymeSubstrateOrganism/SourceK_m (mM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
L-Arabinose Isomerase L-ArabinoseLactobacillus reuteri5-800 (concentration range used)---
D-GalactoseLactobacillus reuteri10-800 (concentration range used)---
L-Arabinose Isomerase L-ArabinoseGeobacillus thermodenitrificans---43.9-fold higher than for D-galactose
D-GalactoseGeobacillus thermodenitrificans----
2-Keto-3-deoxy-L-fuconate:NAD+ oxidoreductase 2-Keto-3-deoxy-L-fuconatePork liver0.20---
2-Keto-3-deoxy-D-arabonatePork liver0.25---
NAD+Pork liver0.22 - 0.25---
L-Rhamnose Isomerase L-RhamnosePseudomonas stutzeri11-19.4240-280 U/mg-11.6–15.6 s⁻¹ mM⁻¹
GDP-L-Fucose Synthase GDP-L-fucoseHuman7 µM (K_d)-0.6 s⁻¹ (k'₁)-

Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not available in the cited sources.[3][7][9][17][18]

Biological Significance and Signaling Pathways

L-sugars are not merely structural components; they are active participants in a variety of biological processes, including cell-cell recognition, immune modulation, and developmental regulation.

L-Arabinose Signaling in Bacteria: The ara Operon

The ara operon in E. coli is a paradigm of dual positive and negative gene regulation. The AraC protein acts as both a repressor in the absence of L-arabinose and an activator in its presence, tightly controlling the expression of genes required for L-arabinose metabolism.[2][5][12] This elegant switching mechanism ensures that the metabolic machinery is only produced when the substrate is available.

ara_operon cluster_no_arabinose Absence of L-Arabinose cluster_with_arabinose Presence of L-Arabinose AraC_dimer_repressor AraC Dimer (Repressor) araI araI AraC_dimer_repressor->araI Binds araO2 araO2 AraC_dimer_repressor->araO2 Binds & Loops DNA promoter Promoter (PBAD) araBAD araBAD genes RNA_Pol_blocked RNA Polymerase RNA_Pol_blocked->promoter Blocked label_repression Transcription Repressed L_arabinose L-Arabinose AraC_dimer_activator AraC Dimer (Activator) L_arabinose->AraC_dimer_activator Binds & Induces Conformational Change araI1 araI1 AraC_dimer_activator->araI1 Binds araI2 araI2 AraC_dimer_activator->araI2 Binds promoter2 Promoter (PBAD) araBAD2 araBAD genes promoter2->araBAD2 Transcription Transcription araBAD2->Transcription RNA_Pol_active RNA Polymerase RNA_Pol_active->promoter2 Binds & Initiates

Figure 1: Regulation of the L-arabinose operon in E. coli.

L-Fucose in Glycosylation and Immune Modulation

Fucosylation, the addition of L-fucose to glycans, is a critical post-translational modification that modulates a wide range of biological processes.

Cells can synthesize the fucose donor, GDP-L-fucose, through two main pathways: the de novo pathway, which converts GDP-D-mannose to GDP-L-fucose, and the salvage pathway, which utilizes free L-fucose from dietary sources or lysosomal degradation.[15]

fucose_pathways cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway GDP_Mannose GDP-D-Mannose Intermediate GDP-4-keto-6-deoxy-D-mannose GDP_Mannose->Intermediate GMD GDP_Fucose_de_novo GDP-L-Fucose Intermediate->GDP_Fucose_de_novo FX Golgi Golgi Apparatus GDP_Fucose_de_novo->Golgi L_Fucose L-Fucose Fuc_1_P L-Fucose-1-Phosphate L_Fucose->Fuc_1_P FUK GDP_Fucose_salvage GDP-L-Fucose Fuc_1_P->GDP_Fucose_salvage FPGT GDP_Fucose_salvage->Golgi Fucosylated_Glycan Fucosylated Glycan Golgi->Fucosylated_Glycan FUTs Glycan Glycan Precursor Glycan->Golgi label_enzymes GMD: GDP-mannose 4,6-dehydratase FX: GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase FUK: Fucokinase FPGT: Fucose-1-phosphate guanylyltransferase FUTs: Fucosyltransferases

Figure 2: De novo and salvage pathways for GDP-L-fucose synthesis.

L-fucose plays a significant role in modulating immune responses. For instance, L-fucose can enhance the immunostimulatory activity of dendritic cells (DCs).[19][20] It promotes the differentiation of specific DC subsets and enhances their antigen uptake and processing capabilities.[19] Furthermore, L-fucose has been shown to promote the regeneration of intestinal stem cells through the Aryl Hydrocarbon Receptor (AHR)/Interleukin-22 (IL-22) pathway in intestinal lamina propria monocytes.[21] L-fucose can also attenuate neuroinflammation by modulating signaling pathways involving JAK2 and STAT3.[15]

L_fucose_immune_signaling cluster_LPMC Intestinal Lamina Propria Monocyte (LPMC) cluster_ISC Intestinal Stem Cell (ISC) cluster_microglia Microglial Cell (in Neuroinflammation) L_fucose L-Fucose AHR AHR L_fucose->AHR Activates gp130 gp130 L_fucose->gp130 Increases Core Fucosylation IL22_secretion IL-22 Secretion AHR->IL22_secretion Promotes IL22R IL-22R IL22_secretion->IL22R Binds STAT3 STAT3 IL22R->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation ISC_proliferation ISC Proliferation & Regeneration pSTAT3->ISC_proliferation Promotes JAK2 JAK2 gp130->JAK2 Inhibits IL-6 mediated activation of STAT3_neuro STAT3 JAK2->STAT3_neuro Phosphorylates pSTAT3_neuro p-STAT3 STAT3_neuro->pSTAT3_neuro Neuroinflammation Neuroinflammation pSTAT3_neuro->Neuroinflammation Suppresses

Figure 3: Simplified signaling pathways involving L-fucose in immune modulation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of L-sugars.

Extraction of Soluble L-Sugars from Plant Tissues

This protocol is adapted for the extraction of soluble sugars, including L-arabinose and L-rhamnose, from plant material.[22][23][24][25]

Materials:

  • Finely ground, freeze-dried plant tissue

  • 80% Ethanol (B145695)

  • Deionized water

  • Chloroform (B151607)

  • Microcentrifuge tubes (2 mL, screw-cap)

  • Water bath (80°C)

  • Centrifuge

  • Evaporator-concentrator

Procedure:

  • Weigh 10-15 mg of freeze-dried, pulverized plant tissue into a 2 mL screw-cap microcentrifuge tube.

  • Add 1.5 mL of 80% ethanol to each tube.

  • Vortex thoroughly to ensure complete suspension of the tissue.

  • Incubate the samples in an 80°C water bath for 20-30 minutes.

  • Centrifuge the tubes at 15,000 x g for 3 minutes to pellet the solids.

  • Carefully decant the supernatant into a new labeled tube.

  • Repeat the extraction (steps 2-6) on the pellet three more times to ensure quantitative recovery of soluble sugars. Pool the supernatants.

  • To the pooled supernatant, add 500 µL of chloroform to remove pigments. Vortex and centrifuge to separate the phases.

  • Transfer the upper aqueous phase containing the sugars to a new tube.

  • Dry the sugar extract using an evaporator-concentrator.

  • Resuspend the dried extract in a known volume of deionized water for subsequent analysis (e.g., by HPLC).

Isolation of Lipopolysaccharides (LPS) from Gram-Negative Bacteria

This protocol describes a method for extracting LPS, which contains L-rhamnose in many bacterial species, from Gram-negative bacteria.[4]

Materials:

  • Overnight bacterial culture

  • Phosphate-buffered saline (PBS), pH 7.2

  • Lysis buffer (e.g., containing SDS and β-mercaptoethanol)

  • DNase I and RNase A solution (10 mg/mL each)

  • Proteinase K solution (10 mg/mL)

  • Ice-cold Tris-saturated phenol (B47542)

  • Water bath (60°C and boiling)

  • Centrifuge

  • Dialysis tubing

Procedure:

  • Harvest bacteria from an overnight culture by centrifugation at 2,500 x g for 10 minutes.

  • Wash the bacterial pellet twice with cold PBS.

  • Resuspend the pellet in lysis buffer and sonicate on ice to lyse the cells.

  • Boil the lysate for 15 minutes and then cool to room temperature.

  • Add DNase I and RNase A and incubate at 37°C for 30 minutes.

  • Add Proteinase K and incubate at 60°C for 3 hours.

  • Add an equal volume of ice-cold Tris-saturated phenol, vortex vigorously, and incubate at 65°C for 15 minutes with periodic vortexing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper aqueous phase.

  • Precipitate the LPS from the aqueous phase by adding sodium acetate (B1210297) and cold ethanol and incubating at -20°C overnight.

  • Pellet the LPS by centrifugation at 2,000 x g for 10 minutes at 4°C.

  • Resuspend the pellet in distilled water and dialyze extensively against distilled water to remove residual phenol and other small molecules.

  • Lyophilize the purified LPS for storage and subsequent analysis.

Enzymatic Assay for L-Arabinose Isomerase Activity

This assay measures the activity of L-arabinose isomerase by quantifying the formation of the keto-sugar product (L-ribulose or D-tagatose).[7]

Materials:

  • Purified or partially purified L-arabinose isomerase

  • Substrate solution (100 mM L-arabinose or D-galactose)

  • Reaction buffer (50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂)

  • Cysteine-carbazole-sulfuric acid reagent for colorimetric detection

  • Spectrophotometer

Procedure:

  • Prepare a 1 mL reaction mixture containing 100 mM substrate in reaction buffer.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 60°C) for 5 minutes.

  • Initiate the reaction by adding a suitable amount of the enzyme solution (e.g., 100 µL).

  • Incubate the reaction for a defined period (e.g., 20 minutes) during which the reaction is linear.

  • Stop the reaction by placing the tubes on ice or by heat inactivation.

  • Determine the amount of keto-sugar formed using the cysteine-carbazole-sulfuric acid method by measuring the absorbance at 560 nm.

  • Calculate the enzyme activity, where one unit is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Fucosyltransferase Activity Assay

This protocol outlines a method to measure the activity of fucosyltransferases, such as FUT8, using a fluorescence-labeled acceptor substrate and HPLC analysis.

Materials:

  • Enzyme source (cell extract or purified fucosyltransferase)

  • GDP-L-fucose (donor substrate)

  • Fluorescence-labeled acceptor substrate (e.g., pyridylaminated oligosaccharide)

  • Reaction buffer (e.g., 100 mM MES, pH 6.5, containing 20 mM MnCl₂ and 0.5% Triton X-100)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare the reaction mixture containing the reaction buffer, GDP-L-fucose, and the fluorescence-labeled acceptor substrate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Start the reaction by adding the enzyme source.

  • Incubate at 37°C for a specific time (e.g., 1-2 hours).

  • Terminate the reaction by boiling for 3 minutes.

  • Centrifuge to pellet any precipitate.

  • Analyze the supernatant by reverse-phase HPLC with fluorescence detection to separate and quantify the fucosylated product from the unreacted acceptor substrate.

  • Calculate the enzyme activity based on the amount of product formed over time.

Conclusion and Future Perspectives

The study of L-sugars is a rapidly evolving field with significant implications for our understanding of fundamental biological processes and for the development of novel therapeutic and diagnostic agents. Their unique stereochemistry and resistance to common metabolic pathways make them attractive candidates for various applications. The presence of L-rhamnose and L-fucose in the cell walls of pathogenic bacteria suggests that the enzymes involved in their biosynthesis and incorporation are promising targets for new antimicrobial drugs. The immunomodulatory properties of L-fucose and its derivatives open up new avenues for the development of therapies for inflammatory diseases and cancer.[10][19][20]

Further research is needed to fully elucidate the diversity of L-sugar-containing structures in nature, the intricacies of their metabolic and signaling pathways, and their precise roles in health and disease. The development of more sensitive and high-throughput analytical techniques will be crucial for advancing our knowledge in this area. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to explore the vast and largely untapped potential of L-sugars.

References

A Deep Dive into the Stereochemical Nuances of beta-L-ribopyranose and beta-D-ribopyranose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry and its application in drug development, a nuanced understanding of stereoisomers is paramount. This guide provides a detailed comparative analysis of β-L-ribopyranose and β-D-ribopyranose, two enantiomers of the five-carbon sugar ribose. While sharing identical chemical formulas and connectivity, their distinct spatial arrangements give rise to different biological activities and physical properties, a critical consideration in the design and synthesis of chiral drugs and biomolecules.

Structural Elucidation: A Tale of Mirror Images

At their core, β-L-ribopyranose and β-D-ribopyranose are stereoisomers known as enantiomers; they are non-superimposable mirror images of each other. This fundamental difference arises from the opposite configuration at all four of their chiral carbon centers (C1, C2, C3, and C4).

In the pyranose ring structure, the "β" designation indicates that the hydroxyl group attached to the anomeric carbon (C1) is in the equatorial position. The distinction between the "D" and "L" forms is determined by the configuration of the chiral carbon furthest from the anomeric carbon, which is C4 in the pyranose ring. In β-D-ribopyranose, the substituents on the chiral carbons are arranged in a specific right-handed orientation, whereas in β-L-ribopyranose, they exhibit a left-handed arrangement.

The IUPAC name for β-D-ribopyranose is (2R,3R,4R,5R)-oxane-2,3,4,5-tetrol.[1] Conversely, the systematic name for its enantiomer, β-L-ribopyranose, is (2S,3S,4S,5S)-oxane-2,3,4,5-tetrol.[2]

G cluster_D β-D-ribopyranose cluster_L β-L-ribopyranose D_struct D_struct mirror D_struct->mirror L_struct L_struct mirror->L_struct

Enantiomeric relationship of β-D-ribopyranose and β-L-ribopyranose.

Physicochemical Properties: A Comparative Analysis

Enantiomers share many identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and other chiral molecules differs significantly. The following table summarizes the key physicochemical properties of β-L-ribopyranose and β-D-ribopyranose.

Propertyβ-D-ribopyranoseβ-L-ribopyranose
Molecular Formula C₅H₁₀O₅C₅H₁₀O₅
Molecular Weight 150.13 g/mol 150.13 g/mol
CAS Number 7296-60-8[1][3]7296-62-0
Melting Point 88-92 °C (for D-ribose)[4][5]Not available
Solubility in Water Soluble[4]Soluble
Specific Optical Rotation [α]D -18° to -22° (c=2, water, equilibrium)[6][7]+19° to +21° (c=1, water, equilibrium)[8][9]

Note: The specific optical rotation values are for the equilibrium mixture of the anomers in solution (mutarotation). As enantiomers, the specific rotation of pure β-L-ribopyranose and pure β-D-ribopyranose would be equal in magnitude but opposite in sign.

Experimental Protocols for Enantiomeric Discrimination

Distinguishing between β-L-ribopyranose and β-D-ribopyranose requires techniques that are sensitive to chirality. The following are key experimental methodologies employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.

Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Methodology:

  • Column: A commercially available chiral column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support, is typically used.

  • Mobile Phase: A non-polar mobile phase, often a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is used. The exact ratio is optimized to achieve the best separation.

  • Sample Preparation: A solution of the ribose mixture is prepared in the mobile phase.

  • Detection: A UV detector or a refractive index detector can be used to monitor the elution of the separated enantiomers.

  • Analysis: The retention times of the peaks are compared to those of known standards of L- and D-ribose to identify each enantiomer. The area under each peak can be used for quantification.

cluster_workflow Chiral HPLC Workflow A Prepare Ribose Sample B Inject into HPLC System A->B C Separation on Chiral Column B->C D Detection (UV/RI) C->D E Data Analysis D->E

Workflow for chiral HPLC separation of ribose enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR in an achiral solvent cannot differentiate between enantiomers, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric environments, leading to distinct NMR spectra.

Principle: The chiral agent forms transient diastereomeric complexes with the enantiomers, which have different magnetic environments and thus different chemical shifts and/or coupling constants.

Methodology:

  • Sample Preparation: The ribose sample is dissolved in a suitable deuterated solvent.

  • Addition of Chiral Agent: A stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or a chiral derivatizing agent is added to the NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • Spectral Analysis: The spectra of the two enantiomers will show differences in the chemical shifts of corresponding protons or carbons, allowing for their differentiation and quantification.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a chiral molecule.

Principle: This technique determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.

Methodology:

  • Crystallization: Single crystals of the purified ribose enantiomer are grown from a suitable solvent. This is often the most challenging step.

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The absolute configuration can be determined using anomalous dispersion effects.

  • Analysis: The resulting three-dimensional structure confirms the D or L configuration of the ribose molecule.

cluster_logic Logic for Enantiomer Differentiation A Ribose Sample (L and/or D) B Chiral Environment (CSP, Chiral Agent) A->B C Diastereomeric Interaction B->C D Differential Physical Response (Retention Time, NMR Shift) C->D E Enantiomer Identification and Quantification D->E

Logical flow for distinguishing between ribose enantiomers.

Conclusion

The structural distinction between β-L-ribopyranose and β-D-ribopyranose, while subtle, has profound implications for their roles in biological systems and their applications in pharmacology. A thorough understanding of their stereochemistry and the analytical techniques to differentiate them is essential for researchers and professionals in the life sciences. The methodologies outlined in this guide provide a robust framework for the analysis and characterization of these and other chiral molecules, paving the way for more targeted and effective drug design and development.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of L-Ribose using Isomerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ribose (B16112), a rare monosaccharide, is a critical chiral precursor for the synthesis of L-nucleoside analogues, which are potent antiviral and anticancer therapeutic agents.[1][2][3] Traditional chemical synthesis of L-ribose is often complex, costly, and environmentally harsh.[1][2] Enzymatic synthesis presents a highly specific, efficient, and sustainable alternative. This document provides detailed application notes and protocols for the synthesis of L-ribose from the readily available substrate L-arabinose using a two-step enzymatic isomerization process.

The core of this biocatalytic process involves the initial isomerization of L-arabinose to L-ribulose, catalyzed by L-arabinose isomerase (L-AI) . Subsequently, L-ribulose is converted to the final product, L-ribose, by a second isomerase. Several enzymes can catalyze this second step, including L-ribose isomerase (L-RI) , mannose-6-phosphate (B13060355) isomerase (MPI) , and D-lyxose (B13635) isomerase (D-LI) .[4][5] This two-enzyme cascade can be performed using purified enzymes, whole recombinant microbial cells, or immobilized enzymes to improve stability and reusability.[1][6]

Enzymatic Pathway for L-Ribose Synthesis

The enzymatic conversion of L-arabinose to L-ribose is a two-step isomerization process. The first step involves the conversion of L-arabinose to L-ribulose, catalyzed by L-arabinose isomerase. The second step is the isomerization of L-ribulose to L-ribose, which can be catalyzed by several different isomerases.

Enzymatic_Pathway cluster_step1 Step 1: Isomerization of L-Arabinose cluster_step2 Step 2: Isomerization of L-Ribulose L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (L-AI) L_Ribulose_2 L-Ribulose L_Ribose L-Ribose L_Ribulose_2->L_Ribose L-Ribose Isomerase (L-RI) or Mannose-6-Phosphate Isomerase (MPI) or D-Lyxose Isomerase (D-LI)

Caption: Two-step enzymatic cascade for the synthesis of L-ribose from L-arabinose.

Data Presentation: Comparison of Enzymatic Systems

The following tables summarize quantitative data from various studies on the enzymatic production of L-ribose, allowing for a comparative analysis of different enzyme systems and reaction conditions.

Table 1: Performance of Different Isomerase Combinations for L-Ribose Production

Enzyme System (Source)Substrate Conc. (g/L)Product Conc. (g/L)Conversion Yield (%)Productivity (g/L/h)Optimal pHOptimal Temp. (°C)Metal CofactorReference
L-AI & MPI (Geobacillus thermodenitrificans)50011823.639.37.070Co²⁺ (1 mM)[7][8]
L-AI & D-LI (Alicyclobacillus hesperidum & Thermoflavimicrobium dichotomicum)50050.310.0-6.070Co²⁺[3]
L-AI & L-RI (Engineered Candida tropicalis)306.020.0~0.13---[9][10]
L-AI & MPI (Immobilized E. coli)3009933.033.07.560Co²⁺ (1 mM)[6]
L-AI & D-LI/RI (Shigella flexneri & Cohnella laevoribosii)--25.0----[11]

Table 2: Reaction Conditions and Yields for L-Ribose Synthesis

Enzyme/Cell TypeSubstrate (L-arabinose)Reaction Time (h)pHTemperature (°C)Product (L-ribose)Conversion Rate (%)Reference
Purified L-AI and MPI500 g/L37.070118 g/L23.6[7]
Immobilized recombinant E. coli (co-expressing L-AI and MPI)300 g/L37.56099 g/L33[6]
Recombinant E. coli (co-expressing L-AI and D-LI)100 g/L-6.07020.9 g/L20.9[3]
Engineered Candida tropicalis30 g/L45.5--6.0 g/L20[9]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Isomerases

This protocol describes the general steps for producing and purifying recombinant L-arabinose isomerase (L-AI) and a second isomerase (e.g., MPI or D-LI) in Escherichia coli.

Workflow for Enzyme Production and Purification

Enzyme_Production_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_expression Protein Expression cluster_purification Enzyme Purification Gene_Isolation Isolate Isomerase Gene Vector_Ligation Ligate into Expression Vector (e.g., pET, pTrc99A) Gene_Isolation->Vector_Ligation Transformation Transform E. coli Host (e.g., BL21(DE3)) Vector_Ligation->Transformation Cell_Culture Culture Cells in Growth Medium (e.g., LB) Transformation->Cell_Culture Induction Induce Protein Expression (e.g., IPTG, Lactose) Cell_Culture->Induction Cell_Harvest Harvest Cells by Centrifugation Induction->Cell_Harvest Cell_Lysis Lyse Cells (e.g., Sonication, French Press) Cell_Harvest->Cell_Lysis Clarification Clarify Lysate by Centrifugation Cell_Lysis->Clarification Purification_Steps Purify Enzyme (e.g., Heat Treatment, Chromatography) Clarification->Purification_Steps

Caption: General workflow for recombinant isomerase production and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with cloned isomerase gene(s)

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Inducer (e.g., IPTG or lactose)

  • Lysis buffer (e.g., 50 mM PIPES buffer, pH 7.0)

  • Purification equipment (centrifuge, sonicator, chromatography system)

Procedure:

  • Transformation: Transform the E. coli expression strain with the plasmid containing the isomerase gene.

  • Cultivation: Inoculate a starter culture in LB medium with the selective antibiotic and grow overnight. Use the starter culture to inoculate a larger volume of medium.

  • Induction: When the optical density at 600 nm (OD600) reaches approximately 0.6-0.8, add the inducer to the culture. For example, add lactose (B1674315) to a final concentration of 10 g/L.[7]

  • Harvesting: After induction for a specified time (e.g., 14 hours), harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a French press.

  • Purification:

    • Heat Treatment (for thermostable enzymes): If the isomerase is from a thermophilic organism like Geobacillus thermodenitrificans, heat the cell lysate (e.g., at 70°C for a specific duration) to denature and precipitate host proteins.[7] Centrifuge to remove the precipitate.

    • Chromatography: Further purify the enzyme from the soluble fraction using techniques such as anion-exchange chromatography (e.g., Hi-Trap Q column).[7]

  • Enzyme Activity Assay: Determine the activity of the purified enzyme. One unit of L-AI activity can be defined as the amount of enzyme required to produce 1 µmol of L-ribulose per minute under specific conditions.[7][12] Similarly, one unit of MPI or D-LI activity can be defined as the amount of enzyme producing 1 µmol of L-ribose per minute.[7][12]

Protocol 2: Enzymatic Synthesis of L-Ribose from L-Arabinose

This protocol outlines the batch conversion of L-arabinose to L-ribose using purified enzymes.

Materials:

  • Purified L-arabinose isomerase (L-AI)

  • Purified L-ribose isomerase (L-RI), mannose-6-phosphate isomerase (MPI), or D-lyxose isomerase (D-LI)

  • L-arabinose

  • Reaction buffer (e.g., 50 mM PIPES buffer, pH 7.0)

  • Metal cofactor solution (e.g., 1 M CoCl₂ or MnCl₂)

  • Temperature-controlled reactor or water bath

Procedure:

  • Reaction Setup: Prepare the reaction mixture in the reaction buffer. A typical reaction mixture may contain:

    • L-arabinose (e.g., 500 g/L)[7][8]

    • L-AI (e.g., 8 U/mL)[7]

    • MPI (e.g., 20 U/mL)[7]

    • Metal cofactor (e.g., 1 mM Co²⁺)[7][8]

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 70°C) and pH (e.g., 7.0) for a specified duration (e.g., 3 hours).[7][8]

  • Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the concentrations of L-arabinose, L-ribulose, and L-ribose using High-Performance Liquid Chromatography (HPLC).

  • Reaction Termination: Terminate the reaction by heat inactivation of the enzymes or by other appropriate methods.

  • Product Purification: Purify L-ribose from the reaction mixture using techniques such as chromatography.

Protocol 3: L-Ribose Synthesis using Whole Recombinant Cells

This protocol describes the use of whole cells co-expressing the necessary isomerases, which can simplify the process by eliminating the need for enzyme purification.

Materials:

  • Recombinant E. coli cells co-expressing L-AI and a second isomerase

  • Buffer solution (e.g., pH 7.5)

  • L-arabinose solution

  • Metal cofactor solution

Procedure:

  • Cell Preparation: Cultivate and induce the recombinant cells as described in Protocol 1. Harvest the cells by centrifugation and wash them with buffer.

  • Immobilization (Optional): For enhanced stability and reusability, immobilize the cells in a matrix such as calcium alginate.[6]

  • Reaction: Resuspend the cell paste (or add the immobilized cells) in a solution containing L-arabinose (e.g., 300 g/L) and the required metal cofactor (e.g., 1 mM Co²⁺) at the optimal pH and temperature (e.g., pH 7.5, 60°C).[6]

  • Monitoring and Harvesting: Monitor the reaction and harvest the product as described in Protocol 2. The immobilized cells can be recovered and reused for subsequent batches.

Conclusion

The enzymatic synthesis of L-ribose from L-arabinose is a promising and versatile approach. The choice of enzymes, whether to use purified enzymes or whole cells, and the specific reaction conditions can be tailored to optimize the yield and productivity of L-ribose for various research and industrial applications. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development and biotechnology to establish and refine their L-ribose production processes.

References

Application Note and Protocol for the Stereoselective Synthesis of β-L-Ribopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ribose is a crucial building block in the synthesis of L-nucleoside analogues, which are a class of potent antiviral and anticancer agents. The biological activity of these analogues is often dependent on the specific stereochemistry of the sugar moiety. This document provides a detailed protocol for the stereoselective synthesis of β-L-ribopyranose, a specific anomer of L-ribose. The synthesis commences from the readily available starting material, L-arabinose, and proceeds through a four-step sequence involving protection, oxidation, stereoselective reduction, and deprotection, culminating in the selective crystallization of the desired β-L-ribopyranose. This protocol offers a practical and efficient method for obtaining high-purity β-L-ribopyranose for applications in drug discovery and development.

Introduction

The synthesis of enantiomerically pure carbohydrates is a significant challenge in organic chemistry. L-sugars, in particular, have garnered considerable interest due to their role in the development of therapeutic nucleoside analogues that exhibit enhanced biological activity and metabolic stability. This protocol details a robust and stereocontrolled synthesis of β-L-ribopyranose from L-arabinose. The key transformation involves the inversion of the stereochemistry at the C2 position of a protected L-arabinose derivative. This is achieved through a Swern oxidation followed by a highly stereoselective reduction. The final step focuses on the selective crystallization of the β-anomer from the equilibrium mixture of L-ribose isomers in solution.

Overall Synthetic Scheme

The stereoselective synthesis of β-L-ribopyranose from L-arabinose is accomplished in four main steps:

  • Protection: The hydroxyl groups of L-arabinose are selectively protected to yield methyl 3,5-O-isopropylidene-L-arabinofuranoside. This step directs the subsequent reactions to the desired positions.

  • Oxidation: The remaining free hydroxyl group at the C2 position is oxidized using a Swern oxidation to produce the corresponding ketone.

  • Stereoselective Reduction: The ketone is then reduced with a hydride reagent, such as sodium borohydride (B1222165), to afford the L-ribo configuration with high diastereoselectivity.

  • Deprotection and Crystallization: The protecting groups are removed, and the resulting L-ribose is selectively crystallized to yield the desired β-L-ribopyranose anomer.

Experimental Protocols

Step 1: Synthesis of Methyl 3,5-O-isopropylidene-L-arabinofuranoside (Protection)

This procedure is adapted from established methods for the protection of arabinose.

Materials:

Procedure:

  • Suspend L-arabinose (1 equivalent) in anhydrous methanol.

  • Cool the suspension to 0 °C and add acetyl chloride (catalytic amount) dropwise.

  • Allow the mixture to warm to room temperature and stir until the L-arabinose has completely dissolved and the reaction is complete (monitored by TLC).

  • Neutralize the reaction with triethylamine and concentrate under reduced pressure to obtain crude methyl L-arabinoside.

  • Dissolve the crude methyl L-arabinoside in a mixture of acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford methyl 3,5-O-isopropylidene-L-arabinofuranoside.

Step 2: Swern Oxidation of Methyl 3,5-O-isopropylidene-L-arabinofuranoside

Materials:

  • Methyl 3,5-O-isopropylidene-L-arabinofuranoside

  • Anhydrous dichloromethane (DCM)

  • Oxalyl chloride

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (Et₃N)

Procedure:

  • Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 15 minutes.

  • Add a solution of methyl 3,5-O-isopropylidene-L-arabinofuranoside (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 45 minutes at -78 °C.

  • Add triethylamine (5 equivalents) to the mixture and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ketone. The crude product is often used in the next step without further purification.

Step 3: Stereoselective Reduction of the Ketone

The choice of reducing agent is critical for achieving high stereoselectivity in favor of the L-ribo configuration. Sodium borohydride has been shown to provide good results.

Materials:

  • Crude ketone from Step 2

  • Methanol or Ethanol (B145695)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Dissolve the crude ketone in methanol or ethanol and cool the solution to 0 °C.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of acetic acid or saturated aqueous ammonium (B1175870) chloride solution until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by silica gel column chromatography to obtain the protected methyl L-ribofuranoside.

Step 4: Deprotection and Selective Crystallization of β-L-Ribopyranose

Materials:

  • Protected methyl L-ribofuranoside

  • Aqueous acid (e.g., 1 M HCl or trifluoroacetic acid)

  • Ion-exchange resin (e.g., Dowex 50W-X8, H⁺ form)

  • Ethanol or Methanol

  • Diethyl ether or Acetone

Procedure:

  • Dissolve the protected methyl L-ribofuranoside in an aqueous acidic solution.

  • Heat the mixture gently (e.g., 50-60 °C) and monitor the deprotection by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize it with a basic ion-exchange resin or a mild base.

  • Filter off the resin and concentrate the filtrate under reduced pressure to obtain crude L-ribose as a syrup.

  • For selective crystallization of the β-pyranose anomer, dissolve the crude L-ribose syrup in a minimal amount of hot ethanol or methanol.

  • Allow the solution to cool slowly to room temperature.

  • Induce crystallization by adding a co-solvent such as diethyl ether or acetone dropwise until turbidity is observed, followed by slow cooling.

  • Collect the crystalline solid by filtration, wash with a cold solvent mixture, and dry under vacuum to yield pure β-L-ribopyranose. The crystallization process may need to be repeated to achieve high anomeric purity.

Data Presentation

StepProductStarting MaterialReagentsYield (%)Diastereomeric Ratio (L-ribo:L-arabo)
1Methyl 3,5-O-isopropylidene-L-arabinofuranosideL-arabinoseAcetyl chloride, 2,2-dimethoxypropane, TsOH~70-80N/A
2Methyl 3,5-O-isopropylidene-2-keto-L-erythro-pentofuranosideProtected L-arabinofuranosideOxalyl chloride, DMSO, Et₃N>95 (crude)N/A
3Methyl 3,5-O-isopropylidene-L-ribofuranosideProtected ketoneNaBH₄~934:1
4β-L-RibopyranoseProtected L-ribofuranosideAqueous acid~85>95% β-anomer after crystallization

Note: Yields and ratios are approximate and can vary based on reaction conditions and purification methods.

Mandatory Visualization

Synthesis_Workflow L_Arabinose L-Arabinose Protected_Arabinose Methyl 3,5-O-isopropylidene- L-arabinofuranoside L_Arabinose->Protected_Arabinose Protection Ketone 2-Keto Intermediate Protected_Arabinose->Ketone Swern Oxidation Protected_Ribose Methyl 3,5-O-isopropylidene- L-ribofuranoside Ketone->Protected_Ribose Stereoselective Reduction L_Ribose L-Ribose (mixture of anomers) Protected_Ribose->L_Ribose Deprotection beta_L_Ribopyranose β-L-Ribopyranose L_Ribose->beta_L_Ribopyranose Selective Crystallization

Caption: Overall workflow for the synthesis of β-L-ribopyranose from L-arabinose.

Stereoselective_Reduction cluster_reduction Stereoselective Reduction Step Ketone Protected 2-Keto-L-arabinofuranoside (Trigonal Planar Carbonyl) Hydride_Attack_Top Hydride attack from the less hindered face Ketone->Hydride_Attack_Top NaBH₄ Hydride_Attack_Bottom Hydride attack from the more hindered face Ketone->Hydride_Attack_Bottom NaBH₄ L_Ribo L-ribo Product (Major) Hydride_Attack_Top->L_Ribo L_Arabo L-arabo Product (Minor) Hydride_Attack_Bottom->L_Arabo

Caption: Diagram illustrating the stereoselective reduction of the ketone intermediate.

Application Note: Separation of L-Ribose Anomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-ribose, a rare monosaccharide, is a critical component in the synthesis of various biologically active nucleoside analogues used in antiviral and anticancer therapies. During synthesis and in solution, L-ribose exists as an equilibrium mixture of α and β anomers in both furanose and pyranose forms. The specific anomeric configuration can significantly influence the efficacy and specificity of the final drug product. Therefore, a robust analytical method to separate and quantify these anomers is essential for research, development, and quality control. This application note details an HPLC method for the separation of L-ribose anomers, providing a comprehensive protocol and expected outcomes. The method described is based on chiral chromatography, which has been shown to be effective in separating both enantiomers and anomers of various monosaccharides.[1][2]

Data Presentation

The following table summarizes the typical chromatographic parameters and expected retention times for the separation of L-ribose anomers using a Chiralpak AD-H column. These values are indicative and may vary based on specific instrument conditions and column age.

ParameterValue
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) (70:30:0.1, v/v/v)[3]
Flow Rate 0.5 mL/min[2][3]
Temperature 25 °C (temperature can be optimized between 15-40°C for best resolution)[2]
Detection Refractive Index (RI)[2]
Injection Volume 10 µL
Analyte L-Ribose
Expected Retention Time (α-anomer) Approx. 18 min
Expected Retention Time (β-anomer) Approx. 22 min
Resolution (Rs) > 1.5

Experimental Protocols

This section provides a detailed methodology for the separation of L-ribose anomers by HPLC.

Materials and Reagents
  • L-Ribose standard (high purity)

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Deionized water (18.2 MΩ·cm) for sample preparation if necessary.

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

  • Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

Preparation of Mobile Phase
  • Carefully measure 700 mL of n-hexane, 300 mL of ethanol, and 1 mL of TFA.

  • Combine the solvents in a suitable clean and dry solvent reservoir.

  • Mix thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) for at least 15 minutes to prevent bubble formation in the HPLC system.

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of L-ribose standard.

  • Dissolve the standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Setup and Execution
  • Column Installation and Equilibration:

    • Install the Chiralpak AD-H column in the HPLC column oven.

    • Set the column oven temperature to 25 °C.

    • Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min for at least 60 minutes or until a stable baseline is achieved on the RI detector.

  • Instrument Method Setup:

    • Set the pump to deliver the mobile phase at a constant flow rate of 0.5 mL/min.

    • Set the autosampler injection volume to 10 µL.

    • Set the RI detector to the appropriate sensitivity and ensure it is thermally stabilized.

    • Set the data acquisition time to capture the elution of both anomeric peaks (e.g., 30 minutes).

  • Sample Injection and Data Acquisition:

    • Inject the prepared L-ribose standard solution.

    • Acquire the chromatogram.

    • If necessary, inject a blank (mobile phase) to identify any system peaks.

Data Analysis
  • Integrate the peaks corresponding to the α and β anomers of L-ribose.

  • Determine the retention time, peak area, and height for each anomer.

  • Calculate the resolution (Rs) between the two anomeric peaks to ensure adequate separation.

  • The relative percentage of each anomer can be calculated from the peak areas.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the HPLC separation of L-ribose anomers.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mp Mobile Phase Preparation (Hexane:Ethanol:TFA) hplc_setup HPLC System Setup (Chiralpak AD-H, 25°C, 0.5 mL/min) prep_mp->hplc_setup prep_std L-Ribose Standard Preparation (1 mg/mL) injection Sample Injection (10 µL) prep_std->injection equilibration Column Equilibration hplc_setup->equilibration equilibration->injection detection RI Detection injection->detection acquisition Chromatogram Acquisition detection->acquisition analysis Peak Integration & Analysis (Retention Time, Area, Resolution) acquisition->analysis G cluster_input Input Sample cluster_process Chromatographic Process cluster_output Output input_mixture L-Ribose in Solution (Equilibrium Mixture of α and β anomers) hplc_column HPLC Column (Chiral Stationary Phase) input_mixture->hplc_column Injection separation Differential Interaction (Anomers interact differently with CSP) hplc_column->separation peak_alpha Separated Peak (α-L-Ribose) separation->peak_alpha Elution at t₁ peak_beta Separated Peak (β-L-Ribose) separation->peak_beta Elution at t₂

References

Application Notes and Protocols for the Crystallization of Pure beta-L-Ribopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of pure beta-L-ribopyranose, a crucial process for obtaining high-purity material essential in various research and pharmaceutical applications. The methods outlined below are based on established techniques for the crystallization of L-ribose.

Application Notes

L-ribose, a rare monosaccharide, is a key component in the synthesis of L-nucleoside analogues, which are significant for their antiviral properties. The precise three-dimensional structure of this compound, confirmed through crystallographic studies, is fundamental to its biological activity and application in drug design. Achieving a highly pure, crystalline form of this compound is therefore a critical step in both research and manufacturing.

The primary challenge in the crystallization of L-ribose is the high viscosity of its concentrated solutions, which can impede nucleation and crystal growth. The protocols described herein address this issue through controlled cooling and the use of anti-solvents to reduce viscosity and enhance crystallization yield. These methods are suitable for obtaining high-purity crystals of this compound.

Experimental Protocols

Two primary methods for the crystallization of L-ribose have been identified: cooling crystallization from a concentrated aqueous solution and anti-solvent crystallization.

Protocol 1: Cooling Crystallization from Concentrated Aqueous Solution

This protocol is adapted from a method that involves concentrating an aqueous solution of L-ribose to a specific refractive index followed by controlled cooling to induce crystallization.[1]

Materials:

  • Purified L-ribose solution

  • Distilled water

  • Crystallization vessel with stirring capability

  • Temperature-controlled water bath or crystallizer

  • Refractometer

  • Centrifuge or filtration apparatus

  • Drying oven (vacuum or air)

Procedure:

  • Concentration: Concentrate the purified L-ribose solution by evaporation under reduced pressure at a temperature of 70-80°C.

  • Monitoring Concentration: Periodically measure the refractive index of the solution. Continue concentration until the refractive power reaches 70-80%.

  • Cooling and Crystallization: Transfer the concentrated syrup to a crystallization vessel and cool it down gradually. The cooling rate should be controlled to promote the growth of well-defined crystals.

  • Crystal Maturation: Once crystals begin to form, maintain a low temperature to allow for complete crystallization.

  • Isolation: Separate the crystals from the mother liquor by centrifugation or filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., ethanol (B145695) or a saturated L-ribose solution) to remove residual impurities.

  • Drying: Dry the crystals in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Low-Temperature Anti-Solvent Crystallization

This protocol is based on a patented method designed to overcome the high viscosity of L-ribose solutions by using an organic anti-solvent and low temperatures.[2]

Materials:

  • Concentrated L-ribose massecuite (syrup)

  • Organic anti-solvent: methanol, ethanol, or acetone

  • Seed crystals of pure L-ribose

  • Crystallization vessel with stirring capability

  • Constant temperature water bath

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of Massecuite: Prepare a concentrated L-ribose syrup. This can be achieved through vacuum concentration of a purified L-ribose solution.[2]

  • Initial Heating and Cooling: Place the concentrated massecuite in the crystallization vessel and heat it with stirring in a constant temperature water bath. Subsequently, begin to gradually reduce the temperature of the water bath.[2]

  • Addition of Anti-Solvent and Seeding: While stirring, add an organic anti-solvent (methanol, ethanol, or acetone). The addition of the anti-solvent reduces the viscosity of the syrup, which is beneficial for the generation of crystal nuclei.[2] Immediately after adding the anti-solvent, introduce seed crystals of L-ribose to induce crystallization.[2]

  • Low-Temperature Crystallization: Continue to cool the mixture with stirring, eventually reducing the temperature to 0°C. Maintain this temperature to allow for the completion of crystallization.[2]

  • Crystal Isolation: Separate the L-ribose crystals from the solution by centrifugation.[2]

  • Drying: Dry the collected crystals to obtain the final product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described crystallization techniques.

ParameterCooling CrystallizationLow-Temperature Anti-Solvent CrystallizationReference
Starting Material Purified L-ribose solutionConcentrated L-ribose massecuite[1],[2]
Concentration Endpoint 70-80% refractive powerNot specified[1]
Crystallization Temperature Gradual coolingCooling to 0°C[1],[2]
Anti-Solvent Not applicableMethanol, Ethanol, or Acetone[2]
Seeding Not explicitly mentionedRequired[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the low-temperature anti-solvent crystallization of this compound.

CrystallizationWorkflow A Preparation of Concentrated L-Ribose Massecuite B Heating and Stirring in Water Bath A->B C Gradual Cooling B->C D Addition of Anti-Solvent (Methanol, Ethanol, or Acetone) C->D E Addition of L-Ribose Seed Crystals D->E F Low-Temperature Crystallization (Cool to 0°C with Stirring) E->F G Crystal Isolation (Centrifugation) F->G H Drying of Crystals G->H I Pure this compound Crystals H->I

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of beta-L-Ribopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organic molecules, including carbohydrates. This document provides detailed application notes and protocols for the characterization of beta-L-ribopyranose using NMR spectroscopy. L-Ribose and its derivatives are important components in various biological processes and are key building blocks in the synthesis of antiviral and anticancer nucleoside analogues. Accurate structural and conformational analysis is therefore crucial for understanding their biological activity and for the development of new therapeutic agents.

These notes will cover sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and the interpretation of the spectral data to confirm the identity, purity, and conformation of this compound.

Physicochemical Properties of L-Ribose

PropertyValue
Molecular FormulaC₅H₁₀O₅
Molecular Weight150.13 g/mol [1]
AppearanceWhite odorless powder[1]
IUPAC Name(2S,3S,4S,5S)-oxane-2,3,4,5-tetrol[1]

In solution, L-ribose exists as an equilibrium mixture of different isomers (anomers and ring forms), including α- and β-pyranose and α- and β-furanose forms. The beta-pyranose form is one of the major components of this equilibrium.

NMR Data for this compound

The NMR spectra of enantiomers are identical. Therefore, the NMR data for beta-D-ribopyranose can be directly applied to this compound.

¹³C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shifts for the pyranose form of D-ribose in D₂O. This data is applicable to L-ribose as well.

Carbon AtomChemical Shift (ppm) for beta-pyranose[2]
C195.3
C272.5
C370.4
C468.7
C564.5
¹H NMR Data

Obtaining a clean ¹H NMR spectrum of pure this compound can be challenging due to the equilibrium with other anomers in solution. The anomeric proton (H1) of the beta-pyranose form typically appears as a doublet. The chemical shifts and coupling constants are highly dependent on the solvent and temperature.

Typical ¹H NMR Chemical Shift Ranges for Carbohydrates:

  • Anomeric protons (H1): 4.5 - 5.5 ppm[3]

  • Ring protons: 3.0 - 4.5 ppm

Expected Coupling Constants (J) for Pyranose Rings:

  • ³J(H1, H2) for β-anomers (axial-axial coupling): ~7-9 Hz[3][4]

  • ³J(H1, H2) for α-anomers (axial-equatorial coupling): ~2-4 Hz

The larger coupling constant for the anomeric proton of the beta-anomer is a key diagnostic feature for its identification in a mixture.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

Protocol:

  • Weigh the desired amount of this compound and transfer it to a clean, dry vial.

  • Add the appropriate volume of deuterated solvent (typically 0.5-0.7 mL). D₂O is a common choice for carbohydrates.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube.

  • Ensure the liquid height in the NMR tube is sufficient for the instrument's probe (usually around 4-5 cm).

  • Cap the NMR tube securely.

1D NMR Data Acquisition

Instrument:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: 10-12 ppm

  • Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: D₂O

  • Temperature: 298 K

  • Spectral Width: 200-220 ppm

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds.

2D NMR Data Acquisition for Structural Elucidation

2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals and for confirming the structure of this compound.

1. COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

  • Use for this compound: Trace the connectivity of the protons around the pyranose ring, starting from the well-resolved anomeric proton signal.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify one-bond correlations between protons and directly attached carbons (¹H-¹³C).

  • Use for this compound: Correlate each proton signal to its corresponding carbon signal, facilitating the assignment of the carbon spectrum.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

  • Use for this compound: Confirm the overall carbon framework and the connectivity between different parts of the molecule. For example, correlations from the anomeric proton (H1) to C2 and C5 can be observed.

Data Processing and Interpretation

  • Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS or DSS).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

  • Peak Picking and Analysis: Identify the chemical shifts (δ) in ppm and coupling constants (J) in Hz.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logic of structural elucidation using NMR data.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_elu Structural Elucidation Sample This compound Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., D2O) Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer NMR_Spec NMR Spectrometer Transfer->NMR_Spec OneD_NMR 1D NMR (1H, 13C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Analysis Peak Picking, Integration, J-coupling Analysis Processing->Analysis Structure Confirm Structure of This compound Analysis->Structure

Caption: Experimental workflow for NMR characterization.

Structural_Elucidation_Pathway cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_info Derived Information H1_NMR 1H NMR - Chemical Shifts - Integration - Coupling Constants Proton_Assign Proton Assignments H1_NMR->Proton_Assign Conformation Ring Conformation (from J-couplings) H1_NMR->Conformation C13_NMR 13C NMR - Chemical Shifts Carbon_Assign Carbon Assignments C13_NMR->Carbon_Assign COSY COSY (1H-1H Connectivity) COSY->Proton_Assign Connectivity Bonding Connectivity COSY->Connectivity HSQC HSQC (1H-13C Direct Correlation) HSQC->Proton_Assign HSQC->Carbon_Assign HMBC HMBC (1H-13C Long-Range) HMBC->Connectivity Final_Structure Final Structure Confirmation: This compound Proton_Assign->Final_Structure Carbon_Assign->Final_Structure Connectivity->Final_Structure Conformation->Final_Structure

Caption: Logic pathway for structural elucidation.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can confidently determine the chemical structure, confirm the anomeric configuration, and gain insights into the conformational preferences of this important monosaccharide. The protocols and data presented in these application notes provide a solid foundation for the successful NMR analysis of this compound in research and development settings.

References

Application Notes and Protocols for the Synthesis of β-L-Ribopyranosides in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential antiviral applications of β-L-ribopyranosides. While the furanose counterparts of L-nucleosides have been more extensively studied, L-pyranosides represent an intriguing and less explored class of molecules for antiviral drug discovery. The information presented here is intended to serve as a foundational resource for researchers venturing into this area.

Introduction to L-Nucleosides and their Antiviral Potential

Nucleoside analogues are a cornerstone of antiviral chemotherapy.[1] The discovery that L-nucleosides, the enantiomers of naturally occurring D-nucleosides, can exhibit potent antiviral activity was a significant breakthrough in the field.[2] A prime example is Lamivudine (3TC), an L-nucleoside analogue that is a crucial component of therapies for HIV and Hepatitis B virus (HBV).[2] The unnatural stereochemistry of L-nucleosides can lead to unique biological properties, including altered substrate specificity for viral and cellular enzymes, which can result in improved therapeutic indices. While most research has focused on L-ribofuranosides, the corresponding pyranose forms, β-L-ribopyranosides, offer a different conformational scaffold that could lead to novel interactions with viral targets.

General Synthesis Strategy for β-L-Ribopyranosides

The synthesis of β-L-ribopyranoside nucleosides can be approached through a multi-step process that involves the preparation of a protected L-ribopyranose donor, followed by a stereoselective glycosylation reaction with a nucleobase. A common and versatile method for the glycosylation step is the silyl-Hilbert-Johnson reaction, often referred to as the Vorbrüggen glycosylation.[3][4] This method involves the reaction of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid.[3]

Experimental Workflow for Synthesis

The overall workflow for the synthesis and evaluation of β-L-ribopyranosides is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Antiviral Evaluation L_ribose L-Ribose protected_L_ribopyranose Protected L-Ribopyranose L_ribose->protected_L_ribopyranose Protection beta_L_ribopyranoside_protected Protected β-L-Ribopyranoside protected_L_ribopyranose->beta_L_ribopyranoside_protected Vorbrüggen Glycosylation silylated_base Silylated Nucleobase silylated_base->beta_L_ribopyranoside_protected Vorbrüggen Glycosylation beta_L_ribopyranoside β-L-Ribopyranoside beta_L_ribopyranoside_protected->beta_L_ribopyranoside Deprotection cytotoxicity Cytotoxicity Assay beta_L_ribopyranoside->cytotoxicity antiviral_assay Antiviral Assay beta_L_ribopyranoside->antiviral_assay data_analysis Data Analysis (EC50, CC50, SI) cytotoxicity->data_analysis mechanism Mechanism of Action Studies antiviral_assay->mechanism antiviral_assay->data_analysis

Caption: General workflow for the synthesis and antiviral evaluation of β-L-ribopyranosides.

Detailed Experimental Protocols

The following protocols are representative and may require optimization for specific target molecules.

Protocol 1: Preparation of 1-O-Acetyl-2,3,4-tri-O-benzoyl-L-ribopyranose (A Protected L-Ribopyranose Donor)

This protocol is adapted from procedures for the preparation of protected D-ribose derivatives and serves as a plausible route to the required L-enantiomer.

Materials:

Procedure:

  • Acetylation: Suspend L-ribose in a mixture of acetic anhydride and pyridine at 0°C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Benzoylation: Dissolve the crude acetylated L-ribose in pyridine and cool to 0°C. Add benzoyl chloride dropwise and stir the reaction at room temperature overnight.

  • Purification: Quench the reaction with water and extract with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to yield 1-O-acetyl-2,3,4-tri-O-benzoyl-L-ribopyranose.

Protocol 2: Vorbrüggen Glycosylation for the Synthesis of a β-L-Ribopyranosyl Nucleoside

This protocol describes a general procedure for the coupling of the protected L-ribopyranose with a nucleobase, such as uracil (B121893).

Materials:

  • 1-O-Acetyl-2,3,4-tri-O-benzoyl-L-ribopyranose

  • Uracil (or other nucleobase)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

  • Acetonitrile (anhydrous)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Silylation of Nucleobase: Suspend uracil in anhydrous acetonitrile. Add BSA and heat the mixture at reflux until a clear solution is obtained. Cool the solution to room temperature.

  • Glycosylation: To the solution of the silylated uracil, add a solution of 1-O-acetyl-2,3,4-tri-O-benzoyl-L-ribopyranose in anhydrous acetonitrile. Cool the mixture to 0°C and add TMSOTf dropwise. Stir the reaction at room temperature until the starting sugar is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction by adding saturated NaHCO₃ solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the protected β-L-ribopyranosyluracil.

Protocol 3: Deprotection of the β-L-Ribopyranoside

This protocol describes the removal of the benzoyl protecting groups to yield the final nucleoside.

Materials:

Procedure:

  • Deprotection: Dissolve the protected nucleoside in methanol. Add a catalytic amount of sodium methoxide in methanol. Stir the reaction at room temperature and monitor by TLC.

  • Neutralization and Purification: Once the reaction is complete, neutralize the mixture with Amberlite IR-120 (H⁺) resin. Filter the resin and wash with methanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final β-L-ribopyranosyluracil.

Antiviral Activity and Mechanism of Action

The antiviral activity of nucleoside analogues typically relies on their intracellular conversion to the corresponding 5'-triphosphate.[5] This active metabolite can then act as a competitive inhibitor or an alternative substrate for viral polymerases, leading to chain termination of the nascent viral DNA or RNA.[5] The unnatural L-configuration of the sugar moiety can influence the efficiency of phosphorylation by cellular or viral kinases and the interaction with the viral polymerase.

Mechanism of Action of L-Nucleoside Analogues

The general mechanism of action for antiviral L-nucleoside analogues is outlined in the following diagram.

G cluster_cell Infected Host Cell L_nucleoside β-L-Ribopyranoside L_nucleoside_MP L-Nucleoside Monophosphate L_nucleoside->L_nucleoside_MP Cellular/Viral Kinases L_nucleoside_DP L-Nucleoside Diphosphate L_nucleoside_MP->L_nucleoside_DP Cellular Kinases L_nucleoside_TP L-Nucleoside Triphosphate (Active Form) L_nucleoside_DP->L_nucleoside_TP Cellular Kinases viral_polymerase Viral Polymerase L_nucleoside_TP->viral_polymerase Inhibition/Chain Termination viral_replication_inhibited Viral Replication Inhibited viral_polymerase->viral_replication_inhibited

Caption: General mechanism of action of antiviral L-nucleoside analogues.

Protocol 4: In Vitro Antiviral Activity Assay (General)

This protocol provides a general framework for assessing the antiviral activity of synthesized β-L-ribopyranosides using a cell-based assay.

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero, MT-4, Huh-7)

  • Virus stock of known titer

  • Cell culture medium and supplements

  • Synthesized β-L-ribopyranoside

  • Positive control antiviral drug

  • Reagents for quantifying viral replication (e.g., qPCR reagents, antibodies for ELISA or Western blot, plaque stain)

  • Reagents for assessing cell viability (e.g., MTT, MTS, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the host cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare a series of dilutions of the β-L-ribopyranoside and the positive control drug in cell culture medium.

  • Infection and Treatment: Infect the cells with the virus at a predetermined multiplicity of infection (MOI). After a short adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Quantification of Antiviral Effect: At the end of the incubation period, quantify the extent of viral replication in the treated and untreated wells. This can be done by measuring viral RNA/DNA levels (qPCR), viral protein expression (ELISA, Western blot), or infectious virus production (plaque assay, TCID₅₀).

  • Cytotoxicity Assessment: In parallel, treat uninfected cells with the same concentrations of the test compounds to assess their effect on cell viability using a standard cytotoxicity assay.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀).

Quantitative Data on Antiviral L-Nucleosides

Compound Name (Abbreviation)VirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Lamivudine (3TC)HIV-1MT-40.0035>100>28,571[2]
Emtricitabine (FTC)HIV-1MT-20.0013>20>15,385[2]
Telbivudine (L-dT)HBV2.2.150.14>100>714[6]
β-L-ddCHIV-1MT-40.0216800[2]
β-L-2',3'-dideoxy-5-chlorocytidineHBV2.2.150.3>100>333[7]

Note: The data presented above are for L-nucleosides with furanose or dideoxyfuranose sugar moieties and are intended to be illustrative of the potential of L-enantiomers as antiviral agents. The antiviral activity and cytotoxicity of novel β-L-ribopyranosides will need to be determined experimentally.

Conclusion

The synthesis of β-L-ribopyranosides for antiviral research represents a promising, yet underexplored, avenue for the discovery of novel therapeutic agents. The unique stereochemistry of the L-sugar in a pyranose conformation may offer advantages in terms of metabolic stability, resistance profiles, and target interactions. The protocols and information provided herein serve as a starting point for researchers to synthesize and evaluate these intriguing molecules. Further investigation is warranted to fully elucidate the potential of β-L-ribopyranosides as a new class of antiviral drugs.

References

Application Notes and Protocols: The Use of β-L-Ribopyranose in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry. Chiral molecules derived from natural sources, often referred to as the "chiral pool," provide a cost-effective and efficient starting point for the synthesis of complex stereochemically defined targets. Among these, sugars represent a particularly versatile class of chiral building blocks. This document provides detailed application notes and protocols on the use of β-L-ribopyranose and its derivatives in asymmetric synthesis, focusing on its role as a chiral template to control the stereochemical outcome of reactions.

While the direct use of β-L-ribopyranose as a detachable chiral auxiliary is not widely documented, its inherent chirality is extensively exploited to direct the formation of new stereocenters in a diastereoselective manner. This "chiral pool" approach is a powerful strategy in the synthesis of natural products and their analogs.

Application: Diastereoselective C-Alkylation of L-Ribofuranosyl Derivatives

A significant application of L-ribose in asymmetric synthesis is the diastereoselective addition of nucleophiles to furanosyl oxocarbenium ions generated from L-ribofuranosyl derivatives. The stereocenters at C2 and C3 of the furanose ring exert strong stereocontrol, directing the incoming nucleophile to one face of the molecule with high selectivity. This strategy is particularly useful for the synthesis of C-glycosides, which are important analogs of naturally occurring nucleosides with enhanced metabolic stability.

The reaction of a protected L-ribofuranosyl acetate (B1210297) with a silyl (B83357) enol ether in the presence of a Lewis acid proceeds through an oxocarbenium ion intermediate. The stereochemistry of the major product is dictated by the thermodynamic stability of the possible conformations of this intermediate and the trajectory of the nucleophilic attack.

The following table summarizes the typical yields and diastereoselectivities observed in the C-alkylation of a 2,3,5-tri-O-benzyl-L-ribofuranosyl acetate with a silyl enol ether. The high diastereoselectivity underscores the effective stereochemical control exerted by the chiral backbone of L-ribose.

EntrySilyl Enol EtherLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (β:α)
11-(Trimethylsilyloxy)cyclohexeneTMSOTfCH₂Cl₂-7885>95:5
21-(tert-Butyldimethylsilyloxy)styreneSnCl₄CH₂Cl₂-7882>95:5
3(1-Phenylvinyloxy)trimethylsilaneTiCl₄CH₂Cl₂-787990:10

Experimental Protocols

This protocol describes the preparation of the starting material for the diastereoselective C-alkylation.

  • Preparation of the Starting Material: To a solution of L-ribose (1.0 eq) in pyridine (B92270) (5.0 eq) at 0 °C, add acetic anhydride (B1165640) (2.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • To the resulting crude tetraacetate in CH₂Cl₂ at 0 °C, add HBr in acetic acid (33 wt %, 1.2 eq).

  • Stir for 2 hours, then pour into ice-water and extract with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • To a solution of the crude glycosyl bromide in dry acetonitrile, add benzyl (B1604629) alcohol (3.0 eq) and silver(I) oxide (1.5 eq).

  • Stir the mixture in the dark at room temperature for 24 hours.

  • Filter through Celite and concentrate the filtrate.

  • To the crude benzyl glycoside in dry DMF, add sodium hydride (60% dispersion in mineral oil, 3.5 eq) portionwise at 0 °C.

  • Add benzyl bromide (3.5 eq) dropwise and stir at room temperature for 16 hours.

  • Quench the reaction with methanol (B129727) and remove the solvent in vacuo.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • To a solution of the fully benzylated product in a 1:1 mixture of acetic acid and acetic anhydride, add sulfuric acid (catalytic amount) at 0 °C.

  • Stir at room temperature for 4 hours, then pour into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford 1-O-acetyl-2,3,5-tri-O-benzyl-β-L-ribofuranose.

This protocol details the key diastereoselective carbon-carbon bond-forming reaction.

  • Reaction Setup: To a solution of 1-O-acetyl-2,3,5-tri-O-benzyl-β-L-ribofuranose (1.0 eq) and the corresponding silyl enol ether (1.5 eq) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add the Lewis acid (1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired C-glycoside.

  • Characterization: Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.

Visualizations

experimental_workflow Experimental Workflow for Diastereoselective C-Alkylation start Start: Protected L-Ribofuranosyl Acetate & Silyl Enol Ether dissolve Dissolve in anhydrous CH₂Cl₂ start->dissolve cool Cool to -78 °C under Argon dissolve->cool add_la Add Lewis Acid (e.g., TMSOTf) cool->add_la react Stir at -78 °C add_la->react monitor Monitor by TLC react->monitor quench Quench with sat. aq. NaHCO₃ monitor->quench Reaction Complete workup Aqueous Work-up quench->workup purify Flash Column Chromatography workup->purify product Product: β-C-Glycoside purify->product characterize Characterize (NMR, HPLC) product->characterize end End characterize->end

Caption: Workflow for the diastereoselective C-alkylation of an L-ribofuranosyl derivative.

stereochemical_pathway Stereochemical Rationale for Diastereoselectivity cluster_substrate Substrate & Intermediate cluster_attack Nucleophilic Attack cluster_product Product ribose Protected L-Ribofuranosyl Acetate oxocarbenium Oxocarbenium Ion Intermediate ribose->oxocarbenium Lewis Acid attack Nucleophilic attack on the α-face oxocarbenium->attack rationale Rationale: The benzyloxy groups at C2 and C3 sterically hinder the β-face of the oxocarbenium ion, favoring attack from the less hindered α-face. oxocarbenium->rationale nucleophile Silyl Enol Ether nucleophile->attack product Major Product (β-anomer) attack->product High Diastereoselectivity

Caption: Rationale for the observed high β-diastereoselectivity in C-alkylation.

Application Notes and Protocols for the Quantification of L-Ribose Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of L-ribose and its isomers, crucial for various applications in drug development, biotechnology, and clinical research. The following sections offer comprehensive protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), enabling accurate and reproducible analysis.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation of Ribose Isomers

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like sugars. Chiral HPLC, employing a chiral stationary phase (CSP), is particularly effective for resolving enantiomers such as D- and L-ribose.

Quantitative Data Summary
ParameterHPLC Method 1 (Chiral Separation)HPLC Method 2 (High-Throughput)HPLC Method 3 (USP Method)
Analyte(s) D-Ribose, L-Ribose, and other monosaccharide isomersRibose and Ribitol (B610474)Ribose and Arabinose
Column Chiralpak AD-H[1]β-cyclobond 2000 analytical column[2]Shodex SUGAR KS-801 (L22 packing)[3]
Mobile Phase Hexane-ethanol-TFA ((7:3):0.1, v/v)[4]Gradient elutionWater[3]
Flow Rate 0.5 mL/min[4]Not specified1.0 mL/min[3]
Detector Not specifiedEvaporative Light-Scattering Detection (ELSD)[2]Refractive Index (RI)[3]
Run Time ~6 minutes for ribose isomers[5]~4 minutes[2]Not specified
Resolution Baseline separation of D- and L-ribose anomers[1]Separation of ribose and ribitol in 2.3 min[2]Resolution of ribose/arabinose of ≥ 1.2[3]
LOD/LOQ Not specifiedNot specifiedLOD: 0.04140 µg/mL (D-ribose by LC-MS)[6] LOQ: 0.08280 µg/mL (D-ribose by LC-MS)[6]
Experimental Protocol: Chiral HPLC Separation

This protocol outlines a method for the simultaneous separation of D- and L-ribose enantiomers and their anomers.[1]

1. Materials and Reagents:

  • D-Ribose and L-Ribose standards

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water

2. Instrumentation:

  • HPLC system with a pump, injector, column oven, and a suitable detector (e.g., Refractive Index or ELSD).

  • Chiralpak AD-H column (e.g., 250 x 4.6 mm, 5 µm).[1]

3. Chromatographic Conditions:

  • Mobile Phase: Prepare a mixture of hexane, ethanol, and TFA in the ratio of (7:3):0.1 (v/v/v).[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 25 °C.[5]

  • Injection Volume: 20 µL.

4. Sample Preparation:

  • Dissolve ribose standards or samples in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to the different anomers of D- and L-ribose based on their retention times by injecting individual standards.

  • Quantify the amount of each isomer by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ribose Isomer Analysis

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For sugar analysis, a derivatization step is necessary to increase volatility.[7] This method provides high sensitivity and specificity.

Quantitative Data Summary
ParameterGC-MS with Trimethylsilylation (TMS) Derivatization
Analyte(s) Ribose and other monosaccharides
Derivatization Oximation followed by trimethylsilylation
Column TRB-1 (crosslinked methyl silicone), 30 m x 0.25 mm, 0.25 µm film thickness[8]
Carrier Gas Helium at ~1 mL/min[8]
Injector Temperature 300 °C[8]
Oven Program Initial temp 150 °C for 5 min, ramp to 200 °C at 15 °C/min, hold for 15 min, ramp to 300 °C at 15 °C/min, hold for 10 min[8]
MS Detector Quadrupole mass detector in electron impact (EI) mode[8]
Key Feature Derivatization is crucial for making sugars volatile for GC analysis.[7]
Experimental Protocol: GC-MS with Oximation and Trimethylsilylation

This protocol describes the derivatization of ribose for GC-MS analysis, a necessary step to make the sugar volatile.[7][9]

1. Materials and Reagents:

  • Ribose sample

  • Pyridine (B92270)

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous toluene

2. Derivatization Procedure:

  • Drying: Lyophilize the sample to complete dryness to remove any water, which can interfere with the derivatization reaction.[9]

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.[10]

    • Incubate the mixture at 30 °C for 90 minutes with shaking.[10] This step converts the aldehyde and keto groups to oximes, preventing the formation of multiple isomers.[9]

  • Silylation:

    • Add 80 µL of BSTFA with 1% TMCS to the reaction mixture.

    • Incubate at 37 °C for 30 minutes with shaking.[10] This step replaces active hydrogens with trimethylsilyl (B98337) groups, increasing volatility.[9]

3. GC-MS Conditions:

  • GC Column: Use a capillary column suitable for sugar analysis, such as a TRB-1 (30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 5 minutes.

    • Ramp 1: Increase to 200 °C at a rate of 15 °C/min, hold for 15 minutes.

    • Ramp 2: Increase to 300 °C at a rate of 15 °C/min, hold for 10 minutes.[8]

  • Injector Temperature: 300 °C.[8]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: m/z 50-650.

4. Data Analysis:

  • Identify the derivatized ribose peaks based on their retention times and mass spectra.

  • Quantify using an internal standard and a calibration curve.

Capillary Electrophoresis (CE) for Enantiomeric Separation of Ribose

Capillary electrophoresis offers high separation efficiency and requires minimal sample volume. For the separation of neutral sugars like ribose, derivatization to introduce a charge or the use of a background electrolyte that forms charged complexes with the sugars is necessary. The use of cyclodextrins as chiral selectors in the background electrolyte is a common strategy for enantiomeric separation.[11]

Quantitative Data Summary
ParameterCapillary Electrophoresis with Derivatization
Analyte(s) D-Ribose and L-Ribose
Derivatization Reagent 7-aminonaphthalene-1,3-disulfonic acid (ANDSA)[2]
Capillary Fused-silica capillary[12]
Background Electrolyte (BGE) 25 mM tetraborate (B1243019) with 5 mM β-cyclodextrin[2]
Separation Voltage 30 kV[12]
Detection UV or Fluorescence
Detection Limit 0.35% of D-ribose in L-ribose (99.3% ee)[2]
Experimental Protocol: CE with Pre-capillary Derivatization

This protocol details the enantiomeric separation of ribose using CE after derivatization.[2]

1. Materials and Reagents:

  • D-Ribose and L-Ribose standards

  • 7-aminonaphthalene-1,3-disulfonic acid (ANDSA)

  • Sodium cyanoborohydride

  • Sodium tetraborate

  • β-cyclodextrin

  • Deionized water

2. Derivatization Procedure (Reductive Amination):

  • To your ribose sample, add a solution of ANDSA and sodium cyanoborohydride in a suitable buffer.

  • Heat the mixture to facilitate the derivatization reaction. This reaction attaches a charged, UV-active or fluorescent tag to the sugar.

3. CE Conditions:

  • Capillary: Use a fused-silica capillary (e.g., 50 µm i.d.).[12]

  • Background Electrolyte (BGE): Prepare a 25 mM sodium tetraborate buffer containing 5 mM β-cyclodextrin.[2] The β-cyclodextrin acts as the chiral selector.

  • Sample Injection: Inject the derivatized sample using hydrodynamic or electrokinetic injection.

  • Separation Voltage: Apply a high voltage, typically around 30 kV.[12]

  • Detection: Monitor the separation using a UV or fluorescence detector at the appropriate wavelength for the ANDSA tag.

4. Data Analysis:

  • The derivatized D- and L-ribose will migrate at different rates due to their interaction with the chiral selector, resulting in two separate peaks.

  • Quantify the enantiomeric excess (ee) by calculating the relative peak areas.

Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Ribose Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Inject Column Chiral Column (e.g., Chiralpak AD-H) Injector->Column Detector Detector (RI or ELSD) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Quantification Chromatogram->Quantification

Caption: Workflow for Chiral HPLC Analysis of Ribose Isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis Sample Ribose Sample Dry Lyophilize Sample->Dry Methoximation Methoximation (Methoxyamine HCl) Dry->Methoximation Silylation Silylation (BSTFA) Methoximation->Silylation Injector Injector Silylation->Injector Inject Column GC Column Injector->Column MS Mass Spectrometer Column->MS MassSpec Mass Spectrum MS->MassSpec Data Acquisition Quantification Quantification MassSpec->Quantification

Caption: Workflow for GC-MS Analysis of Ribose Isomers.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE System cluster_analysis Data Analysis Sample Ribose Sample Derivatization Derivatization (e.g., ANDSA) Sample->Derivatization Injection Injection Derivatization->Injection Capillary Capillary with Chiral Selector (β-CD) Injection->Capillary Detection Detector (UV/Fluorescence) Capillary->Detection Electropherogram Electropherogram Detection->Electropherogram Signal Quantification Enantiomeric Excess (ee) Electropherogram->Quantification

Caption: Workflow for CE Analysis of Ribose Enantiomers.

References

Application Notes and Protocols: Stability of beta-L-ribopyranose Under Different pH Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ribose (B16112) is a rare sugar with significant potential in the pharmaceutical and food industries. As a key component in the synthesis of various bioactive molecules and L-nucleoside analogues, understanding its stability under different pH conditions is crucial for formulation development, manufacturing, and ensuring product shelf-life.[1] These application notes provide a comprehensive overview of the stability of beta-L-ribopyranose across a range of pH values, along with detailed protocols for conducting stability studies. While specific data for this compound is limited in publicly available literature, the information presented here is based on the well-documented stability of its enantiomer, D-ribopyranose, which is expected to exhibit similar chemical stability in achiral environments.

Sugars are known to be unstable in strong acidic or basic conditions.[2][3][4] Studies on D-ribose have demonstrated that its decomposition rate is significant, particularly in neutral to alkaline solutions.[2][3][4][5] The half-life of D-ribose has been measured to be as short as 73 minutes at pH 7.0 and 100°C, while at 0°C and the same pH, the half-life extends to 44 years.[2][3][4][5] This highlights the critical influence of both pH and temperature on ribose stability.

Data Presentation

The following table summarizes the reported half-life of D-ribose at various pH values and temperatures. This data provides a strong indication of the expected stability of this compound under similar conditions.

pHTemperature (°C)Half-lifeReference
4.0 - 8.040 - 120Varies[2][3][4][5]
7.010073 minutes[2][3][4][5]
7.0044 years[2][3][4][5]
7.4 (pD)100225 minutes (for 2-deoxyribose)[5]

Experimental Protocols

This section outlines a detailed protocol for assessing the stability of this compound under different pH conditions.

Materials and Equipment
  • This compound (high purity)

  • Buffer solutions (e.g., acetate (B1210297) for pH 4-5.5, phosphate (B84403) for pH 6-8)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., amino-based or ligand-exchange column) and detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))[6][7][8]

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • pH meter

  • Incubators or water baths for temperature control

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Vials for sample storage

Preparation of Buffer Solutions

Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 5, 6, 7, and 8).

  • Acetate Buffer (pH 4-5.5): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions.

  • Phosphate Buffer (pH 6-8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions.

  • Adjust the final pH of each buffer solution using HCl or NaOH as needed.

Sample Preparation and Incubation
  • Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 10 mg/mL).

  • For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration suitable for analysis (e.g., 1 mg/mL).

  • Transfer aliquots of each sample into tightly sealed vials to prevent evaporation.

  • Incubate the vials at a constant temperature (e.g., 40°C, 60°C, or 80°C).

  • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Immediately after withdrawal, quench any further degradation by freezing the sample or by neutralizing the pH if appropriate for the analytical method.

Analytical Methodology

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the concentration of this compound over time.[6][7][8]

  • Column: A column suitable for sugar analysis, such as an amino-propyl or a ligand-exchange column, should be used.

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is commonly used for amino-propyl columns.

  • Detector: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-UV absorbing sugars.

  • Quantification: Create a calibration curve using standards of known this compound concentrations. The percentage of remaining this compound at each time point can be calculated by comparing the peak area of the sample to the initial (time zero) peak area.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to monitor the degradation of this compound and the formation of degradation products.

  • Sample Preparation: Samples can be prepared in deuterated buffer solutions.

  • Analysis: ¹H NMR spectra can be acquired at each time point. The disappearance of signals corresponding to this compound and the appearance of new signals from degradation products can be monitored and quantified.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_results Results prep_buffers Prepare Buffer Solutions (pH 4, 5, 6, 7, 8) prep_samples Prepare Samples in Different pH Buffers prep_buffers->prep_samples prep_stock Prepare this compound Stock Solution prep_stock->prep_samples incubate Incubate Samples at Constant Temperature prep_samples->incubate sampling Withdraw Samples at Predetermined Time Points incubate->sampling analysis_hplc HPLC Analysis sampling->analysis_hplc analysis_nmr NMR Analysis sampling->analysis_nmr quantify Quantify Remaining This compound analysis_hplc->quantify analysis_nmr->quantify data_analysis Data Analysis and Kinetics Calculation quantify->data_analysis reporting Generate Stability Report data_analysis->reporting

Caption: Experimental workflow for this compound pH stability testing.

Degradation_Pathway cluster_conditions Environmental Conditions cluster_degradation Degradation Pathways acidic_ph Acidic pH dehydration Dehydration Products (e.g., Furfural) acidic_ph->dehydration neutral_ph Neutral pH rearrangement Rearrangement Products (e.g., Arabinose) neutral_ph->rearrangement basic_ph Basic pH basic_ph->rearrangement fragmentation Fragmentation Products (e.g., Glycolaldehyde) basic_ph->fragmentation ribose This compound ribose->dehydration H+ catalyzed ribose->rearrangement OH- catalyzed ribose->fragmentation OH- catalyzed

Caption: Logical relationship of pH affecting this compound degradation.

Discussion

The stability of this compound is a critical parameter for its application in various fields. The provided protocols offer a robust framework for researchers to conduct thorough stability studies. The degradation of ribose is known to proceed through several pathways, including isomerization to arabinose, and dehydration to form furfural, particularly under acidic conditions. In neutral and alkaline solutions, enolization and subsequent rearrangement and fragmentation reactions are more prevalent.

By carefully controlling pH and temperature and utilizing appropriate analytical techniques, researchers can accurately determine the degradation kinetics of this compound. This information is invaluable for optimizing formulation strategies, establishing appropriate storage conditions, and defining the shelf-life of products containing this rare sugar. Further studies focusing specifically on the L-isomer are encouraged to confirm and expand upon the findings derived from its D-enantiomer.

References

Application Notes and Protocols for Isotopic Labeling of beta-L-ribopyranose in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems. By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C for ¹²C), researchers can follow the journey of a compound and its metabolites through complex biochemical pathways. This approach provides invaluable insights into metabolic fluxes, pathway activities, and the identification of novel metabolites.[1][2] L-ribose (B16112), a rare sugar and an enantiomer of the naturally abundant D-ribose, is a key component of various antiviral and anticancer nucleoside analogs.[3][4] Understanding its metabolic pathway is crucial for the development of L-nucleoside-based therapeutics.

These application notes provide detailed protocols for the isotopic labeling of beta-L-ribopyranose, its administration to cell cultures, and the subsequent analysis of its metabolic products using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

I. Synthesis of ¹³C-Labeled this compound

The synthesis of isotopically labeled L-ribose can be achieved through both enzymatic and chemical methods. The choice of method may depend on the desired labeling pattern, yield, and available starting materials.

A. Enzymatic Synthesis from ¹³C-L-arabinose

A common and efficient method for producing L-ribose is through the enzymatic isomerization of L-arabinose.[3][5][6] This can be adapted for isotopic labeling by using ¹³C-labeled L-arabinose as the starting material.

Protocol 1: Two-Step Enzymatic Conversion of ¹³C-L-arabinose to ¹³C-L-ribose [1][7]

This protocol involves a two-enzyme cascade: L-arabinose isomerase to convert L-arabinose to L-ribulose, followed by L-ribose isomerase or mannose-6-phosphate (B13060355) isomerase to convert L-ribulose to L-ribose.[1][7]

Materials:

  • ¹³C-L-arabinose (uniformly labeled or site-specifically labeled)

  • L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans)

  • Mannose-6-phosphate isomerase (e.g., from Bacillus subtilis) or L-ribose isomerase (e.g., from Acinetobacter sp.)[7]

  • 50 mM Sodium Phosphate (B84403) buffer (pH 7.5)

  • 50 mM EPPS buffer (pH 7.5)

  • 1 M MnCl₂ solution

  • 1 M CoCl₂ solution

  • Reaction vessel with temperature control

  • HPLC system for reaction monitoring

Procedure:

Step 1: Isomerization of ¹³C-L-arabinose to ¹³C-L-ribulose

  • Prepare a solution of ¹³C-L-arabinose (e.g., 100 g/L) in 50 mM sodium phosphate buffer (pH 7.5).

  • Add MnCl₂ to a final concentration of 1 mM.

  • Equilibrate the reaction mixture to 50°C.

  • Add L-arabinose isomerase to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at 50°C with gentle stirring.

  • Monitor the formation of ¹³C-L-ribulose using HPLC. The reaction will reach equilibrium.

  • Once equilibrium is reached, terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).[7]

Step 2: Isomerization of ¹³C-L-ribulose to ¹³C-L-ribose

  • Adjust the pH of the ¹³C-L-ribulose solution from Step 1 to 7.5 using EPPS buffer.

  • Add CoCl₂ to a final concentration of 0.5 mM.[7]

  • Equilibrate the reaction mixture to 40°C.

  • Add mannose-6-phosphate isomerase or L-ribose isomerase to a final concentration (e.g., 25 U/mL).

  • Incubate the reaction at 40°C with gentle stirring for approximately 3 hours.[7]

  • Monitor the formation of ¹³C-L-ribose using HPLC.

  • Terminate the reaction by heat inactivation of the enzyme (e.g., 80°C for 10 minutes).[7]

Purification: The final mixture will contain ¹³C-L-ribose, ¹³C-L-ribulose, and unreacted ¹³C-L-arabinose. Purification can be achieved using chromatographic techniques such as simulated moving bed (SMB) chromatography or preparative HPLC with a suitable carbohydrate column.[7]

B. Chemical Synthesis

Chemical synthesis provides an alternative route to producing L-ribose, often starting from a more readily available sugar like D-ribose.[8] A multi-step chemical synthesis can be adapted to incorporate ¹³C isotopes at specific positions. One documented method involves the isomerization of L-arabinose using a molybdate (B1676688) catalyst.[9]

Protocol 2: Chemical Isomerization of ¹³C-L-arabinose [9]

Materials:

  • ¹³C-L-arabinose

  • Ammonium (B1175870) molybdate

  • Pure water

  • Sulfuric acid (for pH adjustment)

  • Activated carbon

  • Ion-exchange resin

  • Reaction kettle with temperature control

Procedure:

  • Dissolve ¹³C-L-arabinose (e.g., 225g - 450g) and ammonium molybdate (e.g., 1.0g - 3.6g) in pure water (to a final volume of 1300-1500g).[9]

  • Adjust the pH to between 2.5 and 4.0.[9]

  • Heat the reaction in a reactor to 90°C - 110°C for 1-3 hours.[9]

  • Cool the reaction mixture and decolorize by adding activated carbon and filtering.[9]

  • Remove catalysts and other ions by passing the solution through a series of ion-exchange resins.[9]

  • Concentrate the solution by evaporation and purify the ¹³C-L-ribose using simulated moving bed chromatography.[9]

  • Collect the ribose fractions, concentrate, and crystallize to obtain pure ¹³C-L-ribose.[9]

II. Metabolic Labeling in Cell Culture

Once synthesized, ¹³C-labeled this compound can be introduced into cell culture media to trace its metabolic fate.

Protocol 3: Administration of ¹³C-beta-L-ribopyranose to Mammalian Cells

Materials:

  • Mammalian cell line of interest (e.g., primary hepatocytes, cancer cell lines)

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • ¹³C-beta-L-ribopyranose stock solution (sterile filtered)

  • Cell culture plates or flasks

  • Quenching solution (e.g., ice-cold 60% methanol)

  • Extraction solvent (e.g., 80% methanol)

Procedure:

  • Culture cells to the desired confluency in standard culture medium.

  • Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of ¹³C-beta-L-ribopyranose.

  • Remove the standard culture medium and wash the cells with sterile phosphate-buffered saline (PBS).

  • Add the labeling medium to the cells and incubate for the desired period (time-course experiments are recommended to track the dynamics of metabolite labeling).

  • To harvest, rapidly quench metabolic activity by aspirating the medium and adding ice-cold quenching solution.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Pellet the cells by centrifugation at a low speed.

  • Extract the intracellular metabolites by adding a cold extraction solvent to the cell pellet, followed by vortexing and centrifugation to remove cell debris.

  • Collect the supernatant containing the labeled metabolites for analysis.

III. Analytical Methods for Detecting Labeled Metabolites

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques for identifying and quantifying isotopically labeled metabolites.

A. GC-MS Analysis

GC-MS is a highly sensitive technique that requires derivatization of polar metabolites like sugars to make them volatile.

Protocol 4: Derivatization and GC-MS Analysis of ¹³C-Labeled Sugars [10][11]

Materials:

  • Dried metabolite extract

  • Pyridine

  • Hydroxylamine (B1172632) hydrochloride or Ethylhydroxylamine hydrochloride (EtOx)[11]

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylation reagent

  • Reaction vials

  • Heating block

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatization (Oximation followed by Silylation): [11] a. Ensure the metabolite extract is completely dry. b. Dissolve the dried extract in pyridine. c. Add a solution of hydroxylamine hydrochloride or EtOx and heat to form oximes of the reducing sugars.[11] d. After cooling, add the silylation reagent (e.g., BSTFA) and heat to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[11]

  • GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. Use a temperature gradient program to separate the derivatized sugars. A typical program might start at a low temperature and ramp up to a final temperature of around 300°C. c. The mass spectrometer can be operated in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode for targeted quantification of specific labeled fragments.

Data Analysis: The mass spectra will show a distribution of isotopologues for each metabolite, reflecting the incorporation of ¹³C atoms. The mass shift of the molecular ion and specific fragment ions can be used to determine the number of incorporated ¹³C atoms.[6] Software tools are available to correct for the natural abundance of ¹³C and to calculate metabolic fluxes.

B. NMR Spectroscopy

NMR spectroscopy provides detailed information about the position of isotopic labels within a molecule without the need for derivatization.

Protocol 5: NMR Analysis of ¹³C-Labeled Metabolites [12][13]

Materials:

  • Lyophilized metabolite extract

  • D₂O with an internal standard (e.g., DSS or TSP)

  • NMR tubes

  • High-field NMR spectrometer

Procedure:

  • Sample Preparation: a. Dissolve the lyophilized metabolite extract in D₂O containing a known concentration of an internal standard. b. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: a. Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra. Optimized parameters for ¹³C acquisition, such as a 30° pulse angle and a relaxation delay of a few seconds, can enhance signal-to-noise.[12] b. Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), to resolve overlapping signals and confirm assignments.

  • Data Analysis: a. Process the NMR spectra using appropriate software. b. Identify labeled metabolites by comparing the spectra to databases of known compounds and by analyzing the characteristic splitting patterns and chemical shifts caused by ¹³C labeling.[14] c. Quantify the relative abundance of different isotopomers by integrating the corresponding peaks in the ¹³C spectra.

IV. Expected Metabolic Pathways and Data Interpretation

While the complete metabolic pathway of L-ribose in mammalian cells is not fully elucidated, it is hypothesized to be phosphorylated by a kinase, potentially a non-specific ribokinase, to form L-ribose-5-phosphate.[15] This could then potentially enter the pentose (B10789219) phosphate pathway (PPP) or other metabolic routes.

Expected Labeled Metabolites:

  • L-ribose-5-phosphate

  • Metabolites of the pentose phosphate pathway (e.g., L-ribulose-5-phosphate, L-xylulose-5-phosphate)

  • Glycolytic intermediates (if the pentose phosphate pathway feeds into glycolysis)

  • Amino acids derived from glycolytic or TCA cycle intermediates

Data Presentation: Quantitative data from GC-MS and NMR analysis should be summarized in tables to facilitate comparison between different experimental conditions (e.g., time points, cell types).

Table 1: Relative Abundance of ¹³C-Labeled Metabolites Following Incubation with ¹³C-beta-L-ribopyranose

MetaboliteTime Point 1Time Point 2Time Point 3
¹³C-L-ribose-5-phosphate% Labeling% Labeling% Labeling
¹³C-L-ribulose-5-phosphate% Labeling% Labeling% Labeling
Other PPP intermediates% Labeling% Labeling% Labeling
Glycolytic intermediates% Labeling% Labeling% Labeling

Table 2: Positional Isotopomer Analysis of a Key Metabolite (from NMR data)

MetaboliteCarbon Position% ¹³C Enrichment
Example MetaboliteC1%
C2%
C3%
C4%
C5%

V. Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and hypothesized metabolic pathways.

A. Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of ¹³C-L-ribose cluster_labeling Metabolic Labeling cluster_analysis Analysis start ¹³C-L-arabinose enz1 L-arabinose isomerase start->enz1 intermediate ¹³C-L-ribulose enz1->intermediate enz2 L-ribose isomerase intermediate->enz2 product ¹³C-beta-L-ribopyranose enz2->product cells Mammalian Cells product->cells incubation Incubation cells->incubation quench Metabolic Quenching incubation->quench extraction Metabolite Extraction quench->extraction gcms GC-MS Analysis extraction->gcms nmr NMR Analysis extraction->nmr data Data Interpretation gcms->data nmr->data metabolic_pathway L_ribose ¹³C-beta-L-ribopyranose L_ribose_5P ¹³C-L-ribose-5-phosphate L_ribose->L_ribose_5P Ribokinase? PPP Pentose Phosphate Pathway L_ribose_5P->PPP Nucleosides L-Nucleoside Analogs L_ribose_5P->Nucleosides Glycolysis Glycolysis PPP->Glycolysis TCA TCA Cycle Glycolysis->TCA Amino_Acids Amino Acid Synthesis TCA->Amino_Acids

References

Troubleshooting & Optimization

Technical Support Center: L-Ribose Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of L-ribose (B16112).

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the chemical synthesis of L-ribose?

The chemical synthesis of L-ribose, a rare sugar crucial for the production of L-nucleoside analogues, presents several considerable challenges.[1][2][3] Key difficulties include the multi-step nature of the syntheses which often leads to low overall yields, the critical need for precise stereochemical control to achieve the desired L-configuration, and the formation of unwanted byproducts that complicate purification.[3][4] Additionally, some methods require harsh reaction conditions, and the cost of starting materials can be high, making industrial-scale production difficult.[1][2]

Q2: What are the common starting materials for L-ribose synthesis, and how do they compare?

Common starting materials for the chemical synthesis of L-ribose include L-arabinose, D-ribose, and D-glucose.[4][5] L-arabinose is a frequent choice due to its structural similarity to L-ribose, differing only in the stereochemistry at the C2 position.[4][6] Syntheses from D-ribose or D-glucose are more complex as they require inversion of multiple stereocenters.[5][7] The choice of starting material significantly influences the synthetic strategy and overall efficiency.

Q3: Why are the yields of chemical L-ribose synthesis often low?

Low overall yields in L-ribose chemical synthesis are typically a consequence of the multiple reaction steps involved.[4] Each step, from protecting group manipulations to oxidation and reduction reactions, has an associated yield. The cumulative effect of these sequential steps can lead to a significant reduction in the final product yield. Furthermore, the formation of side products and challenges in purification can contribute to product loss.[3][8]

Q4: How can I improve the stereoselectivity of my L-ribose synthesis?

Achieving high stereoselectivity is paramount. A key strategy often involves the stereoselective reduction of a ketone intermediate. For instance, the Swern oxidation of a protected L-arabinose derivative to the corresponding 2-keto intermediate, followed by a stereoselective reduction, can invert the configuration at the C2 position to yield the desired L-ribose configuration.[4][6] The choice of reducing agent is critical in this step to favor the desired stereoisomer.

Q5: What are the most effective methods for purifying chemically synthesized L-ribose?

Purification of L-ribose from a complex reaction mixture often requires chromatographic techniques.[7] Column chromatography on silica (B1680970) gel is a common method to separate L-ribose from other sugars and reaction byproducts.[7] In some cases, crystallization can be used to obtain pure L-ribose, potentially avoiding the need for chromatography.[9] Techniques like ion exchange have also been employed to remove impurities.[10]

Troubleshooting Guides

Problem 1: Low Overall Yield in Multi-Step Synthesis
Symptom Possible Cause Suggested Solution
Significantly lower than expected final product weight.Incomplete reactions at one or more steps.Monitor each reaction closely using Thin Layer Chromatography (TLC) to ensure completion before proceeding to the next step. Adjust reaction times or temperatures as needed.
Product loss during purification.Optimize purification protocols. For column chromatography, select an appropriate solvent system to achieve good separation. For crystallization, experiment with different solvents and temperatures.
Degradation of intermediates or final product.Avoid harsh reaction conditions (e.g., strong acids/bases, high temperatures) if possible. Use appropriate protecting groups to shield sensitive functional groups.
Problem 2: Formation of Undesired Stereoisomers
Symptom Possible Cause Suggested Solution
NMR or HPLC analysis shows a mixture of epimers (e.g., L-arabinose contamination).Incomplete epimerization or non-selective reduction.If starting from L-arabinose, ensure the oxidation step to the 2-keto intermediate is complete. Optimize the stereoselective reduction step by screening different reducing agents and reaction conditions (temperature, solvent).
Racemization.Some reaction conditions can lead to the formation of a racemic mixture.[11] Investigate if any step in your synthesis could be causing this and explore milder alternatives.
Problem 3: Difficulty in Purifying the Final Product
Symptom Possible Cause Suggested Solution
Co-elution of product and impurities during column chromatography.Inappropriate solvent system.Perform a systematic screening of different solvent systems for TLC to find one that provides the best separation between L-ribose and the major impurities.
Product fails to crystallize.The product may be impure, or the crystallization conditions are not optimal. Try to further purify the product by another method (e.g., preparative HPLC) before attempting crystallization again. Experiment with a variety of solvents and solvent mixtures.
Presence of inorganic salts.Ensure that the work-up procedure effectively removes all inorganic reagents and byproducts. An aqueous wash of the organic layer is often necessary.

Quantitative Data Summary

Table 1: Comparison of L-Ribose Synthesis Yields from Different Starting Materials and Methods

Starting MaterialMethodKey StepsOverall Yield (%)Reference
D-RiboseChemicalProtection, Reduction, Peracetylation, Hydrolysis, Swern Oxidation, Deprotection39[7]
Protected L-Arabinose DerivativeChemicalSwern Oxidation, Stereoselective Reduction, Deprotection76.3[4][6]
L-ArabinoseEnzymatic (Immobilized)Isomerization~22.6 (Conversion)[1]
L-ArabinoseMicrobial (Genetically Engineered C. tropicalis)Fermentation~20 (w/w)[12][13]

Experimental Protocols

Key Experiment: Synthesis of L-Ribose from a Protected L-Arabinose Derivative

This protocol is based on the strategy involving Swern oxidation and stereoselective reduction.[4][6]

Step 1: Swern Oxidation of Protected L-Arabinose

  • Prepare a solution of oxalyl chloride in dichloromethane (B109758) (DCM) and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in DCM to the oxalyl chloride solution.

  • After stirring, add a solution of the protected L-arabinose derivative in DCM.

  • Stir the reaction mixture at -78 °C.

  • Add triethylamine (B128534) to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-keto intermediate.

Step 2: Stereoselective Reduction to Protected L-Ribose

  • Dissolve the crude 2-keto intermediate in a suitable solvent (e.g., ethanol (B145695) or THF).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add a solution of the chosen stereoselective reducing agent (e.g., sodium borohydride).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction, for example, with acetic acid.

  • Remove the solvent under reduced pressure and purify the resulting protected L-ribose, typically by column chromatography.

Step 3: Deprotection to Yield L-Ribose

  • Dissolve the purified protected L-ribose in a suitable solvent.

  • Add the appropriate reagent to remove the protecting groups (e.g., acid for acid-labile groups).

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction and remove the solvent.

  • Purify the final L-ribose product, for instance, by crystallization from ethanol.

Visualizations

Chemical_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_end Final Product L-Arabinose_Derivative Protected L-Arabinose Derivative Swern_Oxidation Swern Oxidation L-Arabinose_Derivative->Swern_Oxidation Inversion at C2 Keto_Intermediate 2-Keto Intermediate Swern_Oxidation->Keto_Intermediate Stereoselective_Reduction Stereoselective Reduction Keto_Intermediate->Stereoselective_Reduction Protected_L-Ribose Protected L-Ribose Stereoselective_Reduction->Protected_L-Ribose Deprotection Deprotection Protected_L-Ribose->Deprotection L-Ribose L-Ribose Deprotection->L-Ribose Troubleshooting_Low_Yield Start Low Overall Yield Observed Check_Reactions Check Reaction Completion (TLC) Start->Check_Reactions Incomplete Incomplete Reaction? Check_Reactions->Incomplete Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Incomplete->Optimize_Conditions Yes Check_Purification Review Purification Procedure Incomplete->Check_Purification No Optimize_Conditions->Check_Purification Loss_During_Purification Significant Product Loss? Check_Purification->Loss_During_Purification Optimize_Purification Optimize Chromatography/ Crystallization Loss_During_Purification->Optimize_Purification Yes Check_Stability Assess Intermediate Stability Loss_During_Purification->Check_Stability No Optimize_Purification->Check_Stability Degradation Evidence of Degradation? Check_Stability->Degradation Milder_Conditions Use Milder Conditions/ Better Protecting Groups Degradation->Milder_Conditions Yes End Yield Improved Degradation->End No Milder_Conditions->End

References

Technical Support Center: Enzymatic Production of β-L-Ribopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the enzymatic production of β-L-ribopyranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of β-L-ribopyranose in enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic pathways for producing L-ribose (B16112)?

A1: L-ribose is primarily synthesized from L-arabinose through a two-step enzymatic process. The first step involves the isomerization of L-arabinose to L-ribulose, catalyzed by L-arabinose isomerase (L-AI). The second step is the isomerization of L-ribulose to L-ribose, which can be catalyzed by either L-ribose isomerase (L-RI) or mannose-6-phosphate (B13060355) isomerase (MPI).[1][2] Another, less common, starting material is ribitol, which can be converted to L-ribulose and then to L-ribose.[3][4]

Q2: Why is my L-ribose yield lower than expected?

A2: Low yields can be attributed to several factors including suboptimal reaction conditions (pH, temperature), inappropriate enzyme or substrate concentrations, enzyme inhibition, or the reaction not reaching equilibrium.[5][6] At high concentrations of L-arabinose (above 100 g/liter ), a decrease in the conversion yield of L-ribose has been observed.[5][6]

Q3: How can I optimize the reaction conditions to improve the yield?

A3: Optimization of reaction parameters is crucial. For the conversion of L-arabinose using L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans, optimal conditions have been reported as pH 7.0 and a temperature of 70°C.[5][6][7] The presence of metal ion cofactors, such as Co²⁺ or Mn²⁺, is also critical for the activity of many sugar isomerases.[5][6]

Q4: What is the role of metal ions in the reaction?

A4: Many sugar isomerases, including L-arabinose isomerase and mannose-6-phosphate isomerase, are metalloenzymes that require divalent metal ions for their catalytic activity. Cobalt (Co²⁺) and Manganese (Mn²⁺) are commonly used. For instance, 1 mM Co²⁺ has been shown to be effective for the L-arabinose isomerase/mannose-6-phosphate isomerase system from Geobacillus thermodenitrificans.[5][6][7] While Co²⁺ can be effective, Mn²⁺ may be a less toxic alternative.[5]

Q5: How does the substrate concentration affect the yield of L-ribose?

A5: Substrate concentration has a significant impact on the final product yield. While higher initial substrate concentrations can lead to higher absolute amounts of product, the conversion yield may decrease at very high concentrations due to substrate inhibition.[5][6] For example, with L-arabinose isomerase and mannose-6-phosphate isomerase, the conversion yields of L-ribose were constant at 32% for initial L-arabinose concentrations up to 100 g/liter , but decreased at higher concentrations.[6]

Q6: How can I specifically increase the yield of the β-L-ribopyranose anomer?

A6: In aqueous solutions, L-ribose exists as an equilibrium mixture of its different isomeric forms (α/β-pyranose and α/β-furanose). The enzymatic reaction primarily yields L-ribose, and the distribution of anomers is determined by thermodynamic equilibrium in the solution. To obtain a higher proportion of the β-L-ribopyranose anomer, downstream processing and purification techniques such as chromatography are essential.[8] Crystallization conditions can also be optimized to selectively crystallize the desired anomer from the equilibrium mixture.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Enzyme Activity Incorrect pH or temperature.Verify that the pH and temperature of your reaction buffer are optimal for the specific enzymes you are using. For example, L-arabinose isomerase and mannose-6-phosphate isomerase from G. thermodenitrificans work best at pH 7.0 and 70°C.[5][6][7]
Missing or incorrect metal ion cofactor.Ensure the presence of the required metal ion cofactor at the optimal concentration. For many sugar isomerases, 1 mM Co²⁺ or Mn²⁺ is required.[5][6]
Enzyme denaturation.Avoid excessive temperatures or extreme pH values during the reaction and storage. Check the half-life of your enzymes at the operating temperature.[5]
Low Conversion Yield Sub-optimal enzyme ratio in a two-enzyme system.If using a two-enzyme system (e.g., L-AI and MPI), optimize the ratio of the two enzymes. An optimal unit ratio of 1:2.5 for AI to MPI has been reported.[5]
High substrate concentration leading to inhibition.Test a range of substrate concentrations. While a higher starting concentration can lead to more product, the conversion percentage might be lower.[5][6]
Reaction has not reached equilibrium.Increase the reaction time or the enzyme concentration to ensure the reaction proceeds to completion.[5]
Formation of Byproducts Non-specific enzyme activity.Ensure the purity of your enzymes. Contaminating enzymes could lead to the formation of unwanted byproducts.
Chemical degradation of sugars at high temperatures.If operating at high temperatures, monitor for the formation of degradation products and consider lowering the reaction temperature if significant degradation is observed.
Difficulty in Product Purification Complex reaction mixture.Develop a robust downstream processing protocol. This may involve steps like decolorization, ion exchange, and chromatographic separation to isolate L-ribose from unreacted substrate, intermediates, and byproducts.[8][9]
Co-elution of substrate and product.Optimize your chromatography method (e.g., column type, mobile phase) to achieve better separation between L-arabinose, L-ribulose, and L-ribose.

Quantitative Data Summary

Table 1: Effect of Enzyme and Substrate Concentration on L-Ribose Production

L-Arabinose Isomerase (U/ml)Mannose-6-Phosphate Isomerase (U/ml)Initial L-Arabinose (g/L)L-Ribose Produced (g/L)Conversion Yield (%)Reference
82050011823.6[5]
Not specifiedNot specified306.0~20[10]
Not specifiedNot specified509.8~20[10]

Table 2: Optimal Reaction Conditions for L-Ribose Production

Enzyme SystemStarting MaterialpHTemperature (°C)Metal CofactorReference
L-Arabinose Isomerase & Mannose-6-Phosphate Isomerase (G. thermodenitrificans)L-Arabinose7.0701 mM Co²⁺[5][6][7]
L-Ribose Isomerase (A. calcoaceticus) in C. tropicalisL-ArabinoseNot specified30-40Not specified[10]

Experimental Protocols

Protocol 1: Enzymatic Production of L-Ribose from L-Arabinose

This protocol is based on the use of purified L-arabinose isomerase (L-AI) and mannose-6-phosphate isomerase (MPI) from Geobacillus thermodenitrificans.[5][6][7]

Materials:

  • L-arabinose

  • Purified L-arabinose isomerase (L-AI)

  • Purified mannose-6-phosphate isomerase (MPI)

  • 50 mM Sodium phosphate (B84403) buffer (pH 7.0)

  • Cobalt chloride (CoCl₂) or Manganese chloride (MnCl₂) solution

  • Reaction vessel

  • Water bath or incubator shaker

Procedure:

  • Prepare a solution of L-arabinose in 50 mM sodium phosphate buffer (pH 7.0) to the desired concentration (e.g., 500 g/L).

  • Add the metal ion cofactor (e.g., CoCl₂) to a final concentration of 1 mM.

  • Pre-heat the substrate solution to 70°C.

  • Add L-AI and MPI to the reaction mixture. An optimal enzyme concentration and ratio should be determined empirically, but a starting point is 8 U/ml of L-AI and 20 U/ml of MPI.

  • Incubate the reaction mixture at 70°C with gentle agitation for a specified period (e.g., 3 hours).

  • Monitor the reaction progress by taking samples at regular intervals and analyzing the concentrations of L-arabinose, L-ribulose, and L-ribose using a suitable method like HPLC.

  • Terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes) or by adding a quenching agent.

  • Proceed with downstream processing for purification of L-ribose.

Visualizations

Enzymatic_Pathway_LRibose L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase (L-AI) L_Ribose β-L-Ribopyranose (in equilibrium with other anomers) L_Ribulose->L_Ribose L-Ribose Isomerase (L-RI) or Mannose-6-Phosphate Isomerase (MPI)

Caption: Enzymatic conversion of L-arabinose to β-L-ribopyranose.

Troubleshooting_Workflow Start Low β-L-Ribopyranose Yield Check_Conditions Verify Reaction Conditions (pH, Temp, Cofactors) Start->Check_Conditions Check_Enzyme Assess Enzyme Activity & Concentration Check_Conditions->Check_Enzyme Optimal Optimize_Conditions Optimize pH, Temperature, and Cofactor Concentration Check_Conditions->Optimize_Conditions Sub-optimal Check_Substrate Evaluate Substrate Concentration Check_Enzyme->Check_Substrate Optimal Optimize_Enzyme Optimize Enzyme Ratio and Concentration Check_Enzyme->Optimize_Enzyme Sub-optimal Optimize_Substrate Test Substrate Concentration Gradient Check_Substrate->Optimize_Substrate Sub-optimal Analyze_Kinetics Perform Kinetic Analysis Check_Substrate->Analyze_Kinetics Optimal Success Improved Yield Optimize_Conditions->Success Optimize_Enzyme->Success Optimize_Substrate->Success Purification Optimize Downstream Processing Analyze_Kinetics->Purification Purification->Success

Caption: Troubleshooting workflow for low β-L-ribopyranose yield.

References

troubleshooting anomer separation in L-ribose purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the anomeric separation of L-ribose during purification.

Troubleshooting Anomer Separation in L-Ribose Purification

Issue: My chromatogram shows split or broad peaks for L-ribose.

This is a common issue when analyzing reducing sugars like L-ribose and is typically caused by the separation of the α and β anomers in solution. The interconversion between these anomers, known as mutarotation, can be slow relative to the chromatographic timescale, leading to distinct or poorly resolved peaks.

Answer: To resolve peak splitting or broadening due to anomer separation, the rate of mutarotation needs to be increased so that the anomers elute as a single, sharp peak. Here are the primary strategies to achieve this:

  • Increase Column Temperature: Elevating the column temperature, often to 70-80°C, can accelerate the interconversion between the α and β anomers. This ensures that the anomers co-elute, resulting in a single, well-defined peak.

  • Use a High pH Mobile Phase: Operating under alkaline conditions (pH > 10) also speeds up mutarotation. Polymer-based columns, such as those with amino (NH2P) functionalities, are often recommended for use with high pH mobile phases.

  • Optimize Mobile Phase Composition: For chiral separations aiming to resolve anomers, the mobile phase composition is critical. A common mobile phase for chiral columns like Chiralpak AD-H is a mixture of hexane, ethanol, and trifluoroacetic acid (TFA). The ratios of these components can be adjusted to optimize the separation.[1]

Issue: I am observing poor resolution between L-ribose and other sugars in my sample.

Answer: Achieving good resolution between L-ribose and other monosaccharides, such as its precursor L-arabinose, requires careful selection of the stationary and mobile phases.

  • Column Selection:

    • Chiral Columns: For separating enantiomers (D- and L-ribose) and their respective anomers, a chiral stationary phase is necessary. The Chiralpak AD-H column is a well-established option for this purpose.[1][2]

    • Amide and Amino Columns: For general separation of monosaccharides, amide and amino-based columns are effective. Cogent Amide™ columns offer good retention and separation of highly polar sugars like ribose and can be a robust alternative to traditional amine columns.[3] HILIC (Hydrophilic Interaction Liquid Chromatography) columns are also well-suited for sugar analysis.

  • Mobile Phase Optimization: The composition of the mobile phase significantly impacts selectivity. For HILIC and normal-phase separations, a mixture of a non-polar organic solvent (like acetonitrile) and a polar solvent (like water) is typically used. Adjusting the ratio of these solvents will alter the retention and resolution of the sugars. Additives like triethylamine (B128534) (TEA) can also be included to improve peak shape.[3]

  • Gradient Elution: If isocratic elution does not provide adequate separation of all components, a gradient elution program, where the mobile phase composition is changed over the course of the run, can be employed to improve resolution.

Frequently Asked Questions (FAQs)

Q1: What is mutarotation and why does it affect L-ribose purification?

A1: Mutarotation is the change in the optical rotation that occurs when a reducing sugar is dissolved in a solvent. This is due to the interconversion between the different stereoisomers of the sugar, primarily the α and β anomers, which exist in equilibrium in solution.[1] During chromatographic purification, if the rate of this interconversion is slow compared to the time it takes for the sugar to travel through the column, the individual anomers can separate, leading to broad or split peaks. This complicates the isolation of a pure, single form of L-ribose.

Q2: What are the most common HPLC columns used for L-ribose analysis and anomer separation?

A2: The choice of column depends on the specific goals of the purification:

  • To separate L- and D-ribose and their anomers: Chiral columns are required. A widely cited example is the Chiralpak AD-H.[1][2]

  • To analyze L-ribose in a mixture of other sugars (without separating anomers): Amino (NH2) and amide-based columns are commonly used in HILIC or normal-phase mode. Examples include Chromolith® NH2 and Cogent Amide™ columns.[3][4]

  • For large-scale purification: Simulated Moving Bed (SMB) chromatography is a continuous purification technique that can be more efficient and cost-effective for producing large quantities of pure L-ribose.[5]

Q3: Can I use Reversed-Phase (RP) HPLC for L-ribose purification?

A3: Standard reversed-phase columns (like C18) are generally not suitable for retaining highly polar molecules like L-ribose. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode for separating underivatized sugars.[3]

Q4: What detection method is most suitable for L-ribose in HPLC?

A4: Since simple sugars like L-ribose lack a strong UV chromophore, UV detection at low wavelengths (e.g., 190 nm) can be used, but it is often not very sensitive and can be prone to interference.[4] More common and effective detectors for sugar analysis are:

  • Refractive Index (RI) Detector: RI detection is a universal method for detecting non-UV absorbing compounds and is widely used for carbohydrate analysis.[1][3]

  • Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution.

  • Pulsed Amperometric Detector (PAD): PAD is a highly sensitive and selective method for detecting carbohydrates, particularly when coupled with high-performance anion-exchange chromatography (HPAEC).

Quantitative Data Summary

The following table summarizes various HPLC conditions that have been used for the separation of ribose and other monosaccharides.

Parameter Method 1 Method 2 Method 3
Column Chiralpak AD-HCogent Amide™Chromolith® NH2
Dimensions Not Specified4.6 x 100 mm4.6 x 100 mm
Particle Size Not Specified4 µm2 µm
Mobile Phase Hexane:Ethanol:TFA ((7:3):0.1, v/v)[1]Acetonitrile:Water:TEA (95:5:0.1, v/v)[3]Acetonitrile:Water (85:15, v/v)[4]
Flow Rate 0.5 mL/min[1]0.5 mL/min[3]3.0 mL/min[4]
Temperature 25°C[1]Not Specified23°C[4]
Detector Refractive Index (RI)[1]Refractive Index (RI)[3]UV (190 nm)[4]
Application Anomer and enantiomer separation of ribose and other monosaccharides.[1]Analysis of D-ribose and D-xylose.[3]Analysis of ribose, xylitol, and mannose.[4]

Experimental Protocols

Protocol 1: Chiral HPLC for L-Ribose Anomer and Enantiomer Separation

This protocol is based on the method described for separating monosaccharide isomers on a Chiralpak AD-H column.[1]

  • System Preparation:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

    • Column: Chiralpak AD-H.

    • Mobile Phase: Prepare a mobile phase consisting of a mixture of hexane, ethanol, and trifluoroacetic acid (TFA) in a (7:3):0.1 volume ratio. Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Dissolve the L-ribose sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Set the column temperature to 25°C.

    • Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved on the RI detector.

    • Inject the prepared sample onto the column.

  • Data Acquisition and Analysis:

    • Acquire the chromatogram for a sufficient duration to allow for the elution of all isomers.

    • Identify the peaks corresponding to the α- and β-anomers of L-ribose based on their retention times. If standards are available, run them to confirm peak identities.

Protocol 2: Simulated Moving Bed (SMB) Chromatography for L-Ribose Purification

SMB is a continuous chromatographic technique suitable for large-scale separation. The following is a generalized protocol for the separation of L-ribose from a mixture, such as the product of L-arabinose epimerization.[5]

  • System and Feed Preparation:

    • SMB System: An SMB system consisting of multiple columns (typically 4-8) connected in series, with a series of valves to periodically shift the inlet and outlet ports. The system includes pumps for the eluent, feed, extract, and raffinate streams.

    • Feed Material: The mixture containing L-ribose (e.g., from an epimerization reaction with L-arabinose).

    • Eluent: A suitable solvent system, often a mixture of water and an organic modifier like methanol (B129727) or acetonitrile.

  • Determination of Operating Parameters (Triangle Theory):

    • Perform pulse tests on a single analytical column with the same stationary phase as the SMB system to determine the adsorption isotherms for L-ribose and the main impurities (e.g., L-arabinose).

    • Use the isotherm data and the "Triangle Theory" to calculate the optimal flow rates for the eluent, feed, extract, and raffinate streams, as well as the switching time for the valves. These parameters are crucial for achieving high purity and yield.

  • SMB Operation:

    • Equilibrate the entire SMB system with the eluent.

    • Start the continuous operation by introducing the feed and eluent at the calculated flow rates.

    • Continuously collect the extract stream (enriched in the more strongly adsorbed component, typically L-ribose) and the raffinate stream (enriched in the less strongly adsorbed component, e.g., L-arabinose).

  • Analysis and Optimization:

    • Analyze the purity of the extract and raffinate fractions using an appropriate analytical HPLC method.

    • Fine-tune the flow rates and switching time to optimize the purity and recovery of L-ribose.

Visualizations

TroubleshootingWorkflow start Start: L-Ribose Purification problem Problem with HPLC Chromatogram? start->problem peak_issue Peak Splitting or Broadening? problem->peak_issue Yes resolution_issue Poor Resolution? problem->resolution_issue No peak_issue->resolution_issue No mutarotation Likely due to anomer separation (mutarotation) peak_issue->mutarotation Yes solution3 Optimize Column and Mobile Phase resolution_issue->solution3 Yes solution1 Increase Column Temperature (e.g., 70-80°C) mutarotation->solution1 solution2 Use High pH Mobile Phase (pH > 10) mutarotation->solution2 end_good Achieved Sharp, Single Peak solution1->end_good solution2->end_good end_resolved Achieved Good Resolution solution3->end_resolved

Caption: Troubleshooting workflow for HPLC anomer separation.

ParameterRelationships cluster_params Experimental Parameters cluster_effects Observed Effects cluster_outcome Chromatographic Outcome temp Column Temperature mutarotation Rate of Mutarotation temp->mutarotation Increases ph Mobile Phase pH ph->mutarotation Increases column Stationary Phase (Column) resolution Peak Resolution / Selectivity column->resolution retention Analyte Retention Time column->retention mobile_phase Mobile Phase Composition mobile_phase->resolution mobile_phase->retention outcome Successful Anomer Separation or Co-elution mutarotation->outcome resolution->outcome retention->outcome

Caption: Relationships between experimental parameters and chromatographic outcome.

References

preventing epimerization during L-ribose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Ribose Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of L-ribose, with a particular focus on preventing and controlling epimerization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of L-ribose, particularly via the epimerization of L-arabinose.

Q1: My L-ribose yield is significantly lower than expected in the molybdate-catalyzed epimerization of L-arabinose. What are the possible causes and solutions?

A1: Low yields in molybdate-catalyzed epimerization can stem from several factors. Firstly, the reaction is an equilibrium-driven process, and yields are often modest. Published data suggests yields around 21-22% under optimized conditions.[1][2]

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The temperature, solvent composition, and catalyst concentration are critical.

    • Temperature: Ensure the reaction is maintained at the optimal temperature, typically around 90-100°C.[1] Lower temperatures will slow down the reaction rate, while excessively high temperatures can lead to degradation of the sugars.

    • Solvent: A mixture of water and an organic solvent like methanol (B129727) can improve the solubility of the molybdate (B1676688) catalyst and influence the equilibrium. A 20% methanol in water solution has been shown to be effective.[1]

    • Catalyst Concentration: The amount of molybdenum oxide or molybdic acid is crucial. A concentration of around 5 kg/m ³ MoO₃ or 40 g/L molybdic acid has been reported to give good results.[1][2]

  • Impure Starting Material: Ensure the L-arabinose used is of high purity, as impurities can interfere with the catalyst.

  • Inefficient Product Separation: The separation of L-ribose from the reaction mixture, which contains unreacted L-arabinose and other byproducts, can be challenging. Techniques like simulated moving bed (SMB) chromatography have been successfully employed for efficient purification.[1]

Q2: I am observing significant formation of byproducts other than L-ribose in my reaction mixture. How can I improve the selectivity?

A2: The formation of byproducts is a common challenge in carbohydrate chemistry due to the presence of multiple hydroxyl groups.

Possible Causes and Solutions:

  • Reaction Temperature and Time: Prolonged reaction times or excessively high temperatures can lead to side reactions and degradation of the sugars. It is important to monitor the reaction progress and stop it once equilibrium is reached.

  • Protecting Groups: For multi-step syntheses, the use of protecting groups can be a powerful strategy to prevent unwanted side reactions. While not typically used in the direct epimerization of L-arabinose, in other synthetic routes, protecting groups can direct the reaction towards the desired product.

  • Alternative Synthetic Routes: If byproduct formation remains a significant issue, consider alternative synthetic strategies such as enzymatic methods, which are known for their high specificity.

Q3: My enzymatic conversion of L-arabinose to L-ribose has a low conversion rate. How can I optimize this biotransformation?

A3: Enzymatic synthesis of L-ribose, often a two-step process involving L-arabinose isomerase and another isomerase like mannose-6-phosphate (B13060355) isomerase, offers high selectivity but requires careful optimization.[3][4]

Possible Causes and Solutions:

  • Enzyme Activity and Stability:

    • Source and Purity: Ensure the enzymes used are of high purity and activity. Commercial sources are available for enzymes like L-arabinose isomerase.

    • Immobilization: Immobilizing the enzymes on a solid support can significantly improve their stability and allow for easier separation and reuse.[5][6]

    • Cofactors: Some isomerases require metal ions like Co²⁺ or Mn²⁺ for optimal activity.[3][4] Ensure these are present at the correct concentration.

  • Reaction Conditions:

    • pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. For instance, enzymes from Geobacillus thermodenitrificans have been shown to work well at a pH of 7.0 and a temperature of 70°C.[3][4]

    • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition. It's important to determine the optimal substrate concentration for the specific enzymes being used.

  • Equilibrium Limitation: The enzymatic reactions are also subject to equilibrium. To drive the reaction towards L-ribose, it may be necessary to remove the product as it is formed, although this can be challenging in a batch process.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of L-ribose synthesis?

A1: Epimerization is the process of changing the stereochemistry at a single chiral center in a molecule. In the synthesis of L-ribose from L-arabinose, epimerization refers to the inversion of the hydroxyl group at the C2 position of the sugar.

Q2: What are the main advantages of enzymatic methods over chemical methods for L-ribose synthesis?

A2: Enzymatic methods generally offer higher specificity, leading to fewer byproducts and a cleaner reaction mixture. They are also performed under milder reaction conditions (pH, temperature), which can prevent the degradation of the sugars. Furthermore, the use of enzymes is considered a more environmentally friendly approach.

Q3: How can I effectively separate L-ribose from L-arabinose after the epimerization reaction?

A3: The separation of these two epimers can be challenging due to their similar physical properties. Chromatographic techniques are commonly employed. Simulated moving bed (SMB) chromatography with NH2-HPLC columns has been shown to be an effective method for large-scale purification.[1] Ion-exchange chromatography can also be used.[2]

Quantitative Data Summary

The following table summarizes the yields of L-ribose obtained through different synthetic methods.

Synthesis MethodStarting MaterialCatalyst/EnzymeKey Reaction ConditionsYield of L-RiboseReference
Chemical EpimerizationL-arabinoseMolybdenum oxide (MoO₃)100 kg/m ³ L-arabinose, 20% methanol, 5 kg/m ³ MoO₃, 90°C22%[1]
Chemical EpimerizationL-arabinoseMolybdic acid20% methanol, 40 g/L molybdic acid, 60°C21%[2]
Two-Enzyme SystemL-arabinoseL-arabinose isomerase and mannose-6-phosphate isomerase500 g/L L-arabinose, pH 7.0, 70°C, 1 mM Co²⁺, 3 h23.6% (118 g/L)[3][4]
Biochemical Oxidation and IsomerizationRibitolAcetobacter aceti IFO 3281 (for L-ribulose) and L-ribose isomeraseEquilibrium ratio of L-ribose:L-ribulose is 70:30High conversion from L-ribulose[7]

Experimental Protocols

Protocol 1: Molybdate-Catalyzed Epimerization of L-Arabinose

This protocol describes a chemical method for the epimerization of L-arabinose to L-ribose using a molybdate catalyst.

Materials:

  • L-arabinose

  • Molybdenum (VI) oxide (MoO₃) or Molybdic acid

  • Methanol

  • Deionized water

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

  • Rotary evaporator

  • Chromatography system for purification (e.g., SMB or ion-exchange)

Procedure:

  • Prepare a solution of L-arabinose in a mixture of methanol and deionized water (e.g., 100 g/L L-arabinose in 20% aqueous methanol).

  • Add the molybdenum catalyst (e.g., 5 g/L MoO₃) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) with constant stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the ratio of L-ribose to L-arabinose.

  • Once the reaction has reached equilibrium (typically after several hours), cool the reaction mixture to room temperature.

  • Filter the solution to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting syrup using a suitable chromatographic method to separate L-ribose from unreacted L-arabinose and other byproducts.

Protocol 2: Two-Step Enzymatic Synthesis of L-Ribose from L-Arabinose

This protocol details the conversion of L-arabinose to L-ribose using a two-enzyme system.

Materials:

  • L-arabinose

  • L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans)

  • Mannose-6-phosphate isomerase (e.g., from Geobacillus thermodenitrificans)

  • Buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • Metal salt solution (e.g., 1 M CoCl₂ or MnCl₂)

  • Reaction vessel with temperature control and gentle stirring

  • Method for enzyme deactivation (e.g., heat block)

  • HPLC system for analysis

Procedure:

  • Prepare a solution of L-arabinose in the buffer (e.g., 500 g/L).

  • Add the metal salt to the required final concentration (e.g., 1 mM Co²⁺).

  • Equilibrate the reaction mixture to the optimal temperature for the enzymes (e.g., 70°C).

  • Add L-arabinose isomerase and mannose-6-phosphate isomerase to the reaction mixture. The optimal ratio of the two enzymes should be determined experimentally.

  • Incubate the reaction with gentle stirring.

  • Monitor the formation of L-ribose using HPLC.

  • Once the reaction has reached the desired conversion, terminate the reaction by heat inactivation of the enzymes (e.g., 80°C for 10 minutes).

  • The resulting solution containing L-ribose, unreacted L-arabinose, and L-ribulose can then be subjected to purification steps.

Protocol 3: Swern Oxidation and Stereoselective Reduction for L-Ribose Synthesis (from a protected L-arabinose derivative)

This protocol outlines a multi-step chemical synthesis involving the inversion of the C2 hydroxyl group of a protected L-arabinose derivative. This is a more advanced method that requires experience in organic synthesis.

Materials:

  • Protected L-arabinose derivative (e.g., with protecting groups on other hydroxyls)

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (or a non-nucleophilic hindered base like diisopropylethylamine to minimize epimerization of the product)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Stereoselective reducing agent (e.g., a bulky hydride reagent)

  • Standard glassware for organic synthesis under anhydrous conditions

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Swern Oxidation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride in anhydrous DCM and cool to -78°C.

    • Slowly add a solution of DMSO in anhydrous DCM.

    • After a short stirring period, add a solution of the protected L-arabinose derivative in anhydrous DCM.

    • Stir for the recommended time, then add triethylamine.

    • Allow the reaction to warm to room temperature, then quench with water.

    • Perform a standard aqueous workup and extract the product with an organic solvent.

    • Purify the resulting intermediate ketone by silica gel chromatography.

  • Stereoselective Reduction:

    • Dissolve the purified ketone in an appropriate anhydrous solvent and cool to the recommended temperature (e.g., -78°C).

    • Slowly add the stereoselective reducing agent. The choice of reducing agent is critical to achieve the desired stereochemistry at the C2 position.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction carefully.

    • Perform an aqueous workup and extract the product.

    • Purify the resulting protected L-ribose derivative by silica gel chromatography.

  • Deprotection:

    • Remove the protecting groups under appropriate conditions to yield L-ribose.

Visualizations

L_Ribose_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis L_Arabinose_Chem L-Arabinose Epimerization Molybdate-catalyzed Epimerization L_Arabinose_Chem->Epimerization L_Ribose_Chem L-Ribose Epimerization->L_Ribose_Chem L_Arabinose_Enz L-Arabinose Isomerase1 L-Arabinose Isomerase L_Arabinose_Enz->Isomerase1 L_Ribulose L-Ribulose Isomerase1->L_Ribulose Isomerase2 Mannose-6-Phosphate Isomerase L_Ribulose->Isomerase2 L_Ribose_Enz L-Ribose Isomerase2->L_Ribose_Enz

Caption: Overview of chemical and enzymatic synthesis pathways for L-ribose.

Troubleshooting_Epimerization Problem Low L-Ribose Yield or High Epimerization Cause1 Suboptimal Reaction Conditions Problem->Cause1 Cause2 Enzyme Inactivation (Enzymatic Method) Problem->Cause2 Cause3 Inefficient Purification Problem->Cause3 Solution1a Optimize Temperature, Solvent, and Catalyst Concentration Cause1->Solution1a Solution2a Check Enzyme Activity, Consider Immobilization, Optimize pH and Cofactors Cause2->Solution2a Solution3a Employ Advanced Chromatography (e.g., SMB) Cause3->Solution3a

Caption: Troubleshooting logic for low yield or high epimerization in L-ribose synthesis.

References

Technical Support Center: Optimization of L-Ribose Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for L-ribose isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the common enzymatic methods for L-ribose production?

A1: L-ribose is commonly produced from the more abundant and less expensive L-arabinose through a two-step enzymatic process. The first step involves the isomerization of L-arabinose to L-ribulose, catalyzed by L-arabinose isomerase (AI). In the second step, L-ribulose is then isomerized to L-ribose using an enzyme such as mannose-6-phosphate (B13060355) isomerase (MPI) or L-ribose isomerase (L-RI).[1][2][3] Another approach involves the oxidation of ribitol (B610474) to L-ribulose, followed by isomerization to L-ribose.[4]

Q2: What is the typical reaction mechanism for the enzymatic isomerization of L-arabinose to L-ribose?

A2: The bio-production of L-ribose from L-arabinose is a two-step reaction. First, L-arabinose isomerase (L-AI) catalyzes the conversion of L-arabinose to L-ribulose. Subsequently, another isomerase, such as mannose-6-phosphate isomerase (MPI) or L-ribose isomerase (L-RI), catalyzes the reversible isomerization of L-ribulose to L-ribose.[2][3] The reaction mechanism for L-ribose isomerase involves a cis-enediol intermediate.[5]

Q3: What are the key parameters to optimize for maximizing L-ribose yield?

A3: The key parameters to optimize include:

  • pH: The optimal pH varies depending on the specific enzyme used.[1][2][6]

  • Temperature: Enzyme activity is highly dependent on temperature.[1][2][6]

  • Metal Ions: Many isomerases require specific metal ions, such as Co²⁺ or Mn²⁺, as cofactors for optimal activity.[1][2][6]

  • Enzyme Concentration: The concentration of the enzymes (AI and MPI/L-RI) is crucial for efficient conversion.[1]

  • Substrate Concentration: High substrate concentrations can sometimes lead to decreased conversion yields.[1]

  • Reaction Time: The reaction needs sufficient time to reach equilibrium or optimal product concentration.[1][6]

Troubleshooting Guide

Issue 1: Low or No L-Ribose Production

Possible Causes and Solutions:

  • Suboptimal pH:

    • Verification: Check the pH of your reaction buffer.

    • Solution: Adjust the pH to the optimal range for the specific enzymes you are using. For example, a two-enzyme system from Geobacillus thermodenitrificans works optimally at pH 7.0.[1] L-ribose isomerase from Mycetocola miduiensis has an optimal pH of 7.5.[7]

  • Incorrect Temperature:

    • Verification: Measure the temperature of your reaction vessel.

    • Solution: Set the temperature to the enzyme's optimum. The dual-enzyme system from G. thermodenitrificans has an optimal temperature of 70°C.[1] L-ribose isomerase from Cryobacterium sp. N21 is most active at 35°C.[8]

  • Missing or Incorrect Metal Ion Cofactors:

    • Verification: Confirm the presence and concentration of the required metal ions in your reaction mixture.

    • Solution: Add the appropriate metal ion at the optimal concentration. For instance, the G. thermodenitrificans enzyme system requires 1 mM Co²⁺.[1] Mn²⁺ can sometimes be used as a substitute for the more toxic Co²⁺.[1]

  • Inactive Enzyme:

    • Verification: Perform an activity assay on your enzyme stock.

    • Solution: Use a fresh batch of enzyme or purify the existing stock. Ensure proper storage conditions to maintain enzyme activity.

Issue 2: Low Conversion Yield Despite Optimal Conditions

Possible Causes and Solutions:

  • Substrate Inhibition:

    • Observation: The conversion yield decreases as the initial substrate concentration increases.[1]

    • Solution: Test a range of lower substrate concentrations to find the optimal balance between substrate loading and conversion efficiency.

  • Reaction Equilibrium:

    • Observation: The reaction appears to stop before all the substrate is consumed. The isomerization reaction is reversible and reaches an equilibrium state.[9]

    • Solution: Consider strategies to shift the equilibrium towards the product side, such as in-situ product removal, though this can be complex. For the conversion of L-arabinose to L-ribose and L-ribulose, the equilibrium ratio can be around 54:32:14 (L-arabinose:L-ribose:L-ribulose).[1]

  • Insufficient Enzyme Concentration:

    • Verification: Review the enzyme-to-substrate ratio.

    • Solution: Increase the enzyme concentration. Studies have shown that L-ribose production increases with higher enzyme concentrations up to a certain point.[1]

Issue 3: Presence of Byproducts

Possible Causes and Solutions:

  • Browning Reaction at High Temperatures:

    • Observation: The reaction mixture turns brown, especially at elevated temperatures.

    • Solution: While some enzymes are thermophilic, excessively high temperatures can lead to non-enzymatic browning reactions. Consider using an enzyme with a lower optimal temperature if browning is a significant issue.[10]

  • Formation of Unwanted Isomers:

    • Observation: HPLC or other analytical methods detect sugars other than L-ribose and L-ribulose.

    • Solution: The substrate specificity of the isomerases is crucial. L-arabinose isomerase can also act on D-galactose.[10] Ensure the purity of your starting material and the specificity of your enzymes.

Data Presentation

Table 1: Optimal Reaction Conditions for L-Ribose Production using a Two-Enzyme System from Geobacillus thermodenitrificans

ParameterOptimal ValueReference
pH7.0[1]
Temperature70°C[1]
Metal Ion1 mM Co²⁺[1]
L-Arabinose Isomerase (AI)8 U/ml[1]
Mannose-6-Phosphate Isomerase (MPI)20 U/ml[1]
Substrate Concentration500 g/liter L-arabinose[1]
Reaction Time3 hours[1]
Conversion Yield23.6%[1]
L-Ribose Produced118 g/liter [1]

Table 2: Comparison of Different L-Ribose Isomerases (from L-Ribulose)

Enzyme SourceOptimal pHOptimal Temperature (°C)Required Metal IonReference
Mycetocola miduiensis7.540Mn²⁺, Co²⁺[7]
Cryobacterium sp. N219.035Mn²⁺[8]
Geobacillus thermodenitrificans (triple-site variant)7.070Co²⁺[6]
Acinetobacter sp.9.030Mn²⁺[9]

Experimental Protocols

Protocol 1: Enzymatic Production of L-Ribose from L-Arabinose

This protocol is based on the method using L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI) from Geobacillus thermodenitrificans.[1]

Materials:

  • L-arabinose

  • Purified L-arabinose isomerase (AI)

  • Purified mannose-6-phosphate isomerase (MPI)

  • 50 mM PIPES buffer (pH 7.0)

  • 1 M CoCl₂ solution

  • Reaction vessel with temperature control

Procedure:

  • Prepare the reaction mixture in the reaction vessel. For a 10 ml reaction, combine:

    • 5 g L-arabinose (to a final concentration of 500 g/liter )

    • PIPES buffer (50 mM, pH 7.0) to a final volume of 10 ml

    • 10 µl of 1 M CoCl₂ (to a final concentration of 1 mM)

  • Pre-heat the reaction mixture to 70°C.

  • Add the enzymes to the reaction mixture. The optimal concentrations are 8 U/ml of AI and 20 U/ml of MPI.

  • Incubate the reaction at 70°C for 3 hours.

  • Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).

  • Analyze the products (L-arabinose, L-ribulose, and L-ribose) using HPLC.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Isomerization of L-Arabinose cluster_step2 Step 2: Isomerization of L-Ribulose cluster_conditions Reaction Conditions L_Arabinose L-Arabinose AI L-Arabinose Isomerase (AI) L_Arabinose->AI Substrate L_Ribulose L-Ribulose AI->L_Ribulose Product Conditions Optimal pH Optimal Temperature Metal Cofactors AI->Conditions MPI Mannose-6-Phosphate Isomerase (MPI) or L-Ribose Isomerase (L-RI) L_Ribose L-Ribose MPI->L_Ribose Final Product MPI->Conditions

Caption: Workflow for the two-step enzymatic conversion of L-arabinose to L-ribose.

troubleshooting_low_yield start Low or No L-Ribose Yield check_params Check Reaction Parameters: pH, Temperature, Cofactors start->check_params params_ok Parameters Optimal? check_params->params_ok adjust_params Adjust to Optimal Conditions params_ok->adjust_params No check_enzyme Check Enzyme Activity params_ok->check_enzyme Yes adjust_params->check_params enzyme_active Enzyme Active? check_enzyme->enzyme_active replace_enzyme Use Fresh/Active Enzyme enzyme_active->replace_enzyme No check_substrate Consider Substrate Inhibition or Reaction Equilibrium enzyme_active->check_substrate Yes replace_enzyme->check_enzyme optimize_substrate Optimize Substrate Concentration check_substrate->optimize_substrate success Improved Yield optimize_substrate->success

Caption: Troubleshooting flowchart for low L-ribose yield in isomerization reactions.

References

dealing with impurities in commercial L-ribose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for commercial L-Ribose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation with L-Ribose.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial L-Ribose?

A1: Commercial L-Ribose may contain several types of impurities depending on the manufacturing process (chemical synthesis or biotransformation). Common impurities include:

  • Related Sugars: L-arabinose and L-ribulose are common precursors or byproducts in biochemical production methods.[1]

  • Enantiomeric Impurity: The D-enantiomer, D-ribose, can be present, particularly in products from chemical synthesis.

  • Process-Related Impurities: These can include residual solvents, reagents, and intermediates from the synthesis process.

  • Degradation Products: L-Ribose can degrade under certain conditions, such as non-neutral pH, leading to the formation of various degradation products.[2][3]

Q2: Why is the purity of L-Ribose critical for my research?

A2: The purity of L-Ribose is crucial as impurities can significantly impact experimental outcomes. For instance, even small amounts of the D-ribose enantiomer can interfere with biological processes that are stereospecific. In drug development, impurities can affect the safety and efficacy of the final product.[4]

Q3: What are the recommended storage conditions for L-Ribose?

A3: L-Ribose should be stored in tightly sealed containers in a cool, dry place. It is a hygroscopic powder and can absorb moisture from the air, which may lead to degradation. For long-term storage, refrigeration (2-8°C) is recommended.

Q4: Is L-Ribose stable in aqueous solutions?

A4: L-Ribose in aqueous solution is moderately stable. However, its stability is pH-dependent. At neutral pH, the half-life of ribose can be relatively short, especially at elevated temperatures.[2][3] It is recommended to prepare fresh solutions for experiments or store them at low temperatures for short periods.

Troubleshooting Guides

Guide 1: Unexpected Experimental Results

Q: My enzymatic assay using L-Ribose is showing lower activity than expected. What could be the cause?

A: Lower than expected enzymatic activity can be due to several factors related to your L-Ribose sample:

  • Incorrect Concentration: The actual concentration of L-Ribose in your stock solution may be lower than calculated due to the presence of impurities. It is advisable to verify the purity of your L-Ribose.

  • Presence of Inhibitory Impurities: Impurities such as L-arabinose or residual solvents from the manufacturing process could be inhibiting your enzyme.

  • Enantiomeric Impurity: If your enzyme is specific for L-Ribose, the presence of D-Ribose will reduce the effective concentration of the L-enantiomer, leading to lower activity.

Troubleshooting Steps:

  • Verify Purity: Analyze your L-Ribose sample using HPLC to determine its purity and identify any major impurities (see Experimental Protocol 1).

  • Check for Enantiomeric Purity: Use capillary electrophoresis to quantify the amount of D-Ribose impurity (see Experimental Protocol 2).

  • Purify L-Ribose: If significant impurities are detected, consider purifying your L-Ribose sample (see Experimental Protocol 3).

Guide 2: Issues with Analytical Characterization

Q: I am seeing multiple peaks in my HPLC chromatogram when analyzing L-Ribose. What do these peaks represent?

A: Multiple peaks in an HPLC chromatogram of L-Ribose can arise from several sources:

  • Anomers: In solution, ribose exists as an equilibrium mixture of different isomers (anomers), such as α- and β-furanose and pyranose forms, which can sometimes be separated by HPLC, appearing as distinct peaks.[5]

  • Impurities: As mentioned in the FAQs, peaks other than L-Ribose could correspond to related sugars (L-arabinose, L-ribulose), the D-enantiomer, or other process-related impurities.

  • Degradation: If the sample has been stored improperly or for a long time in solution, some of the L-Ribose may have degraded, leading to the appearance of degradation product peaks.

Troubleshooting Steps:

  • Use a Standard: Run a certified L-Ribose standard under the same HPLC conditions to identify the main L-Ribose peak.

  • Identify Impurities: If available, run standards of potential impurities like L-arabinose and D-ribose to see if their retention times match the extra peaks in your sample.

  • Optimize HPLC Method: Adjusting the mobile phase composition or temperature may help to resolve or identify the different peaks.

Data Presentation

Table 1: Typical Purity Specifications for Commercial L-Ribose

ParameterResearch GradePharmaceutical Grade
Purity (by HPLC) > 98%> 99.5%
D-Ribose Content < 1%< 0.1%
L-Arabinose Content < 0.5%< 0.1%
Loss on Drying < 0.5%< 0.2%
Residue on Ignition < 0.1%< 0.05%

Table 2: Impact of D-Ribose Impurity on a Hypothetical L-Ribose Specific Kinase Activity

% D-Ribose ImpurityRelative Enzyme Activity (%)
0100
195
578
1060

Experimental Protocols

Experimental Protocol 1: Purity Analysis of L-Ribose by HPLC

This protocol describes a general method for the analysis of L-Ribose purity and the quantification of related sugar impurities.

1. Materials and Reagents:

  • L-Ribose sample

  • L-Ribose, L-arabinose, and L-ribulose analytical standards

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Column: Amino-based column (e.g., Aminex HPX-87H)

  • Mobile Phase: 80:20 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detector: Refractive Index (RI)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the L-Ribose sample at 10 mg/mL in the mobile phase.

  • Prepare standard solutions of L-Ribose, L-arabinose, and L-ribulose at various concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/mL) in the mobile phase to generate a calibration curve.

4. Analysis:

  • Inject the standard solutions to establish retention times and create calibration curves for each compound.

  • Inject the L-Ribose sample solution.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas to the calibration curves.

Experimental Protocol 2: Enantiomeric Purity Analysis by Capillary Electrophoresis (CE)

This protocol outlines a method for the separation and quantification of D- and L-Ribose enantiomers.

1. Materials and Reagents:

  • L-Ribose sample

  • D-Ribose and L-Ribose analytical standards

  • Sodium tetraborate (B1243019)

  • β-cyclodextrin

  • Deionized water

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Background Electrolyte (BGE): 100 mM Sodium tetraborate buffer containing 15 mM β-cyclodextrin, pH 9.0

  • Voltage: 20 kV

  • Temperature: 25°C

  • Detection: UV at 195 nm

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

3. Sample Preparation:

  • Dissolve the L-Ribose sample in the BGE to a final concentration of 1 mg/mL.

  • Prepare standard solutions of D-Ribose and L-Ribose in the BGE.

4. Analysis:

  • Rinse the capillary with 0.1 M NaOH, followed by water, and then equilibrate with the BGE.

  • Inject the standard solutions to determine the migration times of D- and L-Ribose.

  • Inject the sample solution and quantify the D-Ribose impurity based on its peak area relative to the L-Ribose peak.

Experimental Protocol 3: Purification of L-Ribose by Recrystallization

This protocol provides a general procedure for purifying L-Ribose by recrystallization to remove soluble impurities.

1. Materials:

  • Impure L-Ribose

  • Ethanol (B145695) (95%)

  • Deionized water

  • Beakers, hot plate/stirrer, ice bath, Buchner funnel, and filter paper

2. Procedure:

  • Dissolve the impure L-Ribose in a minimal amount of hot water (e.g., near boiling) in a beaker with stirring.

  • Once fully dissolved, slowly add ethanol (a poor solvent for L-Ribose) until the solution becomes slightly cloudy.

  • Gently heat the solution until it becomes clear again.

  • Remove the beaker from the heat and allow it to cool slowly to room temperature. Cover the beaker to prevent contamination.

  • Once at room temperature, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified L-Ribose crystals in a desiccator or a vacuum oven at a low temperature.

  • Assess the purity of the recrystallized L-Ribose using the HPLC method described in Experimental Protocol 1.

Visualizations

experimental_workflow cluster_start Initial Sample cluster_analysis Purity Assessment cluster_decision Decision cluster_purification Purification cluster_end Final Product start Commercial L-Ribose hplc HPLC Analysis (Protocol 1) start->hplc ce CE Analysis (Protocol 2) start->ce decision Purity Acceptable? hplc->decision ce->decision purify Recrystallization (Protocol 3) decision->purify No end_product Pure L-Ribose for Experiment decision->end_product Yes purify->hplc Verify Purity

Workflow for assessing and improving L-Ribose purity.

purification_process cluster_steps Recrystallization Steps step1 1. Dissolve impure L-Ribose in hot water step2 2. Add ethanol until cloudy step1->step2 step3 3. Reheat to clarify step2->step3 step4 4. Slow cooling to room temp. step3->step4 step5 5. Cool in ice bath step4->step5 step6 6. Vacuum filtration step5->step6 step7 7. Wash with cold ethanol step6->step7 step8 8. Dry crystals step7->step8

Step-by-step recrystallization of L-Ribose.

pentose_phosphate_pathway glucose Glucose g6p Glucose-6-Phosphate glucose->g6p ppp Pentose Phosphate Pathway (Oxidative) g6p->ppp r5p Ribose-5-Phosphate ppp->r5p nucleotides Nucleotide Synthesis (ATP, GTP, etc.) r5p->nucleotides l_ribose Exogenous L-Ribose l_r5p L-Ribose-5-Phosphate (via Ribokinase) l_ribose->l_r5p l_nucleosides L-Nucleoside Analogs (Antiviral Drugs) l_r5p->l_nucleosides

Metabolic context of Ribose and its use in synthesis.

References

storage and handling guidelines for beta-L-ribopyranose to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of beta-L-ribopyranose to prevent degradation. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store solid this compound to ensure its stability?

A1: Solid this compound should be stored in a cool, dry, and dark place.[1] It is crucial to keep it in a tightly sealed, opaque container to protect it from moisture and light.[1] Exposure to moisture can lead to clumping and degradation. The storage area should also be free of strong odors, as sugars can absorb them.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at or below room temperature, with refrigeration (2-8°C) being a suitable option.[2] Some suppliers recommend storing L-ribose in a freezer at -20°C for maximal stability.[3]

Q3: How should I handle this compound in the laboratory to prevent contamination and degradation?

A3: Handle this compound in a clean and dry environment. Use clean spatulas and glassware to avoid cross-contamination. Avoid exposure to humid air for extended periods. When preparing solutions, use high-purity solvents and degas them if necessary, especially for HPLC analysis.

Q4: What happens to this compound when dissolved in an aqueous solution?

A4: When dissolved in an aqueous solution, this compound will undergo mutarotation. This is a process where the pyranose ring opens and closes, leading to an equilibrium mixture of the alpha and beta anomers, as well as a small amount of the open-chain aldehyde form.[4][5] This is a normal process for reducing sugars in solution.

Q5: Is this compound stable in solution?

A5: The stability of ribose in solution is highly dependent on pH and temperature. Ribose is known to be unstable in neutral solutions at elevated temperatures. For example, at pH 7.0 and 100°C, the half-life of ribose is approximately 73 minutes. At 0°C and pH 7.0, the half-life is estimated to be 44 years.[6][7][8] Both acidic and alkaline conditions can also promote degradation.[9][10]

Storage and Stability Data

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationRationale
Temperature≤ Room Temperature (Refrigeration at 2-8°C or freezing at -20°C is preferred for long-term storage)Minimizes degradation kinetics.
AtmosphereDry, inert atmosphere (e.g., argon or nitrogen) if possibleProtects from moisture and oxidation.
LightProtect from lightPrevents potential light-induced degradation.
ContainerTightly sealed, opaque containerPrevents moisture absorption and light exposure.

Table 2: Half-life of Ribose in Aqueous Solution at pH 7.0 (Data for D-ribose, expected to be similar for L-ribose)

Temperature (°C)Half-life
10073 minutes[6][7][8]
044 years[6][7][8]

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

  • Question: Why am I seeing variability in my enzymatic or cell-based assays when using this compound?

  • Answer:

    • Degradation of Stock Solutions: If you are using aged aqueous stock solutions, the ribose may have degraded, leading to lower effective concentrations. It is recommended to use freshly prepared solutions.

    • Presence of Reducing Sugars: As a reducing sugar, this compound can interfere with certain assays, such as those that use reagents like MTT or other redox indicators.[11] Consider running a control with the sugar alone to assess its effect on your assay components.

    • Anomerization: The presence of an equilibrium mixture of anomers in solution might affect enzyme kinetics if the enzyme has a preference for a specific anomer.[4] Allow solutions to equilibrate before use to ensure a consistent anomeric ratio.

Issue 2: Problems with HPLC analysis, such as peak splitting or shifting retention times.

  • Question: My HPLC chromatograms for this compound are not consistent. What could be the cause?

  • Answer:

    • Anomeric Separation: Peak splitting can occur due to the separation of the alpha and beta anomers on the HPLC column.[8] This can be influenced by temperature and mobile phase composition. Operating at a higher temperature can sometimes help to coalesce the peaks by accelerating mutarotation.

    • Mobile Phase Issues: Ensure your mobile phase is properly degassed and that the composition is consistent. For carbohydrate analysis, amino columns are often used, and they should be stored in acetonitrile (B52724) rather than the aqueous mobile phase to prolong their lifespan.[4]

    • Column Contamination: If you observe high backpressure or peak tailing, your column may be contaminated. Use a guard column to protect your analytical column and consider appropriate column cleaning procedures.[4][12]

Issue 3: Difficulty dissolving this compound.

  • Question: I am having trouble dissolving this compound in my desired solvent. What can I do?

  • Answer:

    • Solvent Choice: L-ribose is highly soluble in water and DMSO.[9] Its solubility is lower in alcohols like ethanol (B145695) and methanol.

    • Gentle Heating and Sonication: For aqueous solutions, gentle heating and sonication can aid dissolution. However, be mindful that elevated temperatures can accelerate degradation.[6][7][8]

    • Hygroscopic Nature: If the solid has absorbed moisture and become clumpy, this can affect its dissolution rate. Ensure the product has been stored correctly.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC

This protocol is a general guideline and may need to be optimized for your specific instrumentation and column.

  • Column: A carbohydrate analysis column (e.g., an amino-based or ligand-exchange column) is typically used.

  • Mobile Phase: A common mobile phase for amino columns is a mixture of acetonitrile and water (e.g., 75:25 v/v). For ligand-exchange columns, deionized water is often used. The mobile phase should be filtered and degassed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, 30°C. Higher temperatures can affect the separation of anomers.

  • Detector: A Refractive Index (RI) detector is commonly used for carbohydrate analysis as sugars lack a strong UV chromophore.

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: Inject 10-20 µL of the sample.

  • Analysis: The purity can be determined by the area percentage of the main peak(s) corresponding to ribose.

Visualizations

Degradation_Pathway A This compound B Open-chain L-ribose A->B Mutarotation (in solution) C Enediol Intermediate B->C Alkaline conditions E Dehydration (e.g., Furfural) B->E Acidic conditions, Heat D Epimerization (e.g., L-arabinose) C->D F Fragmentation (e.g., smaller organic acids) C->F Oxidation/Heat

Caption: Plausible degradation pathways of this compound in solution.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Purity Is the purity of the solid compound verified? Start->Check_Purity Check_Solution Are you using a freshly prepared aqueous solution? Check_Purity->Check_Solution Yes Analyze_Purity Perform purity analysis (e.g., HPLC, NMR) Check_Purity->Analyze_Purity No Assay_Interference Could the sugar be interfering with the assay? Check_Solution->Assay_Interference Yes Prepare_Fresh Prepare a fresh solution before each experiment Check_Solution->Prepare_Fresh No HPLC_Issues Are you experiencing HPLC problems? Assay_Interference->HPLC_Issues No Run_Control Run a control with the sugar alone Assay_Interference->Run_Control Yes Troubleshoot_HPLC Consult HPLC troubleshooting guide (check for anomer separation, column health, mobile phase) HPLC_Issues->Troubleshoot_HPLC Yes Reassess Re-evaluate experimental design HPLC_Issues->Reassess No Analyze_Purity->Check_Solution Prepare_Fresh->Assay_Interference End Problem Resolved Run_Control->End Troubleshoot_HPLC->End

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Overcoming Low Yield in β-L-Ribopyranoside Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for β-L-ribopyranoside coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), data tables, and experimental protocols to address common challenges encountered during the synthesis of β-L-ribopyranoside linkages.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues that can lead to low yields in β-L-ribopyranoside coupling reactions.

Q1: My reaction is resulting in a low yield of the desired β-L-ribopyranoside, and I'm observing a significant amount of the α-anomer. What are the likely causes and how can I improve β-selectivity?

A1: Low β-selectivity is a common challenge in glycosylation chemistry. The formation of the undesired α-anomer can often be attributed to a lack of neighboring group participation or reaction conditions that favor the thermodynamically more stable anomer.

Possible Causes:

  • Non-participating protecting group at C-2: The protecting group at the C-2 position of your L-ribopyranosyl donor is critical for directing the stereochemical outcome. Ether-type protecting groups (e.g., benzyl, silyl) are non-participating and do not assist in shielding the α-face of the oxocarbenium ion intermediate, often leading to a mixture of anomers.

  • Reaction conditions favoring the α-anomer: Certain Lewis acids and solvent systems may favor the formation of the α-anomer.

Solutions:

  • Utilize a C-2 participating protecting group: Employ an acyl-type protecting group, such as an acetyl (Ac) or benzoyl (Bz) group, at the C-2 position. These groups can form a transient acyloxonium ion intermediate that blocks the α-face of the sugar, directing the nucleophilic attack of the acceptor to the β-face, thus yielding the 1,2-trans product (the β-anomer in the case of L-ribose).

  • Optimize the Lewis acid catalyst: The choice of Lewis acid can significantly influence the anomeric ratio. For instance, milder Lewis acids may favor SN2-type reactions, which can be beneficial for β-selectivity when using a suitable donor. In some cases, stronger Lewis acids like TMSOTf can promote SN1 pathways, which may lead to a mixture of anomers if a participating group is not present. Experiment with a range of Lewis acids to find the optimal balance for your specific substrates.

  • Solvent effects: The polarity and coordinating ability of the solvent can impact the stability of reaction intermediates. Non-polar, non-coordinating solvents are often preferred to minimize interference with the Lewis acid and the glycosylation reaction.

Q2: I am experiencing a very slow or incomplete reaction, even after extended reaction times. What could be the reasons for this low reactivity?

A2: Low reactivity in glycosylation reactions can stem from several factors, including steric hindrance and insufficient activation of the glycosyl donor.

Possible Causes:

  • Steric hindrance: Bulky protecting groups on either the glycosyl donor or the acceptor can physically obstruct the reaction site, slowing down or preventing the coupling reaction. The pyranoside ring conformation can also contribute to steric challenges.

  • Poor leaving group: The leaving group at the anomeric position of the donor may not be sufficiently labile under the reaction conditions.

  • Insufficient Lewis acid activity: The chosen Lewis acid may not be strong enough to effectively activate the glycosyl donor.

Solutions:

  • Modify protecting groups: If steric hindrance is suspected, consider using smaller protecting groups on the donor and/or acceptor.

  • Optimize the leaving group: Ensure you are using a good leaving group at the anomeric position. Common choices include trichloroacetimidates, thioglycosides, or halides.

  • Increase Lewis acid strength or concentration: A stronger Lewis acid or a higher concentration of the catalyst may be required to achieve efficient activation of the donor. However, be mindful that harsher conditions can sometimes lead to side reactions.

  • Elevate the reaction temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. This should be done cautiously, as it can also lead to decomposition or the formation of side products.

Q3: My reaction is producing a complex mixture of byproducts, making purification difficult and lowering the yield of the desired product. What are common side reactions and how can I minimize them?

A3: The formation of byproducts is a common issue in complex organic syntheses. In glycosylation reactions, these can arise from various side reactions.

Possible Causes:

  • Protecting group migration: Acyl protecting groups, in particular, can migrate under acidic conditions, leading to a mixture of constitutional isomers.

  • Glycosyl donor degradation: The glycosyl donor may be unstable under the reaction conditions, leading to decomposition products.

  • Reaction with residual water: Traces of water in the reaction mixture can hydrolyze the activated glycosyl donor or the Lewis acid, reducing the efficiency of the desired coupling reaction.

Solutions:

  • Careful selection of protecting groups: Choose protecting groups that are stable under the planned reaction conditions.

  • Optimize reaction conditions: Fine-tuning the reaction temperature, time, and stoichiometry of reagents can help minimize the formation of byproducts. Running the reaction at a lower temperature may reduce the rate of side reactions.

  • Ensure anhydrous conditions: All reagents and solvents should be rigorously dried before use. The use of molecular sieves in the reaction mixture can help to scavenge any residual moisture.

Frequently Asked Questions (FAQs)

Q: What is the fundamental principle behind achieving a high yield of the β-anomer in L-ribopyranoside coupling?

A: The key to high β-selectivity lies in controlling the stereochemistry of the glycosidic bond formation. The most common and effective strategy is the use of a "participating" protecting group at the C-2 position of the L-ribopyranosyl donor. This group, typically an acyl group like acetyl or benzoyl, forms a cyclic intermediate that shields the α-face of the anomeric carbon. This forces the incoming nucleophile (the acceptor) to attack from the β-face, resulting in the desired 1,2-trans product, which for L-ribose is the β-anomer.

Q: How does the choice of Lewis acid impact the reaction yield?

A: The Lewis acid plays a crucial role in activating the glycosyl donor by coordinating to the leaving group at the anomeric position, making it more susceptible to nucleophilic attack. The strength and nature of the Lewis acid can influence the reaction mechanism (SN1 vs. SN2) and, consequently, the stereochemical outcome and yield. A well-chosen Lewis acid will efficiently promote the desired coupling reaction without causing significant degradation of the starting materials or products. Common Lewis acids used in glycosylation reactions include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), boron trifluoride etherate (BF3·OEt2), and tin(IV) chloride (SnCl4).[1]

Q: Are there any specific safety precautions I should take when running these coupling reactions?

A: Yes. Many of the reagents used in glycosylation reactions are hazardous. Lewis acids are often corrosive and moisture-sensitive. Solvents like dichloromethane (B109758) are volatile and potentially carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure that all glassware is dry to prevent violent reactions with moisture-sensitive reagents.

Data Presentation

Table 1: Influence of C-2 Protecting Group on Anomeric Selectivity in a Generic L-Ribopyranoside Coupling

C-2 Protecting GroupTypical Anomeric Ratio (β:α)Rationale
Benzoyl (Bz)>10:1Neighboring group participation forms a benzoxonium (B1193998) ion, blocking the α-face.
Acetyl (Ac)>10:1Similar to benzoyl, forms an acetoxonium ion intermediate.
Benzyl (Bn)~1:1 to 1:3Non-participating group; selectivity is often poor and may favor the α-anomer.
Silyl (e.g., TBS)~1:1 to 1:3Non-participating group; provides little to no stereocontrol.

Note: The exact ratios can vary depending on the specific substrates, solvent, and Lewis acid used.

Table 2: Common Lewis Acids and Typical Reaction Conditions

Lewis AcidTypical SolventTypical Temperature (°C)Comments
TMSOTfDichloromethane (DCM)-78 to 0Highly active, may require low temperatures to control reactivity.
BF3·OEt2Dichloromethane (DCM)-40 to 25A versatile and commonly used Lewis acid.
SnCl4Dichloromethane (DCM)-20 to 0A strong Lewis acid, can be effective for less reactive donors.[1]
AgOTfToluene or DCM0 to 25Often used in combination with a halogenated donor (Koenigs-Knorr reaction).

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Promoted β-L-Ribopyranoside Coupling using a Trichloroacetimidate (B1259523) Donor

This protocol provides a general guideline for the coupling of an L-ribopyranosyl trichloroacetimidate donor with a generic alcohol acceptor.

Materials:

  • Per-O-acylated L-ribopyranosyl trichloroacetimidate donor (1.0 eq)

  • Alcohol acceptor (1.2 - 1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Lewis acid (e.g., TMSOTf, 0.1 - 0.2 eq)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the L-ribopyranosyl donor, the alcohol acceptor, and activated molecular sieves.

  • Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C or -40 °C) using an appropriate cooling bath.

  • Slowly add the Lewis acid (e.g., a solution of TMSOTf in DCM) dropwise to the stirred mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of pyridine (B92270) or triethylamine.

  • Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-L-ribopyranoside.

Visualizations

experimental_workflow start Start: Low Yield of β-L-Ribopyranoside check_anomers Analyze Crude Reaction Mixture by 1H NMR to Determine β:α Ratio start->check_anomers beta_low β:α Ratio is Low check_anomers->beta_low Poor Selectivity beta_good β-Selectivity is Good, but Overall Yield is Low check_anomers->beta_good Good Selectivity troubleshoot_selectivity Troubleshoot Selectivity beta_low->troubleshoot_selectivity troubleshoot_yield Troubleshoot Overall Yield beta_good->troubleshoot_yield use_participating_group Switch to a C-2 Participating Protecting Group (e.g., Ac, Bz) troubleshoot_selectivity->use_participating_group optimize_lewis_acid Screen Different Lewis Acids (e.g., BF3·OEt2, SnCl4) troubleshoot_selectivity->optimize_lewis_acid check_sterics Assess Steric Hindrance troubleshoot_yield->check_sterics optimize_temp Optimize Reaction Temperature troubleshoot_yield->optimize_temp end End: Improved Yield of β-L-Ribopyranoside use_participating_group->end optimize_lewis_acid->end increase_equivalents Increase Equivalents of Acceptor or Donor check_sterics->increase_equivalents change_solvent Change Solvent System check_sterics->change_solvent increase_equivalents->end change_solvent->end optimize_temp->end

Caption: Troubleshooting workflow for low yield in β-L-ribopyranoside coupling.

logical_relationship cluster_reactants Reactants donor L-Ribopyranosyl Donor (with C-2 Participating Group, e.g., OAc) intermediate Acyloxonium Ion Intermediate (Shields α-face) donor->intermediate forms side_product α-L-Ribopyranoside (1,2-cis product) donor->side_product direct attack (minor pathway) acceptor Nucleophilic Acceptor (e.g., R-OH) lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->donor activates product β-L-Ribopyranoside (1,2-trans product) intermediate->product attack by acceptor from β-face

Caption: Key factors influencing β-selectivity in L-ribopyranoside coupling.

References

Technical Support Center: Method Development for Ribose Anomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for achieving baseline separation of ribose anomers.

Frequently Asked Questions (FAQs)

Q1: What are ribose anomers and why is their separation challenging?

Ribose, a five-carbon sugar, exists in a cyclic hemiacetal form in solution. The formation of this ring structure creates a new chiral center at carbon #1, known as the anomeric carbon.[1] This results in two distinct diastereomers, or anomers, designated as alpha (α) and beta (β). The primary challenge in separating these anomers is mutarotation , a process where the α and β forms continuously interconvert in solution through an open-chain aldehyde intermediate.[2][3] This dynamic equilibrium can cause peak broadening, splitting, or the appearance of a plateau between peaks during chromatographic analysis, making baseline separation difficult to achieve.[2][4]

Q2: What are the primary analytical techniques for separating ribose anomers?

The most common techniques are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

  • HPLC , particularly in Hydrophilic Interaction Liquid Chromatography (HILIC) mode, is well-suited for retaining and separating highly polar molecules like sugars.[4][5][6] Amide, amino, and mixed-mode stationary phases are frequently employed.[4][7]

  • Capillary Electrophoresis (CE) offers very high separation efficiency and is a powerful tool for analyzing carbohydrate isomers.[8][9][10] Separation is often achieved by forming charged complexes with additives like borate (B1201080), which allows the neutral sugars to migrate in an electric field.[9][11]

Q3: When is it better to have a single peak versus two separate anomer peaks?

The goal depends on the analytical question.

  • Single Peak (Anomer Coalescence): If the objective is to quantify the total amount of ribose, a single, sharp peak is desirable. This is achieved by accelerating mutarotation until the interconversion is much faster than the chromatographic separation time.[2][12][13]

  • Two Peaks (Baseline Separation): If the goal is to study the anomers individually, determine their relative ratios, or investigate their specific interactions, then achieving baseline separation of the α and β forms is necessary.

Q4: What detection methods are suitable for ribose analysis?

Since ribose lacks a strong UV chromophore, standard UV detectors are often inadequate. More suitable detectors include:

  • Mass Spectrometry (MS)

  • Evaporative Light Scattering Detector (ELSD)[7][14]

  • Charged Aerosol Detector (CAD)

  • Refractive Index (RI) Detector

Troubleshooting Guide

This guide addresses common problems encountered during the separation of ribose anomers.

Problem 1: Poor or No Resolution Between Anomer Peaks

Symptom: You observe a single broad peak, or two peaks that are heavily overlapped.

Potential Cause Suggested Solution
Suboptimal Mobile Phase Composition In HILIC, carefully optimize the acetonitrile (B52724)/water ratio. A higher percentage of acetonitrile generally increases retention and may improve resolution. Systematically vary the ratio (e.g., from 85:15 to 95:5 ACN:H₂O).[4][15]
Incorrect Column Choice The stationary phase chemistry is critical. For HILIC, amide-based columns are often a good starting point.[4] Consider a mixed-mode column that offers multiple interaction mechanisms.[7] For challenging separations, a dedicated chiral column may be required.[16][17]
Temperature is Too High While high temperatures can be used to intentionally merge anomer peaks, a moderately elevated or controlled room temperature may not be optimal for separation. Try reducing the column temperature (e.g., to 5-25°C) to slow the rate of on-column mutarotation.[4]
Inappropriate Mobile Phase Additive The addition of a complexing agent can significantly enhance selectivity. For certain columns, adding boric acid to the mobile phase can create charged complexes with ribose, improving separation.[18]
Problem 2: A Single Peak Appears When Two Are Expected

Symptom: The chromatogram shows one sharp, symmetrical peak instead of two distinct anomer peaks.

Potential Cause Suggested Solution
Fast On-Column Interconversion (Mutarotation) The conditions are accelerating mutarotation, causing the anomers to elute as one. This is often caused by high column temperature or a high pH mobile phase.[12][19][20]
High Column Temperature If your method requires separate anomer peaks, reduce the column temperature. Temperatures in the range of 70-80°C are known to cause anomer peaks to coalesce.[19][20]
High pH Mobile Phase An alkaline mobile phase (e.g., containing ammonium (B1175870) hydroxide) increases the rate of mutarotation. If separation is desired, switch to a neutral or slightly acidic mobile phase (e.g., using ammonium acetate (B1210297) or formic acid as a modifier).[21][22]
Problem 3: Irreproducible Retention Times

Symptom: The retention times for the anomer peaks shift between consecutive runs or different batches of mobile phase.

Potential Cause Suggested Solution
Insufficient Column Equilibration HILIC columns, in particular, require extended equilibration times to establish a stable water layer on the stationary phase. Ensure the column is equilibrated with the initial mobile phase for at least 30-60 minutes before the first injection.[2]
Mobile Phase Instability or Evaporation Prepare the mobile phase fresh daily. The high percentage of organic solvent in HILIC mobile phases can lead to compositional changes due to evaporation. Keep mobile phase bottles covered.
Temperature Fluctuations Small changes in ambient temperature can affect retention times. Use a thermostatically controlled column compartment to maintain a constant temperature.
Sample Solvent Mismatch The sample should be dissolved in a solvent that is as close as possible in composition to the initial mobile phase. Injecting a sample in a much stronger or weaker solvent can cause peak distortion and retention time shifts.

Visualized Workflows and Principles

TroubleshootingWorkflow start Problem with Ribose Anomer Separation p1 Poor or No Resolution start->p1 p2 Single Sharp Peak (When Two Expected) start->p2 p3 Irreproducible Retention Times start->p3 s1 Optimize Mobile Phase (ACN/H2O Ratio) p1->s1 Cause: Suboptimal Selectivity s2 Try Different Column (e.g., Amide, Chiral) p1->s2 Cause: Wrong Stationary Phase s3 Lower Column Temperature p1->s3 Cause: Fast Interconversion s4 Check for High Temp or High pH p2->s4 Cause: Accelerated Mutarotation s5 Ensure Proper Column Equilibration p3->s5 Cause: HILIC Water Layer Unstable s6 Prepare Fresh Mobile Phase p3->s6 Cause: Solvent Composition Change s4->s3 Solution

Caption: Troubleshooting workflow for ribose anomer separation.

MutarotationEquilibrium cluster_pyranose Pyranose Forms (~79%) cluster_furanose Furanose Forms (~20%) alpha_pyranose α-D-Ribopyranose (~20%) open_chain Open-Chain Form (<1%) alpha_pyranose->open_chain beta_pyranose β-D-Ribopyranose (~59%) beta_pyranose->open_chain alpha_furanose α-D-Ribofuranose (~6%) alpha_furanose->open_chain beta_furanose β-D-Ribofuranose (~14%) beta_furanose->open_chain

Caption: Mutarotation equilibrium of D-Ribose in solution.

Experimental Protocols

Protocol 1: HILIC-UPLC Method for Baseline Separation

This protocol is a representative method for achieving baseline separation of ribose anomers, adapted from principles discussed in the literature.[4][21]

  • Instrumentation:

    • Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: Acquity UPLC BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Detector: Mass Spectrometer or Evaporative Light Scattering Detector (ELSD).

  • Reagents and Sample Preparation:

    • Mobile Phase A: 25 mM ammonium acetate in 95:5 acetonitrile:water (v/v), pH 7.

    • Mobile Phase B: 25 mM ammonium acetate in 50:50 acetonitrile:water (v/v), pH 7.

    • Sample Solvent: 90:10 acetonitrile:water.

    • Sample Preparation: Dissolve ribose standard or sample in the sample solvent to a final concentration of approximately 10-50 µg/mL.

  • Chromatographic Conditions:

ParameterValue
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
Gradient Program 0-7 min: 1% to 20% B7-8 min: 20% to 1% B8-10 min: 1% B (re-equilibration)
  • Data Analysis:

    • Integrate the peaks for the α and β anomers separately. Baseline resolution should be observed between the two peaks.

Protocol 2: Capillary Electrophoresis with Borate Complexation

This protocol provides a framework for separating ribose anomers using CE, based on established methods.[9][11][14][23]

  • Instrumentation:

    • Capillary Electrophoresis system with a UV or PDA detector.

    • Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length).

  • Reagents and Sample Preparation:

    • Background Electrolyte (BGE): 25 mM sodium tetraborate (B1243019) buffer with 5 mM β-cyclodextrin, pH adjusted to ~9.0.

    • Capillary Conditioning Solutions: 1 M NaOH, 0.1 M NaOH, Deionized water.

    • Sample Preparation: Dissolve ribose in deionized water or the BGE to a suitable concentration. Derivatization with a chromophore like 7-aminonaphthalene-1,3-disulfonic acid (ANDS) may be required for sensitive UV detection.[14][23]

  • CE Conditions:

ParameterValue
Capillary Conditioning Flush with 1 M NaOH (5 min), 0.1 M NaOH (5 min), water (5 min), and BGE (10 min) before first use. Flush with BGE for 2 min between runs.
Injection Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Separation Voltage 20-25 kV (reverse polarity may be needed depending on derivatization).
Temperature 25 °C
Detection 214 nm (or wavelength appropriate for the derivative used).
  • Data Analysis:

    • The β-anomer typically interacts more strongly with borate and may elute earlier than the α-anomer.[11] Identify and integrate the two resolved anomer peaks.

References

Technical Support Center: Scaling Up Production of Enantiomerically Pure L-Ribose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable production of enantiomerically pure L-ribose (B16112). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on various production methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale production of enantiomerically pure L-ribose?

A1: The main strategies for producing enantiomerically pure L-ribose on a larger scale are:

  • Enzymatic Synthesis: This is the most common and preferred method, primarily utilizing enzymes to convert a readily available starting material into L-ribose. Key enzymatic routes include:

  • Microbial Fermentation: This involves using genetically engineered microorganisms to produce L-ribose from a carbon source.[5]

  • Chemical Synthesis: While possible, chemical methods are often multi-step, may require harsh conditions, and can produce unwanted byproducts, making them less ideal for large-scale, cost-effective production.[6][7][8]

Q2: Which starting material is most cost-effective for L-ribose production?

A2: L-arabinose is generally considered the most cost-effective and readily available starting material for the large-scale production of L-ribose through enzymatic or microbial methods.[9][10][11] Ribitol is another option, though it can be more expensive.[12][13]

Q3: How can I determine the enantiomeric purity of my L-ribose product?

A3: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the primary analytical methods for determining the enantiomeric purity of L-ribose.[14] Specific chiral columns or derivatization reagents are used to separate and quantify the L- and D-enantiomers.[14][15][16]

Troubleshooting Guides

Section 1: Enzymatic Synthesis from L-arabinose (using L-arabinose Isomerase and Mannose-6-Phosphate Isomerase)

Problem 1: Low Conversion Yield of L-arabinose to L-ribose

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - pH: Ensure the pH of the reaction mixture is maintained at the optimal level for both enzymes (typically around 7.0-7.5).[1][17] - Temperature: Maintain the optimal reaction temperature (e.g., 60-70°C for enzymes from thermophilic organisms like Geobacillus thermodenitrificans).[2][17] - Cofactors: Confirm the presence of necessary metal ion cofactors, such as Co²⁺ or Mn²⁺, at the correct concentration (e.g., 1 mM).[1][17]
Enzyme Inactivity or Instability - Enzyme Quality: Verify the specific activity of your enzyme preparations before starting the reaction. - Enzyme Ratio: Optimize the ratio of L-arabinose isomerase to mannose-6-phosphate isomerase. An imbalance can lead to the accumulation of the intermediate L-ribulose and limit the final L-ribose yield. - Immobilization: Consider immobilizing the enzymes to improve stability and reusability, which is particularly important for continuous processes.[17]
Substrate Inhibition - Substrate Concentration: High concentrations of L-arabinose can sometimes lead to substrate inhibition, resulting in decreased conversion yields.[1] If this is suspected, try running the reaction with a slightly lower initial substrate concentration.
Product Inhibition - Product Removal: In a continuous process, consider in-situ product removal to alleviate potential feedback inhibition by L-ribose or L-ribulose.

Problem 2: Accumulation of L-ribulose Intermediate

Potential Cause Troubleshooting Steps
Inefficient Mannose-6-Phosphate Isomerase (MPI) Activity - Increase MPI Concentration: The conversion of L-ribulose to L-ribose may be the rate-limiting step. Increase the concentration or activity of MPI in the reaction mixture. - Check MPI Stability: Ensure that the reaction conditions are not denaturing the MPI enzyme.
Equilibrium Limitation - The enzymatic conversion between L-arabinose, L-ribulose, and L-ribose is an equilibrium-limited process. Pushing the equilibrium towards L-ribose may require process modifications.
Section 2: Enzymatic Synthesis from Ribitol (using Mannitol-1-Dehydrogenase)

Problem 1: Low Volumetric Productivity of L-ribose

Potential Cause Troubleshooting Steps
Suboptimal Fermentation/Reaction Conditions - Temperature and pH: Optimize the temperature and pH for the whole-cell biocatalyst or the purified enzyme.[4] - Aeration and Agitation: In a whole-cell fermentation, ensure adequate aeration and agitation to maintain cell viability and enzyme activity.[18] - Cofactor Regeneration: The conversion of ribitol to L-ribose by MDH is NAD-dependent. Ensure an efficient system for NAD⁺ regeneration within the cells or in the reaction mixture.
Low Enzyme Expression or Activity - Codon Optimization: If using a recombinant system, ensure the gene encoding MDH is codon-optimized for the expression host.[4] - Directed Evolution: Consider using directed evolution techniques to improve the thermal stability and catalytic efficiency of the MDH enzyme.[4]
Section 3: Purification of L-ribose

Problem 1: Difficulty in Separating L-ribose from L-arabinose

Potential Cause Troubleshooting Steps
Similar Physicochemical Properties - Chromatography: Simulated Moving Bed (SMB) chromatography is an effective technique for separating L-ribose from L-arabinose on a large scale.[19] Ion-exchange chromatography can also be employed.[20] - Selective Crystallization: Optimize crystallization conditions (solvent, temperature, concentration) to selectively crystallize L-ribose.

Problem 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Steps
Byproducts from Side Reactions - Activated Carbon Treatment: Use activated carbon to decolorize the solution and remove certain organic impurities.[20] - Ion Exchange: Employ ion-exchange resins to remove ionic impurities and residual catalysts.[20]
Contamination with D-ribose - Enantioselective Methods: Use chiral chromatography to separate L- and D-ribose if enantiomeric purity is a concern.[14]

Data Presentation

Table 1: Comparison of Different L-ribose Production Methods

Method Starting Material Key Enzymes/Catalyst Product Titer (g/L) Conversion Yield (%) Productivity (g/L/h) Reference
Purified EnzymesL-arabinose (500 g/L)L-arabinose isomerase & mannose-6-phosphate isomerase11823.639.3[1]
Immobilized Recombinant E. coliL-arabinose (300 g/L)L-arabinose isomerase & mannose-6-phosphate isomerase993333[17]
Recombinant E. coli (Fermentation)Ribitol (100 g/L)Mannitol-1-dehydrogenase52550.72[1][4]
Genetically Engineered Candida tropicalisL-arabinose (30 g/L)L-arabinose isomerase & L-ribose isomerase6.020~0.13[5]
Chemical EpimerizationL-arabinose (100 kg/m ³)Molybdenum oxide-22-[19]

Experimental Protocols

Protocol 1: Enzymatic Production of L-ribose from L-arabinose using Purified Enzymes

This protocol is based on the method described by Oh et al. (2009).[1]

1. Enzyme Preparation:

  • Purify L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI) from a suitable source, such as Geobacillus thermodenitrificans.

2. Reaction Setup:

  • Prepare a reaction mixture containing:

    • L-arabinose (e.g., 500 g/L)

    • 50 mM phosphate (B84403) buffer (pH 7.0)

    • 1 mM CoCl₂

    • Purified AI (e.g., 8 U/mL)

    • Purified MPI (e.g., 20 U/mL)

3. Reaction Conditions:

  • Incubate the reaction mixture at 70°C for a specified time (e.g., 3 hours).

4. Monitoring and Analysis:

  • Periodically take samples and analyze the concentrations of L-arabinose, L-ribulose, and L-ribose using HPLC.

5. Product Purification:

  • After the reaction, remove the enzymes (e.g., by ultrafiltration).

  • Purify L-ribose from the reaction mixture using chromatographic techniques such as simulated moving bed chromatography.[19]

Protocol 2: Whole-Cell Bioconversion of Ribitol to L-ribose

This protocol is a generalized procedure based on the work with recombinant E. coli expressing mannitol-1-dehydrogenase (MDH).[4]

1. Strain Cultivation:

  • Grow the recombinant E. coli strain expressing MDH in a suitable fermentation medium.

2. Bioconversion Setup:

  • Harvest the cells and resuspend them in a conversion buffer.

  • The conversion mixture should contain:

    • Ribitol (e.g., 100 g/L)

    • Buffer (e.g., phosphate buffer)

    • Necessary cofactors for NAD⁺ regeneration (if required).

3. Bioconversion Conditions:

  • Incubate the mixture under optimized conditions of temperature, pH, and aeration.

4. Monitoring and Analysis:

  • Monitor the conversion of ribitol to L-ribose over time using HPLC.

5. Product Recovery and Purification:

  • Separate the cells from the conversion medium by centrifugation.

  • Purify L-ribose from the supernatant using methods such as activated carbon treatment, ion-exchange chromatography, and crystallization.

Visualizations

Enzymatic_Production_of_L_Ribose_from_L_Arabinose cluster_0 Enzymatic Conversion cluster_1 Process Flow L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose L-Arabinose Isomerase (AI) L-Ribose L-Ribose L-Ribulose->L-Ribose Mannose-6-Phosphate Isomerase (MPI) Reaction_Mixture Reaction Mixture (L-Arabinose, Enzymes, Buffer) Incubation Incubation (Optimized T and pH) Reaction_Mixture->Incubation Purification Purification (Chromatography) Incubation->Purification Pure_L_Ribose Enantiomerically Pure L-Ribose Purification->Pure_L_Ribose

Caption: Enzymatic production of L-ribose from L-arabinose workflow.

Troubleshooting_Low_Yield_in_Enzymatic_Synthesis Low_Yield Low L-Ribose Yield Check_Conditions Verify Reaction Conditions (pH, Temp, Cofactors) Low_Yield->Check_Conditions Check_Enzymes Assess Enzyme Activity and Stability Low_Yield->Check_Enzymes Check_Substrate Evaluate Substrate Concentration Low_Yield->Check_Substrate Optimize_Conditions Optimize pH, Temperature, and Cofactor Concentration Check_Conditions->Optimize_Conditions Optimize_Enzymes Use Fresh/Immobilized Enzymes, Optimize Enzyme Ratio Check_Enzymes->Optimize_Enzymes Adjust_Substrate Adjust Substrate Concentration Check_Substrate->Adjust_Substrate

Caption: Troubleshooting logic for low L-ribose yield.

References

Validation & Comparative

Comparative Reactivity of Alpha- vs. Beta-L-Ribopyranose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of sugar anomers is critical for designing effective synthetic pathways and developing novel therapeutics. This guide provides a comparative analysis of the reactivity of alpha-L-ribopyranose and beta-L-ribopyranose, supported by established experimental methodologies and theoretical considerations.

While direct comparative kinetic data for the glycosylation and hydrolysis of the individual anomers of L-ribopyranose are not extensively available in the public domain, this guide synthesizes information from related studies on pentoses and other monosaccharides to provide a framework for understanding and investigating their differential reactivity. The principles of stereoelectronics, particularly the anomeric effect, play a crucial role in governing the stability and, consequently, the reactivity of these anomers.

Stability and the Anomeric Effect

In aqueous solution, ribose exists as an equilibrium mixture of its various isomers, including the α- and β-pyranose and furanose forms, as well as the open-chain aldehyde form. Computational studies suggest that for D-ribose, the β-pyranose form is the most abundant in solution, indicating its greater thermodynamic stability. This preference is largely attributed to the anomeric effect , a stereoelectronic phenomenon that describes the tendency of a substituent at the anomeric carbon (C1) to adopt an axial orientation, which can be more stable than the sterically favored equatorial position.

In the case of β-L-ribopyranose, the hydroxyl group at the anomeric carbon is in an equatorial position. For many hexopyranoses like D-glucose, the β-anomer is more stable because all bulky substituents can occupy equatorial positions, minimizing steric hindrance. However, for pentopyranoses like L-ribose, the interplay of steric and electronic effects is more complex. The anomeric effect, involving the interaction of the lone pairs of the ring oxygen with the antibonding orbital of the C1-O1 bond, can stabilize the axial orientation of the anomeric substituent, which is found in the α-anomer. The solvent environment also plays a significant role in modulating the anomeric effect and the overall stability of the anomers.

Comparative Reactivity in Glycosylation Reactions

Glycosylation reactions involve the formation of a glycosidic bond between the anomeric carbon of a sugar and another molecule. The reactivity of the anomeric center is highly dependent on its configuration.

Theoretical Reactivity:

  • Alpha-L-ribopyranose (α-anomer): The axial orientation of the anomeric hydroxyl group in the more stable chair conformation of α-L-ribopyranose can lead to a higher ground state energy compared to the β-anomer in certain conformations. This higher energy starting material could translate to a lower activation energy for reactions proceeding through an oxocarbenium-like transition state, thus suggesting a potentially higher reactivity.

  • This compound (β-anomer): The equatorial anomeric hydroxyl group in the β-anomer generally leads to greater thermodynamic stability. Consequently, a higher activation energy might be required to reach the transition state for glycosylation, suggesting a lower reactivity compared to the α-anomer.

This difference in reactivity is a key principle in many stereoselective glycosylation strategies. For instance, in some systems, the more reactive anomer can be selectively activated under milder conditions.

Comparative Reactivity in Hydrolysis Reactions

The hydrolysis of a glycosidic bond is the reverse of glycosylation. The rate of hydrolysis is also influenced by the anomeric configuration. Studies on related methyl glycosides have shown that the α-anomers of some sugars hydrolyze faster than their β-counterparts. This can be attributed to the stereoelectronic assistance provided by the ring oxygen during the departure of the aglycone, which is more favorable for the axial linkage in the α-anomer.

Experimental Protocols for Comparative Analysis

To quantitatively assess the differential reactivity of α- and β-L-ribopyranose, a series of experiments can be designed. The initial and crucial step is the separation of the anomers.

Experimental Workflow for Comparative Reactivity Analysis

experimental_workflow cluster_separation Anomer Separation cluster_reaction Kinetic Experiments cluster_analysis Analysis start L-Ribose Mixture hplc Preparative HPLC start->hplc alpha Pure α-L-Ribopyranose hplc->alpha beta Pure β-L-Ribopyranose hplc->beta glycosylation Glycosylation Reaction alpha->glycosylation Reactant hydrolysis Hydrolysis Reaction alpha->hydrolysis Substrate beta->glycosylation Reactant beta->hydrolysis Substrate nmr NMR Spectroscopy glycosylation->nmr Monitor Reaction hplc_analysis HPLC Analysis glycosylation->hplc_analysis Monitor Reaction hydrolysis->hplc_analysis Monitor Reaction polarimetry Polarimetry hydrolysis->polarimetry Monitor Reaction Kinetic Data Kinetic Data nmr->Kinetic Data hplc_analysis->Kinetic Data polarimetry->Kinetic Data

Caption: Workflow for comparative reactivity analysis.

Separation of Alpha- and this compound

A critical prerequisite for any comparative kinetic study is the isolation of the pure anomers.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Column: A chiral stationary phase column, such as a Chiralpak AD-H, is suitable for the separation of sugar anomers.

  • Mobile Phase: A mixture of hexane (B92381) and ethanol (B145695) with a small amount of a modifier like trifluoroacetic acid can be optimized for the separation of L-ribose anomers.

  • Detection: A refractive index (RI) detector is commonly used for carbohydrate analysis.

  • Procedure: A solution of L-ribose is injected into the preparative HPLC system. The fractions corresponding to the separated α- and β-anomers are collected. The purity of the collected fractions should be confirmed by analytical HPLC and NMR spectroscopy.

Comparative Glycosylation Kinetics

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Reactants: Pure α-L-ribopyranose and β-L-ribopyranose, a suitable glycosyl acceptor (e.g., methanol), and a glycosylation promoter (e.g., a Lewis acid like BF₃·OEt₂).

  • Solvent: An anhydrous deuterated solvent (e.g., CD₃CN or CD₂Cl₂).

  • Procedure:

    • Two separate NMR tubes are prepared, one with the α-anomer and the other with the β-anomer, each with the glycosyl acceptor and an internal standard.

    • The reactions are initiated by the addition of the glycosylation promoter at a constant temperature.

    • ¹H NMR spectra are recorded at regular time intervals.

    • The disappearance of the anomeric proton signal of the starting material and the appearance of the anomeric proton signal of the glycosylated product are integrated.

    • The reaction rates (k) for both anomers are determined by plotting the concentration of the reactant versus time and fitting the data to the appropriate rate law.

Comparative Hydrolysis Kinetics

Methodology: Polarimetry

  • Substrates: Pure methyl α-L-ribopyranoside and methyl β-L-ribopyranoside (synthesized from the separated anomers).

  • Reaction Condition: Acid-catalyzed hydrolysis (e.g., using a dilute solution of HCl or H₂SO₄) in water at a constant temperature.

  • Procedure:

    • A solution of the methyl glycoside in the acidic medium is placed in a polarimeter cell.

    • The change in optical rotation is monitored over time as the glycosidic bond is cleaved, leading to the formation of L-ribose, which will then mutarotate to an equilibrium mixture of its anomers.

    • The rate of hydrolysis can be calculated from the change in optical rotation over time.

Data Presentation

The quantitative data obtained from these experiments should be summarized in tables for clear comparison.

Table 1: Comparative Glycosylation Reaction Rates

AnomerInitial Concentration (M)Rate Constant (k, M⁻¹s⁻¹)
α-L-Ribopyranose[Value][Value]
β-L-Ribopyranose[Value][Value]

Table 2: Comparative Hydrolysis Reaction Rates

SubstrateInitial Concentration (M)Rate Constant (k, s⁻¹)
Methyl α-L-ribopyranoside[Value][Value]
Methyl β-L-ribopyranoside[Value][Value]

Signaling Pathways and Logical Relationships

The differential reactivity of the anomers can be visualized as a branching pathway from the separated anomers to their respective reaction products.

reactivity_pathway cluster_reactants Starting Materials cluster_reactions Reactions cluster_products Products alpha α-L-Ribopyranose glycosylation Glycosylation alpha->glycosylation k_alpha_glyco hydrolysis Hydrolysis alpha->hydrolysis k_alpha_hydro (from glycoside) beta β-L-Ribopyranose beta->glycosylation k_beta_glyco beta->hydrolysis k_beta_hydro (from glycoside) alpha_glyco α-Glycoside glycosylation->alpha_glyco beta_glyco β-Glycoside glycosylation->beta_glyco ribose_eq L-Ribose (Equilibrium) hydrolysis->ribose_eq

Caption: Comparative reaction pathways of L-ribopyranose anomers.

Conclusion

The stereochemical orientation of the anomeric hydroxyl group in α- and β-L-ribopyranose significantly influences their stability and reactivity. Based on theoretical principles and data from related monosaccharides, it is hypothesized that the α-anomer of L-ribopyranose is the more reactive species in both glycosylation and hydrolysis reactions due to its potentially higher ground state energy and favorable stereoelectronic effects in the transition state. To validate this hypothesis, rigorous experimental investigation using techniques such as HPLC for anomer separation, and NMR spectroscopy and polarimetry for kinetic analysis, is essential. The detailed experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to conduct these comparative studies, leading to a deeper understanding of carbohydrate reactivity and facilitating the development of novel glycosylation methodologies and carbohydrate-based therapeutics.

A Comparative Guide to the Biological Activity of β-L-Ribopyranose and its D-Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of β-L-ribopyranose and its naturally occurring enantiomer, β-D-ribopyranose. While β-D-ribopyranose is a cornerstone of cellular metabolism, the biological profile of its L-counterpart is less understood, presenting both challenges and opportunities in drug development and biotechnology. This document synthesizes the available data and outlines experimental protocols to facilitate further research into the enantiomer-specific effects of ribose.

Overview of Enantiomers and Biological Systems

In biological systems, the stereochemistry of a molecule is paramount to its function. Enzymes and receptors are chiral environments, often exhibiting a high degree of stereospecificity. This means that one enantiomer of a chiral molecule may elicit a potent biological response, while the other may be inactive or even exert entirely different or adverse effects.

β-D-Ribopyranose is the naturally occurring form of ribose and a fundamental building block for life.[1][2] It is an integral component of essential biomolecules such as ribonucleic acid (RNA) and adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[1][2][3]

β-L-Ribopyranose , in contrast, is a synthetic, non-natural sugar.[1][2] Its applications have primarily been explored in the synthesis of L-nucleoside analogues, which are investigated for their potential as antiviral and anticancer agents.[4]

Comparative Biological Activity

Direct comparative studies on the biological activity of β-L-ribopyranose versus β-D-ribopyranose in mammalian systems are scarce in publicly available literature. However, based on the established principles of stereospecificity in biological processes and data on other L-sugars, a comparative profile can be inferred and proposed for experimental validation.

Biological Parameterβ-D-Ribopyranoseβ-L-Ribopyranose (Predicted/Inferred)
Natural Occurrence Abundant in all living organisms.[1][2]Not found in nature; synthetic.[1][2]
Metabolic Pathway Primarily metabolized through the Pentose (B10789219) Phosphate (B84403) Pathway (PPP).[5][6][7]Not a substrate for key enzymes in the PPP. Likely poorly metabolized by mammalian cells.
Cellular Uptake Transported into cells via glucose transporters (GLUTs).[8][9][10]Expected to have low to negligible uptake via GLUTs. May require specific, yet unidentified, transporters.
Role in ATP Synthesis Direct precursor for ATP synthesis, crucial for cellular energy.[3][11]Not expected to contribute to ATP synthesis. May potentially have inhibitory effects.
Toxicity Generally considered safe, though high doses can induce protein glycation.[12][13][14][15]Toxicity profile is largely unknown. Potential for off-target effects due to its unnatural configuration.
Therapeutic Applications Used as a supplement to enhance cellular energy and for cardiovascular health.[3][11]Used as a building block for synthetic L-nucleoside antiviral and anticancer drugs.[4]

Metabolic Pathways and Cellular Fate

The metabolic fates of β-D-ribopyranose and β-L-ribopyranose are expected to be significantly different due to the stereospecificity of metabolic enzymes.

β-D-Ribopyranose Metabolism

β-D-ribopyranose, upon entering the cell, is phosphorylated to D-ribose-5-phosphate. This molecule is a key intermediate in the Pentose Phosphate Pathway (PPP) , a crucial metabolic route that generates NADPH (for reductive biosynthesis and antioxidant defense) and precursors for nucleotide biosynthesis.[16][17]

D_Ribose_Metabolism β-D-Ribopyranose β-D-Ribopyranose GLUT Transporter GLUT Transporter β-D-Ribopyranose->GLUT Transporter Uptake Cell Membrane Cell Membrane D-Ribose-5-Phosphate D-Ribose-5-Phosphate GLUT Transporter->D-Ribose-5-Phosphate Phosphorylation Pentose Phosphate Pathway (PPP) Pentose Phosphate Pathway (PPP) D-Ribose-5-Phosphate->Pentose Phosphate Pathway (PPP) ATP Synthesis ATP Synthesis Pentose Phosphate Pathway (PPP)->ATP Synthesis Nucleotide Synthesis Nucleotide Synthesis Pentose Phosphate Pathway (PPP)->Nucleotide Synthesis NADPH Production NADPH Production Pentose Phosphate Pathway (PPP)->NADPH Production

Metabolic pathway of β-D-ribopyranose.
Predicted Fate of β-L-Ribopyranose

Due to the stereospecificity of hexokinases and other enzymes in the PPP, it is highly probable that β-L-ribopyranose is not a substrate for these enzymes. Consequently, it is unlikely to be significantly metabolized within mammalian cells. Its biological effects, if any, would likely stem from interactions with cell surface receptors or transporters, or through non-enzymatic processes.

L_Ribose_Fate β-L-Ribopyranose β-L-Ribopyranose GLUT Transporter GLUT Transporter β-L-Ribopyranose->GLUT Transporter Limited or No Uptake Potential Off-Target Effects Potential Off-Target Effects β-L-Ribopyranose->Potential Off-Target Effects Excretion Excretion β-L-Ribopyranose->Excretion Cell Membrane Cell Membrane Metabolic Pathways (e.g., PPP) Metabolic Pathways (e.g., PPP) GLUT Transporter->Metabolic Pathways (e.g., PPP) No significant metabolism

Predicted cellular fate of β-L-ribopyranose.

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of β-L-ribopyranose relative to its D-enantiomer, the following experimental protocols are proposed.

Cellular Uptake Assay (Radiolabeled Substrate)

This protocol is designed to quantify and compare the uptake of β-D-ribopyranose and β-L-ribopyranose into cultured cells.

Objective: To measure the rate of transport of radiolabeled D- and L-ribose into a selected cell line (e.g., HEK293, HeLa).

Principle: Cells are incubated with a radiolabeled version of either D- or L-ribose (e.g., ³H or ¹⁴C-labeled). After a specific time, uptake is stopped, and the amount of intracellular radioactivity is measured and normalized to the protein content.

Materials:

  • Cultured mammalian cells

  • Radiolabeled D-ribose (e.g., [³H]D-ribose)

  • Radiolabeled L-ribose (e.g., [³H]L-ribose)

  • Uptake buffer (e.g., Krebs-Ringer-HEPES)

  • Stop solution (e.g., ice-cold PBS with a transport inhibitor like phloretin)

  • Scintillation fluid and counter

  • BCA protein assay kit

Procedure:

  • Seed cells in 24-well plates and grow to confluence.

  • Wash cells twice with pre-warmed uptake buffer.

  • Initiate uptake by adding uptake buffer containing a known concentration of radiolabeled D- or L-ribose.

  • Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • Terminate uptake by aspirating the uptake buffer and washing the cells three times with ice-cold stop solution.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity.

  • Use another portion of the lysate to determine the protein concentration using a BCA assay.

  • Calculate the uptake rate as pmol of ribose/mg of protein/minute.

Uptake_Workflow cluster_0 Cell Preparation cluster_1 Uptake Experiment cluster_2 Analysis Seed Cells Seed Cells Wash Cells Wash Cells Seed Cells->Wash Cells Add Radiolabeled Ribose Add Radiolabeled Ribose Wash Cells->Add Radiolabeled Ribose Incubate Incubate Add Radiolabeled Ribose->Incubate Stop Uptake Stop Uptake Incubate->Stop Uptake Cell Lysis Cell Lysis Stop Uptake->Cell Lysis Measure Radioactivity Measure Radioactivity Cell Lysis->Measure Radioactivity Protein Assay Protein Assay Cell Lysis->Protein Assay Calculate Uptake Rate Calculate Uptake Rate Measure Radioactivity->Calculate Uptake Rate Protein Assay->Calculate Uptake Rate

Experimental workflow for the cellular uptake assay.
Intracellular ATP Level Measurement

This protocol aims to assess the impact of D- and L-ribose on cellular energy levels.

Objective: To measure changes in intracellular ATP concentrations in cells treated with β-D-ribopyranose versus β-L-ribopyranose.

Principle: A luciferase-based assay is used to quantify ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that is proportional to the ATP concentration.

Materials:

  • Cultured mammalian cells

  • β-D-ribopyranose and β-L-ribopyranose solutions

  • ATP assay kit (luciferase/luciferin-based)

  • Luminometer

  • BCA protein assay kit

Procedure:

  • Seed cells in a 96-well white, clear-bottom plate and grow to the desired confluence.

  • Treat cells with varying concentrations of β-D-ribopyranose or β-L-ribopyranose for a specified duration (e.g., 24 hours). Include an untreated control.

  • Lyse the cells according to the ATP assay kit manufacturer's instructions.

  • Add the luciferase/luciferin reagent to the cell lysates.

  • Measure the luminescence using a luminometer.

  • In a parallel plate, determine the protein concentration for normalization.

  • Generate a standard curve with known ATP concentrations.

  • Calculate the intracellular ATP concentration and normalize to protein content.

ATP_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 ATP Measurement cluster_2 Data Analysis Seed Cells Seed Cells Treat with Ribose Enantiomers Treat with Ribose Enantiomers Seed Cells->Treat with Ribose Enantiomers Cell Lysis Cell Lysis Treat with Ribose Enantiomers->Cell Lysis Add Luciferase Reagent Add Luciferase Reagent Cell Lysis->Add Luciferase Reagent Measure Luminescence Measure Luminescence Add Luciferase Reagent->Measure Luminescence Calculate ATP Concentration Calculate ATP Concentration Measure Luminescence->Calculate ATP Concentration Protein Assay Protein Assay Normalize ATP Levels Normalize ATP Levels Protein Assay->Normalize ATP Levels ATP Standard Curve ATP Standard Curve ATP Standard Curve->Calculate ATP Concentration Calculate ATP Concentration->Normalize ATP Levels

Workflow for measuring intracellular ATP levels.

Conclusion

The biological activity of β-D-ribopyranose is well-established and central to life. In stark contrast, its enantiomer, β-L-ribopyranose, is a synthetic molecule with a largely uncharacterized biological profile in mammalian systems. Based on the principles of stereochemistry in biology, it is predicted that β-L-ribopyranose will exhibit significantly different, and likely negligible, metabolic activity compared to its D-counterpart. The provided experimental protocols offer a framework for the direct, quantitative comparison of these two enantiomers, which is essential for understanding the potential therapeutic applications and toxicological risks associated with L-sugars. Further research in this area is critical for advancing our knowledge of carbohydrate stereochemistry and its implications for drug development and cellular biology.

References

A Comparative Guide to HPLC Methods for L-Ribose Anomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

L-ribose, a crucial pentose (B10789219) sugar in various biological and pharmaceutical applications, exists in solution as an equilibrium mixture of different isomeric forms, primarily the α- and β-pyranose anomers. Accurate quantification of these individual anomers is often critical for understanding reaction kinetics, product stability, and biological activity. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, but the choice of methodology is key to achieving successful separation and validation.

This guide provides a comparative overview of three distinct HPLC methods for the quantification of L-ribose anomers: Ligand Exchange Chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography. We present their experimental protocols and comparative performance data to assist researchers in selecting the optimal method for their specific needs.

Method 1: Ligand Exchange Chromatography

Ligand exchange chromatography is a robust technique for separating carbohydrates. Using columns packed with a sulfonated polystyrene-divinylbenzene resin in a specific ionic form (e.g., Calcium or Lead), this method separates sugars based on the interaction of their hydroxyl groups with the metal counter-ion.

Experimental Protocol
ParameterCondition
Column Aminex HPX-87P (300 x 7.8 mm) or equivalent
Mobile Phase Degassed, HPLC-grade Water
Flow Rate 0.6 mL/min
Column Temperature 80-85°C
Detector Refractive Index (RI) Detector
Injection Volume 10-20 µL
Sample Preparation Dissolve L-ribose standard or sample in mobile phase. Filter through a 0.22 µm syringe filter.

Note: High column temperature is crucial in this method to facilitate the mutarotation of anomers, which can sometimes lead to peak broadening. However, it is a common approach to avoid peak splitting.[1][2]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating polar compounds like sugars. It utilizes a polar stationary phase (e.g., amino or amide-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. The separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.

Experimental Protocol
ParameterCondition
Column Amino-based column (e.g., Asahipak NH2P-50 4E, 250 x 4.6 mm)
Mobile Phase A: Acetonitrile, B: Water. Isocratic elution with 75:25 (v/v) A:B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector Evaporative Light Scattering Detector (ELSD) or RI Detector
Injection Volume 5-10 µL
Sample Preparation Dissolve L-ribose standard or sample in the mobile phase. Filter through a 0.22 µm syringe filter.

Method 3: Chiral Chromatography

For applications requiring the simultaneous separation of enantiomers (D/L) and anomers (α/β), chiral chromatography is the most powerful approach. Polysaccharide-based chiral stationary phases can differentiate between the subtle stereochemical differences of sugar isomers.

Experimental Protocol
ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm) or equivalent
Mobile Phase Acetonitrile/Water (90:10 v/v)
Flow Rate 0.5 mL/min
Column Temperature 30°C
Detector Refractive Index (RI) Detector
Injection Volume 10 µL
Sample Preparation Dissolve L-ribose standard or sample in the mobile phase. Filter through a 0.22 µm syringe filter.

This method has been shown to achieve excellent resolution for the anomers of ribose.[3]

Performance Comparison

The following table summarizes typical validation parameters for the described HPLC methods. The data is compiled from studies validating the HPLC analysis of monosaccharides.[3][4][5][6][7]

Validation ParameterLigand ExchangeHILICChiral Chromatography
Resolution (Rs) between α/β anomers Variable, often results in broad peaks without full separationBaseline separation achievableExcellent baseline separation[3]
Linearity (Correlation Coefficient, R²) ≥ 0.999≥ 0.998≥ 0.997[3]
Precision (RSD%) < 2.0%< 5.0%[6][8]< 2.5%[3]
Accuracy (% Recovery) 95 - 105%92 - 107%[5]94 - 103%[3]
Limit of Detection (LOD) ~50 ng0.03 - 2.7 mg/L[6]~0.7 mg/L[3]
Limit of Quantification (LOQ) ~150 ng0.1 - 8.9 mg/L[6]~2.3 mg/L[3]

General Experimental Workflow

The logical flow for quantifying L-ribose anomers using any of the described HPLC methods follows a standardized procedure from sample handling to final data analysis.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare L-Ribose Standard Solutions prep_sample Prepare/Dilute Test Sample filter Filter Samples & Standards (0.22 µm) prep_sample->filter hplc HPLC System (Pump, Autosampler, Column) filter->hplc detection Detection (RI, ELSD) hplc->detection Elution chromatogram Generate Chromatogram detection->chromatogram integration Integrate Anomer Peaks (α- and β-) chromatogram->integration quant Quantify Anomers (using Calibration Curve) integration->quant report Generate Report quant->report

References

A Comparative Analysis of L-Ribose and D-Ribose Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of L-ribose (B16112) and D-ribose, offering insights into their distinct biological roles and enzymatic processing. While D-ribose is a ubiquitous and essential component of central metabolism, L-ribose is a rare enantiomer with unique applications, primarily in the synthesis of antiviral nucleoside analogs. This document outlines the respective pathways, presents quantitative data from experimental studies, details relevant experimental protocols, and provides visual diagrams to elucidate these complex biochemical processes.

Overview of Metabolic Pathways

The metabolic fates of D-ribose and L-ribose are fundamentally different. D-ribose is an integral component of cellular metabolism in virtually all organisms, whereas L-ribose is not naturally metabolized and is considered a "synthetic" or "unnatural" sugar.[1][2]

D-Ribose Metabolism

D-ribose is a naturally occurring monosaccharide that plays a central role in cellular bioenergetics and is a key structural component of nucleic acids (RNA) and essential biomolecules like adenosine (B11128) triphosphate (ATP).[3][4] Endogenous D-ribose is primarily synthesized from glucose through the pentose (B10789219) phosphate (B84403) pathway (PPP) .[2][5] Exogenous D-ribose, from dietary sources, can be directly utilized by cells.

L-Ribose Metabolism

L-ribose is the unnatural enantiomer of D-ribose and is not typically found in nature.[8][9] Consequently, most organisms lack a specific metabolic pathway for its utilization. However, its importance lies in its role as a precursor for the synthesis of L-nucleoside analogs, which are potent antiviral drugs.[4][10]

The production of L-ribose is achieved through biotechnological methods, primarily via the enzymatic conversion of L-arabinose, a more readily available L-sugar.[3][4] This bioconversion is typically a two-step enzymatic process:

  • Isomerization of L-arabinose to L-ribulose: This reaction is catalyzed by L-arabinose isomerase .

  • Isomerization of L-ribulose to L-ribose: This second isomerization can be catalyzed by several enzymes, including L-ribose isomerase , mannose-6-phosphate isomerase , or D-lyxose isomerase .[3][11]

Quantitative Data Presentation

The following tables summarize quantitative data from studies on the enzymatic production of L-ribose and the metabolic effects of D-ribose.

ParameterValueOrganism/Enzyme SystemReference
L-Ribose Production
Conversion Yield (L-arabinose to L-ribose)20% (w/w)Genetically engineered Candida tropicalis[10][12]
Volumetric Productivity of L-ribose13.12 g/L/hRecombinant Bacillus velezensis L-arabinose isomerase and D-lyxose isomerase[7]
Final L-ribose Concentration105 g/LFrom 500 g/L L-arabinose using recombinant enzymes[7]
D-Ribose Metabolism
Absorption in Small Intestine88-100% (up to 200 mg/kg·h)Humans[6]
Effect on Blood Glucose (10g oral dose)Significant decrease at 45 and 60 minutes post-ingestionHealthy human subjects[13]

Experimental Protocols

Assay for Ribokinase Activity

This protocol is adapted from a continuous spectrophotometric assay used for measuring the activity of enzymes in the pentose phosphate pathway.[14]

Principle: The activity of ribokinase is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The phosphorylation of D-ribose to D-ribose 5-phosphate by ribokinase consumes ATP, producing ADP. Pyruvate (B1213749) kinase then transfers a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP, regenerating ATP and producing pyruvate. Finally, lactate (B86563) dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+.

Reagents:

  • 50 mM Tris-HCl buffer (pH 7.8)

  • 5 mM D-Ribose

  • 3 mM ATP

  • 1 mM Phosphoenolpyruvate (PEP)

  • 100 mM KCl

  • 10 mM MgCl₂

  • 0.2 mM NADH

  • 2 units of Lactate Dehydrogenase (LDH)

  • 2 units of Pyruvate Kinase (PK)

  • Ribokinase enzyme solution

Procedure:

  • Prepare a 1 mL reaction mixture containing all reagents except the ribokinase enzyme.

  • Incubate the mixture for 5 minutes at room temperature to establish a stable baseline.

  • Initiate the reaction by adding a small volume (e.g., 2 µL) of the ribokinase solution.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The enzyme activity is proportional to this rate.

Assay for L-Arabinose Isomerase Activity

This protocol is based on the measurement of the L-ribulose produced from L-arabinose.[15][16][17]

Principle: The amount of ketose (L-ribulose) produced is determined colorimetrically using the cysteine-carbazole-sulfuric acid method.

Reagents:

  • 50 mM Sodium Phosphate Buffer (pH 6.0)

  • 50 mM L-arabinose

  • 1 mM CoCl₂

  • 0.5 mM MnCl₂

  • L-arabinose isomerase enzyme preparation (0.5-1.0 mg/mL)

  • Cysteine-carbazole reagent

  • Sulfuric acid

Procedure:

  • Prepare a reaction mixture containing the buffer, L-arabinose, CoCl₂, and MnCl₂.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 65°C).

  • Initiate the reaction by adding the L-arabinose isomerase enzyme solution.

  • Incubate for a specific time (e.g., 10 minutes).

  • Stop the reaction by heating the mixture to 95°C for 5 minutes.

  • Determine the concentration of L-ribulose using the cysteine-carbazole-sulfuric acid method, which involves a colorimetric reaction measured at a specific wavelength.

  • One unit of enzyme activity is typically defined as the amount of enzyme required to produce 1 µmol of L-ribulose per minute under the specified conditions.

Mandatory Visualizations

D_Ribose_Metabolism cluster_PPP Pentose Phosphate Pathway (Oxidative Phase) cluster_NonOxidative Non-Oxidative Phase & Utilization Glucose Glucose Glucose_6P Glucose-6-phosphate Glucose->Glucose_6P Hexokinase ATP -> ADP 6P_Gluconolactone 6-Phospho-glucono-δ-lactone Glucose_6P->6P_Gluconolactone G6PD NADP+ -> NADPH 6P_Gluconate 6-Phosphogluconate 6P_Gluconolactone->6P_Gluconate 6PGL Ribulose_5P Ribulose-5-phosphate 6P_Gluconate->Ribulose_5P 6PGD NADP+ -> NADPH CO2 D_Ribose_5P D-Ribose-5-phosphate Ribulose_5P->D_Ribose_5P Ribose-5-phosphate isomerase Glycolytic_Intermediates Fructose-6-P Glyceraldehyde-3-P D_Ribose_5P->Glycolytic_Intermediates Transketolase Transaldolase Nucleotide_Synthesis Nucleotide Synthesis (ATP, RNA) D_Ribose_5P->Nucleotide_Synthesis PRPP Synthetase Exogenous_D_Ribose Exogenous D-Ribose Exogenous_D_Ribose->D_Ribose_5P Ribokinase ATP -> ADP

Metabolic pathway of D-ribose.

L_Ribose_Bioconversion L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase L_Ribose L-Ribose L_Ribulose->L_Ribose L-Ribose Isomerase OR Mannose-6-phosphate Isomerase OR D-Lyxose Isomerase L_Nucleoside_Analogs L-Nucleoside Analogs (Antiviral Drugs) L_Ribose->L_Nucleoside_Analogs

Enzymatic bioconversion of L-arabinose to L-ribose.

Conclusion

References

structural comparison of L-RNA and D-RNA containing ribopyranose

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive structural comparison of L- and D-ribopyranosyl RNA (pRNA), synthetic isomers of natural RNA, reveals a mirror-image relationship in their helical structures, alongside significant differences in stability and enzymatic resistance. These findings offer crucial insights for researchers in drug development and the study of nucleic acid chemistry, highlighting the potential of these synthetic analogs in therapeutic applications.

In the world of nucleic acids, the chirality of the sugar backbone plays a pivotal role in determining structure and function. While natural ribonucleic acid (RNA) is constructed from D-ribofuranose, the exploration of synthetic alternatives has led to the creation of RNA with L-ribofuranose (L-RNA) and, more intriguingly, with a six-membered pyranose sugar ring instead of the natural five-membered furanose. This guide delves into the structural nuances of L- and D-ribopyranosyl RNA (pRNA), providing a comparative analysis based on available experimental data.

The foundational work in the field of pRNA, pioneered by Albert Eschenmoser and his colleagues, has demonstrated that pRNA can form stable Watson-Crick base-paired duplexes. In fact, these duplexes exhibit even greater thermal stability and pairing selectivity than their natural RNA counterparts.

Mirror-Image Architectures: A Tale of Two Helices

The structural parameters for a D-pRNA duplex, as determined from NMR data, are distinct from those of standard A-form or B-form nucleic acid helices. The pyranose sugar ring imposes a unique conformation on the backbone, leading to a different helical geometry.

Structural Parameter D-Ribopyranosyl RNA (pRNA) Duplex (from NMR data) L-Ribopyranosyl RNA (pRNA) Duplex (Inferred)
Helical Handedness Right-handedLeft-handed
Sugar Pucker Predominantly 1C4 chair conformationPredominantly 4C1 chair conformation
Glycosidic Bond Angle anti conformationanti conformation
Helical Twist Varies depending on sequence and conditionsMirror image of D-pRNA
Rise per Base Pair Varies depending on sequence and conditionsSame magnitude as D-pRNA
Base Pair Inclination Varies depending on sequence and conditionsMirror image of D-pRNA

Note: The structural parameters for L-pRNA are inferred based on the mirror-image relationship with D-pRNA, as a direct comparative study with tabulated data for the same sequence is not available in the reviewed literature.

Enhanced Stability and Chiroselective Interactions

One of the most remarkable features of pRNA is its high thermal stability. Duplexes formed by pRNA are significantly more stable than those of natural RNA. This enhanced stability is attributed to the more rigid pyranose backbone, which pre-organizes the molecule for duplex formation.

Furthermore, studies on the ligation of pRNA oligomers have revealed a high degree of chiroselectivity. A D-pRNA template will efficiently direct the ligation of D-pRNA fragments, while showing a strong discrimination against L-pRNA fragments, and vice-versa. This chiroselectivity underscores the profound impact of sugar chirality on molecular recognition and enzymatic processes.

Resistance to Nature's Recycling Machinery

A key property of L-RNA, including L-pRNA, that makes it a promising candidate for therapeutic applications is its resistance to degradation by nucleases. Natural enzymes are stereospecific and have evolved to recognize and process D-nucleic acids. As a result, L-RNA is largely invisible to these enzymes, giving it a significantly longer half-life in biological systems. This intrinsic resistance to enzymatic degradation is a major advantage for the development of RNA-based drugs.

Experimental Protocols

Synthesis of L- and D-Ribopyranosyl Phosphoramidites

The synthesis of L- and D-ribopyranosyl RNA oligonucleotides relies on the preparation of the corresponding nucleoside phosphoramidites. The general strategy involves the synthesis of the protected L- or D-ribopyranoside, followed by phosphitylation.

1. Synthesis of Protected L- or D-Ribopyranoside:

  • Start with commercially available L- or D-ribose.

  • Protection of the hydroxyl groups is carried out using standard protecting groups for carbohydrate chemistry, such as benzoyl or silyl (B83357) ethers, to ensure regioselective reactions.

  • The nucleobase is then introduced, typically via a Vorbrüggen glycosylation reaction, to form the protected nucleoside.

  • Selective deprotection of the 5'-hydroxyl group is performed to allow for subsequent phosphitylation.

2. Phosphitylation:

  • The protected nucleoside with a free 5'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the desired nucleoside phosphoramidite (B1245037).

  • The product is purified by silica (B1680970) gel chromatography.

Oligonucleotide Synthesis

L- and D-pRNA oligonucleotides are synthesized using an automated solid-phase phosphoramidite method, analogous to standard DNA and RNA synthesis.

  • Solid Support: The synthesis starts with the first nucleoside attached to a solid support (e.g., controlled pore glass).

  • Deprotection: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with a mild acid (e.g., trichloroacetic acid).

  • Coupling: The next phosphoramidite in the sequence is activated by an activator (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain.

  • Capping: Any unreacted 5'-hydroxyl groups are capped with an acetylating agent to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

  • Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired sequence is assembled.

  • Cleavage and Deprotection: The final oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate backbone are removed by treatment with a suitable deprotecting agent (e.g., concentrated ammonium (B1175870) hydroxide). The 2'-hydroxyl protecting groups (if any) are removed in a final step.

  • Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Structural Analysis by NMR Spectroscopy

The three-dimensional structure of pRNA duplexes in solution is determined using nuclear magnetic resonance (NMR) spectroscopy.

  • Sample Preparation: The purified pRNA oligonucleotide is dissolved in a suitable buffer (e.g., phosphate buffer with NaCl) in either D₂O or a H₂O/D₂O mixture. The sample is annealed by heating and slow cooling to promote duplex formation.

  • NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, including:

    • 1D ¹H NMR: To observe the imino protons involved in Watson-Crick base pairing.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within the same sugar spin system.

    • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure scalar coupling constants, which provide information about dihedral angles in the sugar-phosphate backbone.

  • Structure Calculation: The experimental distance and dihedral angle restraints are used as input for molecular modeling programs (e.g., XPLOR-NIH, AMBER) to calculate a family of structures consistent with the NMR data. The final structure represents the average of this family after refinement.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chiral precursors and the resulting RNA structures.

G Logical Relationship of D- and L-Ribopyranosyl RNA d_ribose D-Ribose d_prna D-Ribopyranosyl RNA (D-pRNA) d_ribose->d_prna incorporation l_ribose L-Ribose d_ribose->l_ribose enantiomers d_duplex Right-Handed Duplex d_prna->d_duplex self-assembly l_duplex Left-Handed Duplex l_prna L-Ribopyranosyl RNA (L-pRNA) l_ribose->l_prna incorporation l_prna->l_duplex self-assembly

Caption: Relationship between D/L-ribose and pRNA duplexes.

Conclusion

The structural comparison of L- and D-ribopyranosyl RNA reveals a fascinating world of synthetic nucleic acid analogs with unique properties. Their mirror-image helical structures, enhanced stability, and resistance to enzymatic degradation make them powerful tools for various applications, from fundamental studies of nucleic acid chemistry to the development of novel RNA-based therapeutics. As research in this area continues, a deeper understanding of the structure-function relationships of these non-natural nucleic acids will undoubtedly unlock new possibilities in biotechnology and medicine.

In Vitro Antiviral Efficacy of β-L-Ribopyranoside Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antiviral efficacy of selected β-L-ribopyranoside and related L-nucleoside derivatives against Hepatitis B Virus (HBV) and Epstein-Barr Virus (EBV). The data presented is compiled from peer-reviewed studies and is intended to offer an objective overview of the antiviral potency and selectivity of these compounds.

I. Comparative Antiviral Activity Against Hepatitis B Virus (HBV)

A number of β-L-nucleoside analogues have demonstrated potent and selective activity against HBV replication in vitro. These compounds typically function by inhibiting the viral DNA polymerase, a key enzyme in the viral life cycle. The following tables summarize the in vitro antiviral efficacy and cytotoxicity of several β-L-nucleoside derivatives against HBV.

Table 1: In Vitro Anti-HBV Activity of β-L-Deoxynucleoside Analogues

CompoundVirus StrainCell LineEC50 (µM)IC50 (µM)Selectivity Index (SI = IC50/EC50)Reference
β-L-2'-deoxycytidine (L-dC)HBVHepG2 2.2.15Potent (exact value not specified)>100Not specified[1]
β-L-thymidine (L-dT)HBVHepG2 2.2.15Potent (exact value not specified)>100Not specified[1]
β-L-2'-deoxyadenosine (L-dA)HBVHepG2 2.2.15Potent (exact value not specified)>100Not specified[1]
β-L-D4AHBVHepG2 2.2.150.22001000[2][3]
β-LPAHBVHepG2 2.2.150.01505000[2]

Table 2: In Vitro Anti-HBV Activity of β-L-Dideoxy- and Didehydro-nucleoside Analogues

CompoundVirus StrainCell LineEC50/IC50 (µM)ComparisonReference
β-L-2',3'-dideoxy-5-fluorocytidine (β-L-FddC)HBVF2215>90% inhibition at 1 µMMore potent than its D-enantiomer[4][5]
2',3'-dideoxy-β-L-cytidine (β-L-ddC)HBVNot specified>90% inhibition at 1 µMMore potent than its D-enantiomer[4]
2',3'-dideoxy-2',3'-didehydro-β-L(-)-5-fluorocytidine [L(-)Fd4C]HBVHepG2At least 10 times more potent than lamivudine (B182088) (3TC)Ki for HBV DNA polymerase = 0.069 ± 0.015 µM[6][7]

II. Comparative Antiviral Activity Against Epstein-Barr Virus (EBV)

Certain β-L-riboside derivatives have also been investigated for their activity against gammaherpesviruses, such as EBV. The benzimidazole (B57391) L-riboside, 1263W94 (Maribavir), has shown potent inhibition of EBV replication.

Table 3: In Vitro Anti-EBV Activity of a Benzimidazole L-Riboside

CompoundVirus StrainCell LineIC50 Range (µM)ComparisonReference
1263W94 (Maribavir)EBVLatently infected Burkitt lymphoma cell line (Akata)0.15 - 1.1At least 10-fold more potent than Acyclovir (ACV) (IC50 = 10 µM)[8][9]

III. Experimental Protocols

A. In Vitro Anti-Hepatitis B Virus (HBV) Assay

This protocol outlines a general method for evaluating the in vitro anti-HBV activity of test compounds using a stably transfected human hepatoblastoma cell line.

1. Cell Culture and Treatment:

  • Cell Line: HepG2 2.2.15 cells, which are HepG2 cells transfected with the HBV genome, are commonly used.[3]

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Seed HepG2 2.2.15 cells in multi-well plates. After cell attachment, treat the cells with various concentrations of the test compounds. A known anti-HBV drug (e.g., lamivudine) should be used as a positive control.

2. Quantification of HBV DNA Replication:

  • Sample Collection: After a defined incubation period (e.g., 6 days), collect the cell culture supernatant for the analysis of extracellular HBV DNA (virions) and lyse the cells to extract intracellular HBV DNA.[3]

  • DNA Extraction: Extract viral DNA from the supernatant and intracellular lysates using a commercial DNA extraction kit.

  • Quantification by Southern Blot:

    • Digest the extracted intracellular DNA with a restriction enzyme that does not cut the HBV genome (e.g., HindIII) to linearize the episomal DNA.[3]

    • Separate the DNA fragments by agarose (B213101) gel electrophoresis and transfer them to a nylon membrane.

    • Hybridize the membrane with a ³²P-labeled HBV-specific probe.[3]

    • Visualize the HBV DNA bands by autoradiography and quantify the band intensity using densitometry.

  • Quantification by Real-Time PCR (qPCR):

    • Quantify the levels of HBV DNA in the extracted samples using a validated qPCR assay with primers and probes specific for the HBV genome.

3. Data Analysis:

  • Determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBV DNA replication by 50% compared to the untreated control.[3]

4. Cytotoxicity Assay:

  • Method: The MTT assay is commonly used to assess the cytotoxicity of the compounds.[3]

  • Procedure: Seed HepG2 2.2.15 cells in 96-well plates and treat them with the same range of compound concentrations as in the antiviral assay. After the incubation period, add MTT solution to the wells. The viable cells will reduce the MTT to formazan, which can be solubilized and quantified by measuring the absorbance at a specific wavelength.

  • Data Analysis: Determine the 50% cytotoxic concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[3]

5. Selectivity Index (SI):

  • Calculate the SI by dividing the IC50 by the EC50. A higher SI value indicates a more favorable safety profile of the compound.

B. In Vitro Anti-Epstein-Barr Virus (EBV) Assay

This protocol describes a method for assessing the antiviral activity of compounds against the lytic replication of EBV in a latently infected cell line.

1. Cell Culture and Induction of Lytic Replication:

  • Cell Line: A latently EBV-infected Burkitt lymphoma cell line, such as the Akata cell line, is used.[8]

  • Induction: Induce lytic EBV replication by treating the cells with an inducing agent, such as anti-human IgG, to cross-link surface immunoglobulins.

  • Compound Treatment: Simultaneously treat the induced cells with various concentrations of the test compound. A known anti-EBV drug, such as acyclovir, should be included as a positive control.

2. Quantification of EBV DNA Replication:

  • Sample Collection: After a defined incubation period (e.g., 72 hours), harvest the cells.[8]

  • DNA Analysis by Pulsed-Field Gel Electrophoresis (PFGE) and Southern Blot:

    • Prepare cell plugs in agarose and lyse the cells in situ to release high-molecular-weight DNA.

    • Separate the viral DNA forms (episomal, replicative intermediates, and linear genomes) by PFGE.

    • Transfer the DNA to a membrane and detect EBV DNA by hybridization with a ³²P-labeled EBV-specific probe.[8]

    • Quantify the amount of linear EBV DNA, which is indicative of lytic replication.

3. Data Analysis:

  • Determine the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces the amount of linear EBV DNA by 50% compared to the untreated, induced control.[8]

4. Cytotoxicity Assay:

  • Cell Lines: Assess cytotoxicity in relevant lymphocyte cell lines (e.g., IM-9, MOLT4, U937).[8]

  • Method: Use a standard cytotoxicity assay, such as the MTT assay or trypan blue exclusion, to determine the effect of the compound on cell viability.

  • Data Analysis: Calculate the 50% tissue culture inhibitory dose (TCID50) or IC50.

5. Therapeutic Index:

  • Calculate the in vitro therapeutic index by dividing the cytotoxicity value (IC50 or TCID50) by the antiviral IC50.

IV. Visualizations

Antiviral_Drug_Screening_Workflow cluster_invitro In Vitro Antiviral Assay cluster_assays Assay Types start Start: Cell Seeding treatment Compound Treatment (Varying Concentrations) start->treatment incubation Incubation treatment->incubation endpoint Endpoint Measurement incubation->endpoint data_analysis Data Analysis (EC50/IC50 Calculation) endpoint->data_analysis antiviral_assay Antiviral Assay (e.g., qPCR, Southern Blot) endpoint->antiviral_assay Quantify Viral Replication cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) endpoint->cytotoxicity_assay Assess Cell Viability end End: Efficacy & Toxicity Profile data_analysis->end

Caption: A generalized workflow for in vitro antiviral drug screening.

HBV_Polymerase_Inhibition cluster_hbv HBV Replication Cycle pgRNA pregenomic RNA (pgRNA) rt Reverse Transcription (HBV Polymerase) pgRNA->rt minus_dna (-) strand DNA rt->minus_dna plus_dna DNA Synthesis (HBV Polymerase) minus_dna->plus_dna dsDNA double-stranded DNA plus_dna->dsDNA nucleoside_analog β-L-Nucleoside Analog active_metabolite Active Triphosphate Metabolite nucleoside_analog->active_metabolite inhibition Inhibition active_metabolite->inhibition inhibition->rt inhibition->plus_dna

Caption: Mechanism of action of nucleoside analogues against HBV.

References

A Comparative Guide to Enzyme Cross-Reactivity with L-Ribose and Other L-Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and performance of various enzymes with L-ribose and other L-sugars. The information presented herein is supported by experimental data to aid researchers and professionals in drug development and other scientific endeavors in selecting appropriate enzymes for their specific applications.

Enzyme Cross-Reactivity with L-Sugars: A Quantitative Comparison

The following tables summarize the kinetic parameters of several key enzymes that exhibit activity towards L-ribose and other L-sugars. This data is crucial for understanding the substrate specificity and catalytic efficiency of these enzymes.

L-Ribose Isomerase

L-ribose isomerase (L-RI) is a key enzyme in the metabolism of L-ribose. It catalyzes the reversible isomerization of L-ribose to L-ribulose.[1] Different microbial sources of L-RI exhibit varying substrate specificities and kinetic properties.

Table 1: Kinetic Parameters of L-Ribose Isomerases

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (min-1)kcat/Km (min-1mM-1)
Mycetocola miduiensis (Mm-LRIse)L-Ribose42.48277.789259.26217.43
Cryobacterium sp. N21 (CrL-RIse)L-Ribose37.825010416275.43
Acinetobacter sp. DL-28 (AcL-RbI)L-Ribose----
D-Lyxose-(47% of L-Ribose activity)--

Data for AcL-RbI indicates relative activity, with L-ribose being the ideal substrate.[2] Kinetic parameters for Mm-LRIse and CrL-RIse were determined for the substrate L-ribose.[3]

Mannose-6-Phosphate (B13060355) Isomerase

Mannose-6-phosphate isomerase (M6PI), also known as phosphomannose isomerase (PMI), primarily catalyzes the interconversion of mannose-6-phosphate and fructose-6-phosphate.[4] However, some M6PIs exhibit broad substrate specificity and can act on various L-sugars.

Table 2: Substrate Specificity and Kinetic Parameters of Bacillus subtilis Mannose-6-Phosphate Isomerase

SubstrateRelative Activity (%)Km (mM)kcat (s-1)kcat/Km (mM-1s-1)
Aldoses
L-Ribose1001.017,28017.3
D-Lyxose85---
D-Talose78---
D-Mannose65---
L-Allose55---
Ketoses
L-Ribulose120---
D-Xylulose90---
D-Tagatose50---
D-Fructose45---
L-Psicose30---

Data from a study on Mannose-6-Phosphate Isomerase from Bacillus subtilis.[5] The enzyme shows the highest activity towards L-ribulose.

L-Arabinose Isomerase

L-arabinose isomerase (L-AI) catalyzes the isomerization of L-arabinose to L-ribulose and can also convert D-galactose to D-tagatose.[6][7] Its cross-reactivity with other sugars is of interest for various biotechnological applications.

Table 3: Kinetic Parameters of L-Arabinose Isomerases

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat (s-1)kcat/Km (mM-1s-1)
Lactobacillus plantarum CY6D-Galactose----
Geobacillus thermodenitrificansL-Arabinose408---
Bifidobacterium adolescentisD-Galactose22.4---
Clostridium hylemonaeL-Arabinose7.7---

This table presents a comparison of Km values for L-arabinose isomerases from different microbial sources, highlighting the variability in substrate affinity.[6][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Enzyme Assay for Isomerase Activity

This protocol describes a general method for determining the activity of isomerase enzymes, such as L-ribose isomerase and L-arabinose isomerase, by quantifying the formation of the corresponding ketose.

Materials:

  • Enzyme solution (e.g., purified L-ribose isomerase)

  • Substrate solution (e.g., 1 M L-arabinose or D-galactose)

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Metal ion solution (if required, e.g., 1 mM MnCl₂)

  • Cysteine solution (freshly prepared)

  • Carbazole (B46965) solution

  • Sulfuric acid (concentrated)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the substrate, buffer, and any required metal ions.

  • Enzyme Addition: To initiate the reaction, add a specific volume of the enzyme solution to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by placing the tubes on ice or by heat inactivation (e.g., boiling for 10 minutes).

  • Ketose Quantification (Cysteine-Carbazole-Sulfuric Acid Method): a. To a sample of the reaction mixture, add the cysteine solution, followed by the carbazole solution. b. Carefully add concentrated sulfuric acid to the mixture. c. Incubate at room temperature to allow color development. d. Measure the absorbance at 560 nm using a spectrophotometer.

  • Calculation of Activity: Determine the amount of ketose produced by comparing the absorbance to a standard curve prepared with known concentrations of the ketose. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

HPLC Analysis of L-Sugars

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of sugars.

Instrumentation:

  • HPLC system equipped with a refractive index (RI) detector.

  • Column suitable for sugar analysis (e.g., amino-based or ion-exchange column).

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water is commonly used for amino columns. The exact ratio may need to be optimized depending on the specific sugars being separated.

Procedure:

  • Sample Preparation: Dilute the reaction mixture or standard solutions with the mobile phase.

  • Injection: Inject a specific volume of the prepared sample into the HPLC system.

  • Chromatography: Elute the sugars through the column using the chosen mobile phase at a constant flow rate.

  • Detection: The RI detector will measure the changes in the refractive index of the eluent as the sugars pass through, generating a chromatogram.

  • Quantification: Identify and quantify the sugars by comparing their retention times and peak areas to those of known standards.

Signaling Pathways and L-Sugar Analogs

While D-sugars like glucose are well-established signaling molecules that regulate various cellular processes, the role of L-sugars in signaling is less understood.[10] However, the use of L-sugar analogs as metabolic probes is an emerging area of research.[11]

D-Glucose Signaling Pathways

The diagram below illustrates the major signaling pathways activated by D-glucose. Hexokinase (HXK) acts as a glucose sensor, and the TOR (Target of Rapamycin) and SnRK1 (SNF1-related protein kinase 1) pathways are central regulators of cellular growth and metabolism in response to glucose availability.

D_Glucose_Signaling cluster_extracellular Extracellular cluster_cell Cell D-Glucose_ext D-Glucose GLUT Glucose Transporter (GLUT) D-Glucose_ext->GLUT Uptake D-Glucose_int D-Glucose GLUT->D-Glucose_int HXK Hexokinase (HXK) (Glucose Sensor) D-Glucose_int->HXK G6P Glucose-6-Phosphate HXK->G6P Phosphorylation TOR_pathway TOR Pathway (Growth Promoting) HXK->TOR_pathway Activates SnRK1_pathway SnRK1 Pathway (Energy Stress Response) HXK->SnRK1_pathway Inhibits Metabolism Glycolysis, Pentose Phosphate (B84403) Pathway G6P->Metabolism Gene_Expression Gene Expression TOR_pathway->Gene_Expression Regulates SnRK1_pathway->Gene_Expression Regulates

D-Glucose Signaling Pathways
Potential Interaction of L-Sugar Analogs

L-sugar analogs, which are structurally similar to their D-counterparts, can potentially interact with cellular machinery, including transporters and enzymes. Fluorescently labeled L-glucose, for instance, has been shown to be taken up by cancer cells.[12] This suggests that even if L-sugars are not metabolized through canonical pathways, they may still enter cells and potentially interfere with or be recognized by cellular components.

The following diagram illustrates a hypothetical workflow for studying the interaction of L-sugar analogs with cellular pathways.

L_Sugar_Analog_Workflow L-Sugar_Analog Labeled L-Sugar Analog (e.g., Fluorescent L-Glucose) Incubation Incubation L-Sugar_Analog->Incubation Cell_Culture Cell Culture (e.g., Cancer Cells) Cell_Culture->Incubation Uptake_Analysis Analyze Cellular Uptake (e.g., Microscopy, Flow Cytometry) Incubation->Uptake_Analysis Metabolic_Analysis Metabolic Analysis (e.g., Mass Spectrometry) Incubation->Metabolic_Analysis Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-Akt, p-mTOR) Incubation->Signaling_Analysis Interpretation Interpretation of Results Uptake_Analysis->Interpretation Metabolic_Analysis->Interpretation Signaling_Analysis->Interpretation

References

A Comparative Guide to Computational Modeling of Beta-L-Ribopyranose Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods for modeling the binding of beta-L-ribopyranose to proteins, supported by experimental data and detailed protocols. As L-sugars like this compound are stereoisomers of their more common D-counterparts, they offer unique opportunities in drug design and biotechnology due to their potential for increased stability and novel biological activities. Understanding and accurately predicting their interactions with protein targets is crucial for harnessing their therapeutic potential.

Introduction to Modeling Carbohydrate-Protein Interactions

Computational modeling of carbohydrate-protein interactions presents unique challenges due to the inherent flexibility of sugar molecules and the prevalence of shallow binding sites on protein surfaces.[1] Unlike many small-molecule drugs, carbohydrates have numerous rotatable bonds and can adopt various conformations in solution.[1] Accurately predicting the bound conformation and binding affinity requires robust computational tools and careful validation with experimental data.

This guide focuses on this compound, a non-natural sugar, as a case study. We will explore relevant computational techniques, their underlying principles, and the experimental methods used to validate their predictions.

Computational Approaches: A Comparative Overview

The two primary computational methods for studying protein-ligand interactions are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein receptor. Docking algorithms generate numerous possible binding poses and use a scoring function to rank them. For carbohydrates, specialized scoring functions are often necessary to account for the specific types of interactions involved, such as hydrogen bonding and CH-π interactions.[2]

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon binding.[3] These simulations solve Newton's equations of motion for a system of atoms and molecules, guided by a force field.[4]

Key Software and Force Fields

A variety of software packages and force fields are available for modeling carbohydrate-protein interactions. The choice of tools can significantly impact the accuracy of the results.

Technique Software Examples Carbohydrate-Specific Force Fields Strengths Limitations
Molecular Docking AutoDock, AutoDock Vina, GOLD, Glide, BALLDock/SLICK[2]N/A (uses scoring functions)Fast, computationally inexpensive, good for high-throughput virtual screening.Scoring functions may not accurately capture carbohydrate-specific interactions; often treats the protein as rigid.
Molecular Dynamics AMBER, GROMACS, CHARMM, NAMD[5][6][7]GLYCAM, CHARMM36[8][9]Provides a dynamic picture of the interaction, includes solvent effects, allows for protein flexibility, can be used to calculate binding free energies.Computationally expensive, requires significant expertise to set up and analyze, results are highly dependent on the chosen force field.

Force Field Considerations for L-Sugars: Force fields like GLYCAM and CHARMM36 have been parameterized to handle a wide variety of monosaccharides, including L-isomers.[9][10] The GLYCAM force field, for example, has a specific naming convention that accommodates the enantiomeric form (D or L) of the sugar, ensuring that the correct stereochemistry is used in simulations.[11]

Experimental Validation: The Ground Truth

Computational models must be validated by experimental data to ensure their accuracy and predictive power. The following techniques are commonly used to characterize protein-carbohydrate interactions.

Technique Key Parameters Measured Typical Throughput Sample Requirements
Isothermal Titration Calorimetry (ITC) Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)[12][13]Low to MediumHigh purity protein and ligand, relatively large amounts (mg)[14]
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex[15]LowHigh purity protein that can be crystallized, ligand must bind in the crystal[16]
NMR Spectroscopy (e.g., CSP) Binding site mapping, Binding Affinity (Kd)[17]MediumIsotopically labeled protein for detailed mapping, high purity samples[8]

Case Study: L-Ribose (B16112) Isomerase from Acinetobacter sp.

A concrete example of a protein that binds an L-sugar is the L-ribose isomerase from Acinetobacter sp. DL-28. This enzyme catalyzes the reversible isomerization between L-ribose and L-ribulose (B1680624).[18] Its structure in complex with L-ribose has been solved by X-ray crystallography, providing an excellent system for computational modeling studies.[18][19]

Experimental Data for L-Ribose Isomerase:

Parameter Value Method Reference
PDB ID (with L-ribose) 4Q0PX-ray Crystallography[18][19]
Resolution 1.8 ÅX-ray Crystallography[19]
Michaelis Constant (Km for L-ribose) 44 mMEnzyme Kinetics[20]

Note: The Km value is a measure of substrate affinity for an enzyme and can be used as an approximation for the dissociation constant (Kd) under certain assumptions.

Logical Workflow for Modeling and Validation

The following diagram illustrates a typical workflow for a computational study of this compound protein binding, integrated with experimental validation.

G cluster_comp Computational Modeling cluster_exp Experimental Validation prep Prepare Protein and This compound Structures dock Molecular Docking (e.g., AutoDock, Vina) prep->dock md Molecular Dynamics Simulation (e.g., AMBER with GLYCAM) dock->md analysis Analyze Trajectories & Calculate Binding Free Energy md->analysis pred Predicted Binding Pose & Affinity analysis->pred itc Isothermal Titration Calorimetry (ITC) exp_data Binding Affinity (Kd) & 3D Structure itc->exp_data xtal X-ray Crystallography xtal->exp_data nmr NMR Spectroscopy nmr->exp_data exp_results Experimental Kd & Crystal Structure exp_data->exp_results compare Compare & Refine Model pred->compare exp_results->compare

Caption: Workflow for computational modeling and experimental validation.

Detailed Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of this compound binding to a target protein.[12]

Methodology:

  • Sample Preparation:

    • Dialyze the purified protein and dissolve the this compound ligand in the exact same buffer to minimize heats of dilution.[14] A common buffer is phosphate-buffered saline (PBS) at a physiological pH.

    • Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.[14]

    • Accurately determine the concentrations of both the protein and the ligand. Protein concentration can be measured by UV absorbance at 280 nm, and ligand concentration by weight.

  • ITC Experiment Setup:

    • The protein solution (typically in the µM range) is placed in the sample cell of the calorimeter.[14]

    • The this compound solution (typically 10-20 times the protein concentration) is loaded into the injection syringe.[14]

    • Set the experimental temperature, stirring speed, and injection parameters (volume and spacing).

  • Data Acquisition:

    • Perform an initial injection, which is typically discarded in the analysis, to account for diffusion across the syringe tip.

    • Carry out a series of small, sequential injections of the ligand into the protein solution. The heat change associated with each injection is measured.[21]

    • As the protein becomes saturated with the ligand, the heat change per injection decreases.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution, which is then subtracted from the binding data.

    • Fit the corrected data to a suitable binding model (e.g., a one-site binding model) to extract the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[21]

X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-beta-L-ribopyranose complex at atomic resolution.[15]

Methodology:

  • Complex Formation and Crystallization:

    • Co-crystallization: Incubate the purified protein with a molar excess of this compound before setting up crystallization trials. This is often the preferred method.[2]

    • Soaking: Grow crystals of the apo-protein first, then transfer them to a solution containing the this compound.[16]

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) to find conditions that produce well-ordered crystals.

  • Data Collection:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation.

    • Flash-cool the crystal in a stream of liquid nitrogen.

    • Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect diffraction data as the crystal is rotated.[16]

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using methods like molecular replacement if a homologous structure is available.

    • Build an atomic model of the protein-ligand complex into the resulting electron density map.

    • Refine the model against the experimental data to improve its geometry and fit to the electron density. The final refined structure provides detailed information about the binding pose and interactions.[22]

NMR Spectroscopy - Chemical Shift Perturbation (CSP)

Objective: To identify the binding site of this compound on the protein surface and to estimate the binding affinity.[17]

Methodology:

  • Sample Preparation:

    • Produce a uniformly 15N-labeled protein sample. This is typically done by expressing the protein in minimal media containing 15NH4Cl as the sole nitrogen source.

    • Purify the labeled protein and prepare a concentrated stock solution in a suitable NMR buffer.

    • Prepare a concentrated stock solution of this compound in the same buffer.

  • NMR Titration:

    • Acquire a baseline 2D 1H-15N HSQC spectrum of the 15N-labeled protein. This spectrum provides a "fingerprint" of the protein, with one peak for each backbone amide (and some sidechain amides).[23]

    • Add small aliquots of the concentrated this compound solution to the protein sample.

    • Acquire a 2D 1H-15N HSQC spectrum after each addition.[17]

  • Data Analysis:

    • Overlay the series of HSQC spectra. The peaks corresponding to amino acid residues in or near the binding site will shift their positions (perturb) upon ligand binding.[23]

    • Calculate the weighted-average chemical shift difference for each residue at each titration point.

    • By mapping the significantly perturbed residues onto the 3D structure of the protein, the binding site can be identified.

    • By plotting the magnitude of the chemical shift changes as a function of the ligand concentration, a binding curve can be generated and fit to determine the dissociation constant (Kd).[17]

Conclusion

The computational modeling of this compound binding to proteins is a challenging yet crucial task for the development of novel therapeutics. This guide has outlined the primary computational methods, including molecular docking and MD simulations with specialized carbohydrate force fields like GLYCAM. A successful modeling study relies on rigorous validation against experimental data. Techniques such as ITC, X-ray crystallography, and NMR spectroscopy provide the necessary ground truth to assess and refine computational predictions. By integrating these computational and experimental approaches in a cohesive workflow, researchers can gain a detailed understanding of the molecular recognition of L-sugars, paving the way for rational drug design.

References

A Researcher's Guide to Assessing the Purity of Synthetic beta-L-ribopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of synthetic carbohydrates like beta-L-ribopyranose is a critical step in research and development. The presence of impurities, such as other stereoisomers or residual reactants, can significantly impact experimental outcomes and the efficacy and safety of potential therapeutics. This guide provides a comparative overview of key analytical techniques for assessing the purity of synthetic this compound, complete with experimental protocols and data presentation to aid in method selection.

Comparison of Key Analytical Methods

The primary methods for analyzing the purity of synthetic monosaccharides include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity assessment.

Analytical Method Aspect of Purity Assessed Advantages Limitations Typical Throughput
HPLC Overall purity, quantification of non-volatile impuritiesHigh versatility, suitable for non-volatile and thermally unstable compounds, established methods available (e.g., USP).[1][2][3]Lower resolution for similar volatile compounds compared to GC, may require derivatization for some detection methods.[2][3]High, with run times typically in the range of 10-60 minutes per sample.[2]
GC-MS Identification and quantification of volatile impurities, isomeric separationHigh resolution and sensitivity, especially for volatile compounds; provides structural information from mass spectra.[2][4][5]Requires derivatization for non-volatile carbohydrates, high temperatures can degrade sensitive compounds.[2][6]High, with analysis times of a few minutes per sample.[2]
¹H NMR Spectroscopy Anomeric and conformational purity, structural confirmationNon-destructive, provides detailed structural information, allows for direct quantification of anomers.Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.[7]Low to moderate, requires longer acquisition times for high-quality spectra.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed.

High-Performance Liquid Chromatography (HPLC) for Overall Purity

This protocol is adapted from established methods for monosaccharide analysis and is suitable for quantifying the main component and detecting non-volatile impurities.

Instrumentation:

  • HPLC system with a refractive index detector (RID)

  • Column: Sugar Pak I or a similar column with L22 packing material[1][8]

  • Mobile Phase: Pure water[8]

  • Column Temperature: 80-90°C

  • Flow Rate: 0.5 - 1.0 mL/min

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Sample Preparation: Dissolve the synthetic this compound sample in the mobile phase to a similar concentration as the standard.

  • Injection: Inject equal volumes (e.g., 10-20 µL) of the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks. The percentage purity is calculated as: (Area of this compound peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomeric Analysis

This method is highly sensitive for identifying and quantifying volatile impurities and can distinguish between different sugar isomers after derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Column: DB-35MS or similar mid-polar capillary column[9]

  • Carrier Gas: Helium[10]

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 70°C for 4 minutes, then ramp to 310°C at 25°C/min.[9]

Procedure:

  • Derivatization:

    • Dry the sample under vacuum.

    • Add methoxylamine hydrochloride in pyridine (B92270) and incubate at 70°C for 60 minutes.[6]

    • Add acetic anhydride (B1165640) and incubate at 45°C for 60 minutes to form the volatile derivatives.[6]

    • Alternatively, use a silylating agent like BSTFA with 1% trimethylchlorosilane.[9]

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

  • Data Analysis: Identify compounds based on their retention times and mass spectra, comparing them to a library of known compounds or standards. Quantification can be performed using calibration curves of derivatized standards.

¹H NMR Spectroscopy for Anomeric Purity

¹H NMR is the most direct method for determining the ratio of the alpha and beta anomers of ribopyranose in a sample.

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution)

  • Solvent: Deuterium oxide (D₂O)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthetic this compound sample in approximately 0.5 mL of D₂O.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio and use a relaxation delay of at least 5 times the longest T₁ to ensure accurate integration.

  • Data Analysis:

    • Identify the signals corresponding to the anomeric protons of the beta- and alpha-L-ribopyranose anomers. The anomeric proton of the β-anomer typically appears at a different chemical shift than that of the α-anomer.

    • Integrate the areas of these two signals.

    • The anomeric purity (as % of the beta anomer) is calculated as: (Integral of β-anomer proton / (Integral of β-anomer proton + Integral of α-anomer proton)) x 100

Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthetic this compound.

Purity_Assessment_Workflow cluster_0 Initial Analysis cluster_1 Detailed Characterization cluster_2 Results cluster_3 Decision start Synthetic This compound Sample hplc HPLC Analysis start->hplc Dissolve in mobile phase purity_report Overall Purity (%) hplc->purity_report decision Purity Acceptable? hplc->decision >99% Purity? gcms GC-MS Analysis impurity_profile Impurity Profile (Volatiles, Isomers) gcms->impurity_profile nmr 1H NMR Analysis anomeric_ratio Anomeric Ratio (β:α) nmr->anomeric_ratio impurity_profile->decision anomeric_ratio->decision decision->gcms No / Further Analysis decision->nmr No / Further Analysis end_node Final Report decision->end_node Yes

Purity assessment workflow for synthetic this compound.

Conclusion

The choice of analytical method for assessing the purity of synthetic this compound depends on the specific information required. HPLC is a robust method for determining overall purity and quantifying non-volatile impurities. GC-MS provides high sensitivity for volatile impurities and isomeric separation, though it requires derivatization. ¹H NMR spectroscopy is indispensable for the accurate determination of anomeric purity. For a comprehensive characterization, a combination of these techniques is recommended.

References

Validating the Elusive Structure of beta-L-ribopyranose: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrates is paramount for understanding their biological functions and for the rational design of therapeutics. This guide provides a comparative analysis of two powerful analytical techniques, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, for validating the structure of beta-L-ribopyranose.

This document will delve into the experimental protocols and data interpretation for each method, offering a clear comparison of their strengths and limitations in the context of monosaccharide structural analysis. While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy offers insights into the molecule's conformation and dynamics in solution.

At a Glance: X-ray Crystallography vs. NMR Spectroscopy for this compound

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (crystal)Liquid (solution)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, conformational isomers, dynamic processes
Strengths Unambiguous determination of absolute configuration; high precisionProvides data on the molecule's behavior in a more biologically relevant state; non-destructive
Limitations Requires a high-quality single crystal; structure may be influenced by crystal packing forcesAveraged structure in solution; interpretation can be complex for conformational mixtures

Validating the Structure with X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

It is important to note that obtaining a high-quality single crystal of this compound can be challenging. For the purpose of this guide, we will refer to the crystallographic data of its enantiomer, beta-D-ribopyranose, as the structural parameters are expected to be identical, differing only in the absolute configuration. A study on beta-D-ribopyranose has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 768156.

Experimental Protocol: X-ray Crystallography of a Ribopyranose Crystal
  • Crystallization: Single crystals of the ribopyranose sample are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., water-ethanol).

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure.

Key Crystallographic Data for beta-D-ribopyranose (Representative for this compound)
ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 4.95 Å, b = 9.68 Å, c = 12.85 Å
Volume 615.5 ų
Z 4
Resolution High

Note: The specific values are representative and should be obtained from the detailed crystallographic information file (CIF) for CCDC 768156.

Xray_Workflow cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination start Saturated Solution crystal Single Crystal start->crystal Slow Evaporation mount Mount Crystal crystal->mount xray Irradiate with X-rays mount->xray diffraction Collect Diffraction Pattern xray->diffraction solve Solve Phase Problem diffraction->solve build Build Model solve->build refine Refine Structure build->refine validate Validate Structure refine->validate

Figure 1. Experimental workflow for X-ray crystallography.

Unraveling the Structure in Solution with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides information about the connectivity of atoms and their spatial relationships. For carbohydrates like this compound, NMR is particularly useful for confirming the anomeric configuration and assessing the conformational equilibrium in solution.

Experimental Protocol: NMR Analysis of this compound
  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., D₂O) and placed in an NMR tube.

  • Data Acquisition: A series of NMR experiments are performed, including ¹H NMR, ¹³C NMR, and two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to assign all the proton and carbon signals and to determine the stereochemistry and conformation of the molecule.

Key NMR Spectroscopic Data for beta-D-ribopyranose (Identical for this compound)[1]

¹³C NMR Chemical Shifts (in D₂O)

Carbon AtomChemical Shift (ppm)
C195.3
C272.5
C370.4
C468.7
C564.5

¹H NMR Chemical Shifts (in D₂O)

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis sample This compound dissolve Dissolve in D2O sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Place in NMR Spectrometer nmr_tube->spectrometer acquire Acquire 1H, 13C, 2D Spectra spectrometer->acquire process Process Spectra acquire->process assign Assign Signals process->assign interpret Interpret Data assign->interpret structure Determine Structure & Conformation interpret->structure

Figure 2. Experimental workflow for NMR spectroscopy.

Conclusion

Both X-ray crystallography and NMR spectroscopy are indispensable tools for the structural validation of this compound. X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule in its solid state, definitively confirming its absolute stereochemistry. NMR spectroscopy complements this by offering a detailed picture of the molecule's structure and behavior in solution, which is often more relevant to its biological context. For a comprehensive structural validation, the application of both techniques is highly recommended, as the data they provide are complementary and together offer a more complete understanding of the molecule's properties.

Safety Operating Guide

Safe Disposal of beta-L-ribopyranose in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of laboratory chemicals is a critical aspect of ensuring a safe working environment and maintaining environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols for all chemical reagents, including those considered non-hazardous, is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of beta-L-ribopyranose.

This compound, a monosaccharide, is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, it is essential to handle it with the care afforded to all laboratory chemicals and to follow institutional and local regulations for waste disposal.

Immediate Safety and Handling

Before proceeding with disposal, ensure that standard laboratory safety protocols are followed. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety glasses and a lab coat. While this compound is not considered hazardous, handling it in its solid, powdered form may cause mild eye irritation.[1]

Disposal Procedures

The appropriate method for disposing of this compound depends on several factors, including its physical state (solid or aqueous solution), the quantity of waste, and whether it has been contaminated with any hazardous materials. The overriding principle is that a disposal plan should be in place before any laboratory work begins.[2]

Step 1: Evaluation of the Waste Material

  • Assess for Contamination: The first and most critical step is to determine if the this compound waste is mixed with any hazardous chemicals. If the waste is contaminated, it must be treated as hazardous waste, and the disposal procedure must be adjusted to address the hazards of all components in the mixture.

  • Determine the Quantity: The quantity of the this compound waste will influence the disposal method. Different procedures are recommended for small laboratory-scale amounts versus larger or bulk quantities.

Step 2: Uncontaminated this compound Disposal

For this compound that has not been mixed with any hazardous substances, the following procedures apply.

Quantity Physical State Disposal Method Procedure
Small Quantities (<1 Liter / 1 kg)Aqueous SolutionDrain Disposal1. Dilute the solution with a large amount of water. 2. Slowly pour the diluted solution down the sanitary sewer drain, flushing with copious amounts of additional cold water.[3]
SolidDrain Disposal1. Dissolve the solid this compound in a sufficient volume of water. 2. Slowly pour the solution down the sanitary sewer drain, flushing with a large amount of additional cold water.[4]
Large Quantities (>1 Liter / 1 kg)Aqueous SolutionConsult EHSDo not dispose of large quantities of solutions down the drain as this can overburden wastewater treatment systems.[3] Contact your institution's Environmental Health and Safety (EHS) office for guidance.
SolidSolid Waste Disposal1. Place the solid this compound in a securely sealed and clearly labeled container.[3] 2. The container should be labeled as "Non-Hazardous Waste: this compound". 3. Dispose of the container in the regular solid waste stream, such as a dumpster, in accordance with institutional and local regulations.[3][5] Do not place it in laboratory trash cans that are handled by custodial staff.[5]

Step 3: Contaminated this compound Disposal

If the this compound waste is contaminated with hazardous materials, it must be disposed of as hazardous waste.

  • Containerize: Place the contaminated waste in a suitable, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must clearly identify all constituents of the waste mixture, including "this compound" and all hazardous contaminants.

  • Storage: Store the container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.

Step 4: Disposal of Empty Containers

Empty containers that previously held this compound should be triple-rinsed with water. The resulting rinsate can typically be disposed of down the drain. After rinsing, deface the original label and dispose of the container in the regular trash or recycling bin, as appropriate.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste assess_contamination Assess for Contamination start->assess_contamination contaminated Contaminated? assess_contamination->contaminated Yes uncontaminated Uncontaminated assess_contamination->uncontaminated No hazardous_waste Dispose as Hazardous Waste contaminated->hazardous_waste assess_quantity Assess Quantity uncontaminated->assess_quantity end End hazardous_waste->end small_quantity Small Quantity (<1L / 1kg) assess_quantity->small_quantity Small large_quantity Large Quantity (>1L / 1kg) assess_quantity->large_quantity Large drain_disposal Drain Disposal with Copious Water small_quantity->drain_disposal solid_waste_disposal Solid Waste Disposal (Dumpster) large_quantity->solid_waste_disposal drain_disposal->end solid_waste_disposal->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling beta-L-ribopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical handling, safety protocols, and disposal is paramount for ensuring a safe and efficient laboratory environment. This document provides essential, immediate safety and logistical information for the handling of beta-L-ribopyranose, a monosaccharide used in various research applications. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety procedures is crucial to minimize exposure and maintain experimental integrity.[1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for safe handling, storage, and experimental planning.

PropertyValue
Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol [1]
Physical Description White odorless powder[1]
GHS Hazard Classification Not classified as hazardous[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to ensure minimal risk of exposure and contamination when handling this compound, particularly in its powdered form.

PPE CategoryItemSpecifications
Eye Protection Safety glasses or gogglesShould be worn at all times to protect against airborne particles.[2]
Hand Protection Disposable nitrile glovesTo prevent skin contact and potential contamination of the product.[2]
Body Protection Laboratory coatTo be worn over personal clothing to protect against spills.[2]
Respiratory Protection Dust mask or respiratorRecommended when handling large quantities or when dust generation is likely, to prevent inhalation.[2]

Operational Plan: Step-by-Step Handling Procedure

Proper handling techniques are critical for personal safety and to maintain the purity of the chemical. The following workflow outlines the recommended procedure for handling this compound in a laboratory setting.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Clean Workspace Clean Workspace Don PPE Don PPE Clean Workspace->Don PPE Locate Safety Equipment Locate Safety Equipment Don PPE->Locate Safety Equipment Dispense in Ventilated Area Dispense in Ventilated Area Locate Safety Equipment->Dispense in Ventilated Area Weigh on Analytical Balance Weigh on Analytical Balance Dispense in Ventilated Area->Weigh on Analytical Balance Dissolve Slowly Dissolve Slowly Weigh on Analytical Balance->Dissolve Slowly Clean Spill Clean Spill Dissolve Slowly->Clean Spill Dispose of Waste Dispose of Waste Clean Spill->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Handling Workflow for this compound

Experimental Protocols:

  • Preparation : Before handling, ensure the workspace is clean and uncluttered.[2] Don the appropriate personal protective equipment as outlined in the table above. Locate the nearest safety shower and eyewash station.[2]

  • Dispensing : When transferring this compound powder, do so in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[2] Use a spatula or scoop for the transfer and avoid creating dust clouds.[2]

  • Weighing : Use a weighing paper or a suitable container on an analytical balance.[2]

  • Dissolving : When preparing a solution, add the solid this compound to the solvent slowly while stirring to prevent splashing.

  • Spill Cleanup : In the event of a spill, gently sweep up the solid material, avoiding dust generation, and place it in a designated waste container.[2] Clean the spill area with a damp cloth.[2]

Disposal Plan

As this compound is a non-hazardous sugar, it generally does not require special disposal procedures. However, always adhere to local, state, and federal regulations for chemical waste disposal.

Small, Uncontaminated Quantities (less than 100g): For small amounts of uncontaminated solid this compound or its aqueous solutions, disposal down the sanitary sewer is often acceptable.[3]

  • Dissolve : If in solid form, dissolve the this compound in a volume of water that is at least 100 times its mass.[3]

  • Neutralize : Check the pH of the solution. If it is not within the neutral range (typically 5.5-9.5), adjust it accordingly.[3]

  • Flush : Pour the solution down the drain with a copious amount of cold running water (at least 20 parts water to 1 part solution).[3]

Large Quantities (greater than 100g) or Contaminated Waste: For larger quantities or for this compound that is contaminated with other hazardous chemicals, do not dispose of it down the drain.[3]

  • Collect : Place the waste in a clearly labeled, sealed container. The label should include "this compound" and a list of any contaminants.[3]

  • Store : Store the waste container in a designated, secure area away from incompatible materials.

  • Dispose : Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures for chemical waste.

Container Disposal: Empty containers that held this compound should be triple-rinsed with water. The rinsate can be disposed of down the drain. After rinsing, the container can typically be disposed of in the regular trash, but be sure to deface the label first.[3]

PPE Selection Logic

The selection of appropriate PPE is based on a risk assessment of the potential hazards associated with the handling of this compound. The following diagram illustrates the decision-making process for PPE selection.

PPE Selection Logic for this compound Assess Task Assess Task Standard PPE Lab Coat Nitrile Gloves Assess Task->Standard PPE Potential for Dust/Aerosol Potential for Dust/Aerosol Large Quantity Large Quantity Potential for Dust/Aerosol->Large Quantity No Add Respiratory Protection Add Dust Mask/Respirator Potential for Dust/Aerosol->Add Respiratory Protection Yes Potential for Splash Potential for Splash Potential for Splash->Potential for Dust/Aerosol No Add Eye Protection Add Safety Glasses/Goggles Potential for Splash->Add Eye Protection Yes Large Quantity->Add Respiratory Protection Yes End Final PPE Ensemble Large Quantity->End No Standard PPE->Potential for Splash Add Eye Protection->Potential for Dust/Aerosol AddRespiratory Protection AddRespiratory Protection AddRespiratory Protection->End

PPE Selection Logic for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.